N-(2-Hydroxyethyl)formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c5-2-1-4-3-6/h3,5H,1-2H2,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMUPQJDKBGDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883477 | |
| Record name | N-(2-Hydroxyethyl)formamide | |
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Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-06-1 | |
| Record name | N-(2-Hydroxyethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Formamide, N-(2-hydroxyethyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)formamide | |
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| Record name | Formamide, N-(2-hydroxyethyl)- | |
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| Record name | N-(2-Hydroxyethyl)formamide | |
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| Record name | N-2-hydroxyethylformamide | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
What are the physical properties of N-(2-Hydroxyethyl)formamide
The following technical guide details the physical properties, synthesis, and applications of N-(2-Hydroxyethyl)formamide, structured for researchers and drug development professionals.
CAS: 693-06-1 | Synonyms: N-Formylethanolamine, N-(2-Hydroxyethyl)methanamide
Executive Summary
N-(2-Hydroxyethyl)formamide (HEF) is a bifunctional building block characterized by a polar amide motif and a primary hydroxyl group. It serves as a critical intermediate in the synthesis of 2-oxazolines (cyclic imino ethers), which are pivotal in polymer chemistry (as chain extenders) and medicinal chemistry (as bioisosteres for carboxylic acids). Its high boiling point and ability to form extensive hydrogen bond networks also make it a specialized polar solvent for peptide coupling and high-temperature cyclization reactions.
Chemical Identity & Structural Characteristics
HEF exists as a viscous, hygroscopic liquid at room temperature. Its structure allows it to act simultaneously as a hydrogen bond donor (via -OH and -NH) and acceptor (via C=O and -OH), conferring high water solubility and significant viscosity.
| Property | Value |
| IUPAC Name | N-(2-Hydroxyethyl)formamide |
| CAS Number | 693-06-1 |
| Molecular Formula | C₃H₇NO₂ |
| Molecular Weight | 89.09 g/mol |
| SMILES | O=CNCCO |
| InChI Key | BAMUPQJDKBGDPU-UHFFFAOYSA-N |
Physical & Thermodynamic Properties
The following data represents the core physical constants required for process engineering and experimental design.
Table 1: Physical Constants
| Property | Metric | Condition / Note |
| Physical State | Viscous Liquid | Colorless to pale yellow |
| Density | 1.160 g/mL | @ 25 °C [1] |
| Refractive Index ( | 1.474 | @ 20 °C [1] |
| Boiling Point (Atm) | ~349 °C (Predicted) | Decomposes prior to boiling at 1 atm |
| Boiling Point (Vac) | 160–165 °C | @ 0.5–1.0 mmHg (Estimated from analogs) |
| Flash Point | 165 °C | Closed Cup [2] |
| Solubility | Miscible | Water, Ethanol, Methanol, DMSO |
| LogP | -1.23 | Hydrophilic [2] |
| pKa | ~13.3 | Amide proton (Predicted) |
Critical Note on Distillation: Due to its high polarity and potential for thermal decomposition (dehydration to oxazoline), purification is best achieved via high-vacuum distillation (<1 mmHg) or column chromatography, rather than atmospheric distillation.
Synthesis & Production Protocol
The industrial and laboratory standard for synthesizing HEF involves the N-formylation of ethanolamine using ethyl formate. This route is preferred over formic acid to avoid water production and corrosion issues, although both routes are viable.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the ethanolamine nitrogen on the carbonyl carbon of ethyl formate, followed by the elimination of ethanol.
Figure 1: Synthesis pathway of N-(2-Hydroxyethyl)formamide via aminolysis of ethyl formate.
Experimental Protocol (Self-Validating)
Objective: Synthesize 50g of N-(2-Hydroxyethyl)formamide.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser.
-
Charging: Add Ethanolamine (1.0 eq) to the flask. Cool to 0–5 °C using an ice bath (reaction is exothermic).
-
Addition: Add Ethyl Formate (1.1 eq) dropwise over 30–45 minutes. Maintain internal temperature < 20 °C.
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor by TLC (MeOH/DCM) or NMR.
-
Workup: The reaction mixture now contains the product and ethanol.
-
Purification:
-
Switch the condenser to a distillation head.
-
Distill off the ethanol byproduct at atmospheric pressure (bp ~78 °C).
-
Apply high vacuum (< 1 mmHg) to distill the target HEF (expect bp > 140 °C at this pressure) or use the crude if high purity is not critical for downstream applications.
-
Spectroscopic Characterization
Identification of HEF relies on distinguishing the formyl proton and the ethylene backbone.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.05 ppm (s, 1H): Formyl proton (-CH O). Characteristic singlet (or doublet due to NH coupling).
-
δ 7.80 ppm (br s, 1H): Amide proton (-NH -).
-
δ 4.65 ppm (t, 1H): Hydroxyl proton (-OH ).
-
δ 3.45 ppm (m, 2H): Methylene adjacent to oxygen (-CH ₂-OH).
-
δ 3.20 ppm (m, 2H): Methylene adjacent to nitrogen (-NH-CH ₂-).
-
-
IR Spectrum (Neat):
-
3300–3400 cm⁻¹: Broad stretch (O-H and N-H).
-
1650–1670 cm⁻¹: Strong Amide I band (C=O stretch).
-
1530–1550 cm⁻¹: Amide II band (N-H bend).
-
Reactivity & Downstream Applications
HEF is primarily utilized as a precursor for cyclic monomers and as a specialized solvent.
Cyclodehydration to 2-Oxazoline
The most significant chemical transformation of HEF is its cyclization to 2-oxazoline . This is typically achieved using dehydrating agents (e.g., thionyl chloride) or catalytic dehydration at high temperatures. 2-Oxazolines are vital for "living" cationic ring-opening polymerizations (CROP).
Precursor to N-Vinylformamide
Dehydration of the hydroxyethyl group (often via an acetate intermediate) yields N-vinylformamide , an industrial monomer used to produce polyvinylamines (hydrophilic polymers for water treatment).
Figure 2: Primary reactivity pathways for N-(2-Hydroxyethyl)formamide.
Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in tightly sealed containers. Refrigeration (2–8 °C) is recommended to prevent slow hydrolysis or microbial growth.
-
Compatibility: Incompatible with strong oxidizing agents and strong acids/bases (which catalyze hydrolysis back to ethanolamine).
References
-
Sigma-Aldrich. N-(2-Hydroxyethyl)formamide Product Specification & SDS.Link
-
ChemSrc. N-(2-Hydroxyethyl)formamide Physical Properties & Constants.Link
-
PubChem. Compound Summary: N-(2-Hydroxyethyl)formamide (CID 69657).[2]Link
-
Reddy, B. et al. N-Formylation of amines using formic acid/ethyl formate under catalyst- and solvent-free conditions.[3] ResearchGate. Link
Sources
An In-depth Technical Guide to the Chemical Structure and Bonding of N-(2-Hydroxyethyl)formamide
Abstract
N-(2-Hydroxyethyl)formamide is a molecule of significant interest owing to its unique structural features and its utility as a chemical intermediate. This guide provides a comprehensive analysis of its chemical structure and the nuanced bonding characteristics that dictate its physical and chemical properties. A thorough examination of its intramolecular and intermolecular forces, supported by spectroscopic evidence, offers valuable insights for researchers, scientists, and professionals in drug development.
Introduction
N-(2-Hydroxyethyl)formamide, with the chemical formula C₃H₇NO₂, is a bifunctional organic compound containing both a hydroxyl and a formamide group.[1] This unique combination imparts properties that make it a valuable building block in organic synthesis and a subject of academic interest. Understanding the intricate details of its molecular architecture is paramount for predicting its reactivity, designing novel synthetic routes, and exploring its potential applications, particularly in the pharmaceutical industry where formamide derivatives often play crucial roles as solvents and reagents.[2] This document serves as a detailed technical exploration of the structural and bonding facets of N-(2-Hydroxyethyl)formamide.
Molecular Structure and Conformation
The fundamental structure of N-(2-Hydroxyethyl)formamide consists of a formyl group attached to the nitrogen atom of ethanolamine.
| Identifier | Value | Source |
| IUPAC Name | N-(2-hydroxyethyl)formamide | PubChem[1] |
| Molecular Formula | C₃H₇NO₂ | PubChem[1] |
| Molecular Weight | 89.09 g/mol | PubChem[1] |
| SMILES | C(CO)NC=O | PubChem[1] |
| InChI | InChI=1S/C3H7NO2/c5-2-1-4-3-6/h3,5H,1-2H2,(H,4,6) | PubChem[1] |
The presence of a rotatable bond between the nitrogen and the ethyl group allows for conformational flexibility. The spatial arrangement of the atoms is crucial for determining the nature and extent of both intramolecular and intermolecular interactions.
Caption: Ball-and-stick model of N-(2-Hydroxyethyl)formamide.
Intramolecular and Intermolecular Bonding
The chemical behavior of N-(2-Hydroxyethyl)formamide is largely governed by the interplay of its covalent bonds and its capacity for hydrogen bonding.
Covalent Bonding and Geometry
-
C=O bond: Expected to be around 1.23 Å, typical for an amide carbonyl.
-
C-N bond: Predicted to be shorter than a typical C-N single bond (around 1.33 Å) due to resonance.
-
N-C₂ bond: A standard C-N single bond with a length of approximately 1.47 Å.
-
C₂-C₃ bond: A typical C-C single bond, approximately 1.54 Å in length.
-
C₃-O bond: A standard C-O single bond with a length of about 1.43 Å.
The bond angles around the sp² hybridized carbon and nitrogen of the formamide group are expected to be approximately 120°, while the angles around the sp³ hybridized carbons of the ethyl group will be close to the tetrahedral angle of 109.5°.
Hydrogen Bonding: The Key to its Properties
The most significant non-covalent interaction influencing the properties of N-(2-Hydroxyethyl)formamide is hydrogen bonding. The molecule possesses both hydrogen bond donors (the N-H and O-H groups) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). This duality allows for the formation of a robust network of intermolecular hydrogen bonds.
Studies on the crystal structure of a closely related compound, N-(2,2,2-trichloro-1-hydroxyethyl)formamide, reveal extensive hydrogen bonding. It is highly probable that N-(2-Hydroxyethyl)formamide exhibits similar behavior, forming inversion dimers through O-H···O=C hydrogen bonds. These dimers can then be further linked into layers or more complex three-dimensional networks via N-H···O(hydroxyl) hydrogen bonds. This extensive hydrogen bonding is responsible for its relatively high boiling point and its miscibility with water.
Caption: Schematic of intermolecular hydrogen bonding.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the structure and bonding of N-(2-Hydroxyethyl)formamide.
Infrared (IR) Spectroscopy
The FT-IR spectrum of N-(2-Hydroxyethyl)formamide provides direct evidence of its key functional groups and the presence of hydrogen bonding.
| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation |
| 3500 - 3200 (broad) | O-H and N-H stretching | The broadness of this band is a strong indicator of extensive intermolecular hydrogen bonding. |
| 3100 - 3000 | C-H stretching (sp²) | Associated with the formyl C-H bond. |
| 2950 - 2850 | C-H stretching (sp³) | Corresponding to the methylene groups of the ethyl chain. |
| ~1670 (strong) | C=O stretching (Amide I) | A strong, characteristic absorption for the amide carbonyl group. Its position suggests a hydrogen-bonded carbonyl. |
| ~1540 | N-H bending (Amide II) | Another characteristic amide band, resulting from a combination of N-H bending and C-N stretching. |
| ~1250 | C-N stretching | Associated with the amide C-N bond. |
| ~1050 | C-O stretching | Characteristic of the primary alcohol. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of each atom in the molecule.
The proton NMR spectrum of N-(2-Hydroxyethyl)formamide is expected to show distinct signals for each type of proton.
| Approx. Chemical Shift (ppm) | Proton | Multiplicity | Coupling |
| ~8.0 | -CHO | Singlet | - |
| ~7.0 (broad) | -NH- | Broad Singlet | - |
| ~4.5 (broad) | -OH | Broad Singlet | - |
| ~3.6 | -CH₂-OH | Triplet | J ≈ 5 Hz (with -CH₂-N) |
| ~3.3 | -CH₂-N- | Triplet | J ≈ 5 Hz (with -CH₂-O) |
Note: The chemical shifts of the N-H and O-H protons can be highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen exchange.
The carbon NMR spectrum will display three distinct signals corresponding to the three unique carbon environments.
| Approx. Chemical Shift (ppm) | Carbon | Reasoning |
| ~165 | -C=O | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. |
| ~60 | -CH₂-OH | The carbon attached to the electronegative oxygen of the hydroxyl group is deshielded. |
| ~42 | -CH₂-N- | The carbon adjacent to the nitrogen atom is also deshielded, but to a lesser extent than the one bonded to oxygen. |
Synthesis and Reactivity
Synthesis Protocol
N-(2-Hydroxyethyl)formamide is typically synthesized via the reaction of ethanolamine with an excess of a formylating agent, such as ethyl formate or formic acid.
Caption: General synthesis workflow.
Step-by-Step Methodology:
-
Charging the Reactor: A reaction vessel equipped with a stirrer, condenser, and temperature probe is charged with ethanolamine.
-
Addition of Formylating Agent: An excess of ethyl formate is slowly added to the ethanolamine while maintaining a controlled temperature, typically with cooling to manage the exothermic reaction.
-
Reaction: The mixture is stirred at a specific temperature (e.g., 60-80 °C) for a set period to ensure complete reaction.
-
Removal of Byproduct: The ethanol byproduct and excess ethyl formate are removed by distillation.
-
Purification: The crude N-(2-Hydroxyethyl)formamide is then purified, usually by vacuum distillation, to yield the final product.
Key Reactivity
The bifunctional nature of N-(2-Hydroxyethyl)formamide allows for a range of chemical transformations. The hydroxyl group can undergo esterification and etherification reactions, while the formamide moiety can be hydrolyzed or serve as a precursor to other nitrogen-containing functional groups. A notable application is its use as an intermediate in the synthesis of N-vinylformamide.
Relevance in Drug Development
While N-(2-Hydroxyethyl)formamide itself is not an active pharmaceutical ingredient, its structural motifs and those of its derivatives are of significant interest in the pharmaceutical industry. Formamide and its derivatives are widely employed as polar aprotic solvents in drug synthesis and formulation due to their ability to dissolve a broad range of organic and inorganic compounds.[2]
The presence of both a hydrogen bond donor and acceptor in a small molecule is a desirable feature in drug design for interacting with biological targets. Furthermore, the hydroxyethylamino moiety is a common scaffold in many pharmaceutical compounds. The synthetic accessibility of N-(2-Hydroxyethyl)formamide makes it a potentially useful starting material for the construction of more complex molecules with therapeutic potential. For instance, the formamide group can be a precursor for the synthesis of various heterocyclic systems that are prevalent in medicinal chemistry.
Conclusion
N-(2-Hydroxyethyl)formamide is a molecule whose simple structure belies a complex and influential network of chemical bonds. The interplay between its covalent framework and, most notably, its extensive intermolecular hydrogen bonding, dictates its physical properties and chemical reactivity. A thorough understanding of its structure, as elucidated by spectroscopic methods, is essential for its effective utilization in chemical synthesis. For professionals in drug development, while not a therapeutic agent itself, N-(2-Hydroxyethyl)formamide and its derivatives represent important tools as versatile solvents and potential building blocks in the synthesis of novel pharmaceutical compounds.
References
-
PubChem. N-(2-Hydroxyethyl)formamide. National Center for Biotechnology Information. [Link]
-
Chemsrc. Formamide,N,N-bis(2-hydroxyethyl). [Link]
- Google Patents.
Sources
Synthesis of N-(2-Hydroxyethyl)formamide from ethanolamine
Executive Summary
This technical guide details the synthesis of N-(2-Hydroxyethyl)formamide (HEF) from ethanolamine (2-aminoethanol). HEF is a critical intermediate in the production of oxazolines, N-vinylformamide, and various pharmaceutical vectors. This document contrasts two primary synthetic routes: azeotropic dehydration with formic acid and aminolysis of methyl formate . Emphasis is placed on thermodynamic control to favor N-formylation over O-formylation and the practicalities of purification via high-vacuum distillation.
Mechanistic Principles & Selectivity
The synthesis of HEF relies on the nucleophilic acyl substitution of a formylating agent by ethanolamine. Ethanolamine contains two nucleophilic sites: the amine (
Chemoselectivity (N- vs. O-Formylation)
Under neutral or basic conditions, the nitrogen atom is significantly more nucleophilic than the oxygen atom, favoring the formation of the amide (HEF) over the ester (2-aminoethyl formate).
-
Kinetic Control: The amine attacks the carbonyl carbon faster than the hydroxyl group.
-
Thermodynamic Control: The amide bond is more stable than the ester bond. Even if O-formylation occurs (often under acidic conditions), the O-formyl species typically undergoes an intramolecular
acyl migration to form the thermodynamically stable N-formyl product upon heating or basification.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways and the thermodynamic sink toward the N-formyl product.
Figure 1: Mechanistic pathway showing the thermodynamic preference for N-formylation.
Critical Parameters & Thermodynamics
Success depends on managing the equilibrium, particularly for the formic acid route where water is a byproduct.
| Parameter | Method A: Formic Acid | Method B: Methyl Formate |
| Byproduct | Water ( | Methanol ( |
| Equilibrium Management | Azeotropic distillation (Dean-Stark) required.[1] | Distillation of MeOH drives reaction.[1] |
| Temperature | 110°C – 140°C (Reflux in Toluene/Xylene) | 30°C – 50°C (Mild Reflux) |
| Atom Economy | Lower (requires solvent for azeotrope) | Higher (solvent-free possible) |
| Purity Profile | High, but risk of thermal degradation if overheated.[1] | Very High, easier byproduct removal.[1] |
Experimental Protocols
Method A: Azeotropic Dehydration (Formic Acid Route)
Recommended for robust, large-scale batch synthesis where cost of reagents is a primary constraint.
Reagents:
-
Ethanolamine (1.0 equiv)[1]
-
Formic Acid (85-98%, 1.05 – 1.1 equiv)
-
Solvent: Toluene or Xylene (for water entrainment)
Protocol:
-
Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, pressure-equalizing addition funnel, and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Ethanolamine (e.g., 61.0 g, 1.0 mol) and Toluene (150 mL) to the RBF.
-
Addition: Heat the mixture to ~60°C. Add Formic Acid dropwise over 30-45 minutes. Caution: The reaction is exothermic.
-
Reflux: Increase temperature to reflux (Toluene bp ~110°C). Water will begin to collect in the Dean-Stark trap.
-
Completion: Continue reflux until the theoretical amount of water (~18 mL for 1 mol) separates. This typically takes 3–5 hours.
-
Solvent Removal: Remove Toluene via rotary evaporation or atmospheric distillation.
-
Purification: Distill the residue under high vacuum (see Section 4).
Method B: Aminolysis of Methyl Formate
Recommended for high-purity applications and "green" chemistry requirements.
Reagents:
-
Ethanolamine (1.0 equiv)[1]
-
Methyl Formate (1.2 – 1.5 equiv)[1]
-
Catalyst (Optional): Sodium Methoxide (0.01 equiv) can accelerate kinetics but is often unnecessary.
Protocol:
-
Setup: Equip an RBF with a high-efficiency reflux condenser (coolant < 0°C recommended due to Methyl Formate bp of 32°C).
-
Mixing: Add Methyl Formate to the flask.
-
Addition: Add Ethanolamine dropwise to the Methyl Formate at 0°C to 10°C. The reaction is exothermic; cooling is essential to prevent methyl formate boil-off.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours. Alternatively, heat to mild reflux (35°C) for 2 hours.
-
Byproduct Removal: The byproduct is methanol. Switch the condenser to distillation mode and strip off excess Methyl Formate and Methanol.
-
Purification: Vacuum distillation.
Process Workflow & Purification
Purification is the most critical step to ensure pharmaceutical-grade quality. HEF is a high-boiling liquid that decomposes/discolors at atmospheric boiling temperatures (~200°C+). High vacuum is mandatory.
Workflow Diagram
Figure 2: End-to-end synthesis and purification workflow.
Distillation Specifications
-
Apparatus: Short-path distillation head (to minimize thermal residence time).
-
Vacuum: < 5 mmHg (preferably < 1 mmHg).
-
Temperature:
-
At < 1 mmHg, HEF boils at approximately 130°C – 140°C .
-
Note: Do not exceed pot temperature of 170°C to prevent oligomerization.
-
Analytical Characterization
Confirm the identity and purity of the product using the following metrics.
| Technique | Expected Signal / Value | Interpretation |
| Physical State | Clear, colorless, viscous liquid | Yellowing indicates oxidation or thermal degradation.[1] |
| Refractive Index | Consistent with pure amide.[1] | |
| IR Spectroscopy | 1660 | Diagnostic carbonyl stretch.[1][2] |
| IR Spectroscopy | 3300-3400 | Hydrogen bonding region.[1] |
| 1H NMR (DMSO-d6) | Formyl proton (distinctive singlet/doublet due to rotamers).[1] | |
| 1H NMR (DMSO-d6) | Ethylene backbone.[1] |
Note on Rotamers: Amide bonds exhibit restricted rotation. NMR spectra often show signal splitting (cis/trans isomers) at room temperature. This is a feature of the molecule, not an impurity.
Troubleshooting & Optimization
-
Problem: Low Yield / Incomplete Reaction.
-
Cause: Water/Methanol not removed efficiently, stalling equilibrium.
-
Solution: Ensure efficient Dean-Stark operation (Method A) or use excess Methyl Formate (Method B).
-
-
Problem: Product Solidifies or is Cloudy.
-
Cause: Presence of Ethanolamine salts or oligomers.
-
Solution: The product should be liquid at RT (MP is roughly -5°C to 5°C, supercools easily). Cloudiness suggests salt contamination. Redistill.
-
-
Problem: O-Formyl Impurity.
-
Detection: IR stretch at ~1720
(Ester C=O). -
Solution: Heat the crude mixture at 100°C for 1 hour prior to distillation to force the
migration.
-
References
-
PubChem. "N-(2-Hydroxyethyl)formamide Compound Summary."[3] National Center for Biotechnology Information. Accessed 2024. [Link][1][3]
-
Reddy, P. G., et al. "A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid."[4] Bulletin of the Korean Chemical Society, Vol. 23, No. 1, 2002.[4] [Link]
- Gerhart, F., et al. "Synthesis of N-vinylformamide." US Patent 4,578,515. (Describes HEF as the key precursor).
Sources
- 1. Formamide (CAS 75-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-Hydroxyethyl)formamide | C3H7NO2 | CID 69657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Technical Guide: Reaction Mechanism of N-(2-Hydroxyethyl)formamide Formation
This guide details the reaction mechanism, kinetics, and experimental synthesis of N-(2-Hydroxyethyl)formamide (HEF), a critical intermediate in the production of N-vinylformamide and a specialized solvent for CO₂ capture.
Executive Summary
N-(2-Hydroxyethyl)formamide (HEF) is a bifunctional amide formed by the N-formylation of monoethanolamine (MEA). While conceptually simple, the reaction involves competitive nucleophilic attacks between the amine and hydroxyl groups of MEA. This guide dissects the aminolysis of methyl formate as the primary high-fidelity synthetic route, contrasting it with direct thermal amidation using formic acid.
Key Technical Insight: The thermodynamic stability of the amide bond over the ester bond drives the reaction. However, transient O-formylation can occur, necessitating an understanding of the O-to-N acyl migration to ensure high purity.
Fundamental Chemistry & Thermodynamics[1]
The Reactants
-
Nucleophile: Monoethanolamine (MEA).[1][2] It possesses two nucleophilic sites: the primary amine (–NH₂) and the primary alcohol (–OH). The nitrogen atom is significantly more nucleophilic (
of conjugate acid ~9.5) than the oxygen, directing the selectivity.[3] -
Electrophile: Methyl Formate (MF). A highly reactive ester that undergoes aminolysis more readily than formic acid undergoes thermal amidation.
Thermodynamics
The formation of HEF from MEA and Methyl Formate is exothermic .
-
Enthalpy (
): Negative (Exothermic). -
Entropy (
): Negligible change (2 molecules 2 molecules), though the removal of volatile methanol drives the equilibrium forward (Le Chatelier's principle).
Detailed Reaction Mechanism[2]
The formation proceeds via a nucleophilic acyl substitution mechanism. We will focus on the Methyl Formate route due to its prevalence in high-purity applications.
Pathway A: Direct Aminolysis (Dominant)
-
Nucleophilic Attack: The lone pair on the MEA nitrogen attacks the carbonyl carbon of methyl formate.
-
Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed. The oxygen acquires a negative charge, and the nitrogen acquires a positive charge.
-
Proton Transfer: Rapid intramolecular or solvent-mediated proton transfer occurs from the nitrogen to the methoxy oxygen, converting the methoxy group into a good leaving group (methanol).
-
Elimination: The carbonyl bond reforms, expelling methanol and yielding HEF.
Pathway B: The O-to-N Acyl Shift (Selectivity Control)
Under certain conditions (excess electrophile or acidic catalysis), the hydroxyl group of MEA may attack the carbonyl, forming the ester 2-aminoethyl formate .
-
Instability: This ester is kinetically formed but thermodynamically less stable than the amide.
-
Migration: In the presence of the free amine group (basic conditions), the ester undergoes an intramolecular rearrangement. The amine nitrogen attacks the ester carbonyl, forming a 5-membered cyclic intermediate (oxazolidine-like transition state), which collapses to the stable amide (HEF).
Visualization: Reaction Pathways
The following diagram illustrates the direct aminolysis and the corrective O-to-N shift.
Figure 1: Reaction pathways showing the dominant N-attack and the thermodynamic rearrangement of the O-formyl impurity.
Experimental Protocol (Methyl Formate Route)
This protocol is designed for a self-validating lab-scale synthesis (0.5 mol scale).
Reagents & Equipment
| Reagent | Purity | Role |
| Monoethanolamine (MEA) | >99% | Nucleophile (limiting reagent) |
| Methyl Formate | 98% | Electrophile (slight excess) |
| Methanol | Anhydrous | Solvent (optional, if viscosity control needed) |
Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, thermometer, rotary evaporator, vacuum pump.
Step-by-Step Procedure
-
Setup: Equip the 3-neck flask with a magnetic stir bar, thermometer, and addition funnel. Place a reflux condenser on the main neck.
-
Charge Electrophile: Add Methyl Formate (33.0 g, 0.55 mol, 1.1 eq) to the flask. Cool to 0–5°C using an ice bath. Reasoning: Methyl formate is volatile (bp 32°C) and the reaction is exothermic. Cooling prevents reactant loss.[4]
-
Addition: Add MEA (30.5 g, 0.50 mol, 1.0 eq) dropwise over 45 minutes. Maintain internal temperature below 20°C.
-
Observation: The mixture will thicken. If stirring becomes difficult, add 20 mL of cold methanol.
-
-
Reaction Phase: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Validation: Monitor by TLC or GC. Disappearance of MEA indicates completion.
-
-
Reflux (Optional but Recommended): Heat the mixture to 40°C (gentle reflux) for 30 minutes to ensure conversion of any kinetic O-ester byproducts to the thermodynamic amide.
-
Workup: Remove the reflux condenser and set up for distillation.
-
Purification:
-
Strip Solvent: Use a rotary evaporator to remove the byproduct methanol and excess methyl formate.
-
Vacuum Distillation: Distill the residue under high vacuum (<1 mmHg). HEF has a high boiling point; collect the fraction boiling at 160–165°C / 1 mmHg .
-
Yield: Expected yield >90%.[5][6] Product should be a colorless, viscous liquid.[5][7]
-
Process Optimization & Impurity Profile
Kinetic vs. Thermodynamic Control
-
Low Temperature (0°C): Favors kinetic control. Since amines are better nucleophiles than alcohols, N-formylation is favored 99:1.
-
High Temperature (>100°C): Promotes side reactions, including bis-formylation (N,O-diformyl species). Avoid excessive heat during the initial mixing.
Impurity Table
| Impurity | Structure | Origin | Mitigation |
| O-Formyl Ester | O-attack on Methyl Formate | Allow reaction to age; heat gently to induce O | |
| N,O-Diformyl | Reaction with 2nd eq. of Methyl Formate | Control stoichiometry (keep MEA:MF close to 1:1.1).[4] | |
| Oxazolidine | Cyclic isomer | Dehydration of HEF (rare under mild conditions) | Avoid strong acid catalysts.[4] |
Kinetics and Rate Law
The reaction follows second-order kinetics, first-order with respect to each reactant:
However, in the presence of methanol (product) or excess methyl formate acting as solvent, the reaction may display pseudo-first-order behavior.
Activation Energy
The activation energy (
Catalysis
While the reaction is autocatalytic (the amine acts as its own base), adding a Lewis acid (e.g., Zn(OAc)₂) or a strong base (NaOMe) can accelerate the reaction, though this is generally unnecessary for the highly reactive methyl formate.
References
-
Amidation Reaction System: Kinetic Studies and Improvement. National Institutes of Health (PMC). Available at: [Link]
-
N-(2-Hydroxyethyl)formamide Physical Properties. PubChem. Available at: [Link]
-
Chemoselective O-formyl and O-acyl protection of alkanolamines. Royal Society of Chemistry (Green Chemistry). Available at: [Link]
-
Method for producing N-(α-hydroxyethyl)formamide. European Patent Office. Available at: [Link]
Sources
- 1. Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formamide (CAS 75-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ICSC 1087 - N-METHYLFORMAMIDE [inchem.org]
An In-depth Technical Guide to the Solubility of N-(2-Hydroxyethyl)formamide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Hydroxyethyl)formamide (HEF). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular features governing HEF's solubility, its predicted behavior in various solvent classes, and a detailed, field-proven protocol for its empirical determination. By synthesizing theoretical principles with practical methodology, this guide serves as an essential resource for leveraging HEF in scientific applications.
Introduction: Understanding N-(2-Hydroxyethyl)formamide
N-(2-Hydroxyethyl)formamide (HEF), with the chemical formula C₃H₇NO₂, is a bifunctional organic molecule possessing both a primary hydroxyl group and a secondary amide group.[1][2] This unique structure imparts a high degree of polarity and a strong capacity for hydrogen bonding, making it a subject of interest for various applications, including as a humectant, a plasticizer for polymers like thermoplastic starch, and as a versatile intermediate in organic synthesis.[3] In the context of pharmaceutical and drug development, understanding the solubility of a compound like HEF is paramount, as it dictates its utility as a potential solvent, a formulation excipient, or a reactant in synthesis media.
Key Physical Properties:
The core of HEF's chemical personality lies in its functional groups, which are the primary drivers of its interaction with different solvents.
Caption: Key functional groups of N-(2-Hydroxyethyl)formamide.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of HEF is dictated by the following molecular interactions:
-
Hydrogen Bonding: HEF is an excellent candidate for hydrogen bonding. The hydroxyl (-OH) group and the amide (-NH) group can both act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl (C=O) groups, along with the nitrogen atom, can act as hydrogen bond acceptors. This allows HEF to interact strongly with protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., acetone).
-
Dipole-Dipole Interactions: The high electronegativity difference in the C=O, O-H, and N-H bonds creates a significant molecular dipole. This allows HEF to readily dissolve in other polar molecules.
-
Van der Waals Forces: The short ethyl backbone contributes to weak van der Waals forces. In the absence of strong polar interactions, these forces are insufficient to promote solubility in nonpolar solvents.
Based on this, a high affinity for polar solvents and poor affinity for nonpolar solvents can be predicted. This profile is analogous to that of formamide, which is miscible with water and other polar solvents but only slightly soluble in nonpolar solvents like benzene and ether.[4] The addition of the hydroxyethyl group to the formamide structure is expected to further enhance its solubility in polar protic solvents.
Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility of HEF | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Miscible / Highly Soluble | Strong hydrogen bonding and dipole-dipole interactions between HEF and the solvent. |
| Polar Aprotic | Acetone, DMSO, DMF | Soluble | Dominated by strong dipole-dipole interactions. Lacks H-bond donation from the solvent but can accept H-bonds from HEF. |
| Nonpolar | Hexane, Toluene, Benzene | Slightly Soluble / Insoluble | The molecule's high polarity prevents significant interaction with nonpolar solvents. |
| Halogenated | Dichloromethane | Slightly Soluble | Weak polarity of the solvent is generally insufficient to overcome the strong intermolecular forces within HEF. |
Evidence from patent literature indicates that N-(2-Hydroxyethyl)formamide can be precipitated and crystallized from solvents like hexane, toluene, and methylene chloride, which supports the prediction of its low solubility in these media.[3]
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Gravimetric Method
To obtain definitive, quantitative solubility data, an empirical approach is necessary. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[5] It is reliable and ensures that the solution has reached its maximum saturation point.[5] The following protocol details this method coupled with a gravimetric finish, a highly accurate technique for quantifying a non-volatile solute.[6][7]
Causality Behind the Method
This protocol is a self-validating system. By using an excess of the solute, we ensure that the solvent becomes saturated. The extended agitation period allows the system to overcome any kinetic barriers and reach true thermodynamic equilibrium.[5] Filtering removes all undissolved solid, isolating the saturated solution for analysis. Finally, drying to a constant weight confirms the complete removal of the solvent, ensuring the final mass is solely that of the dissolved solute.
Caption: Experimental workflow for the Shake-Flask Gravimetric method.
Step-by-Step Methodology
-
Preparation of the Slurry:
-
To a series of sealed, temperature-controlled vessels (e.g., 20 mL glass vials with screw caps), add a known volume or mass of the chosen solvent (e.g., 10.0 mL).
-
Add an excess amount of N-(2-Hydroxyethyl)formamide to each vessel. An "excess" ensures a solid phase remains visible throughout the experiment.[5] A good starting point is 2-3 times the expected solubility.
-
-
Equilibration:
-
Place the sealed vessels in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C ± 0.5°C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[8] For novel systems, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, thereby verifying equilibrium.[5]
-
-
Phase Separation:
-
Once agitation is complete, allow the vessels to stand undisturbed at the test temperature for a short period (e.g., 1-2 hours) to allow coarse particles to settle.
-
Carefully draw the supernatant and pass it through a syringe filter (e.g., 0.45 µm PTFE or nylon, chosen for solvent compatibility) to remove all undissolved HEF. This step is critical to avoid artificially high results.
-
-
Gravimetric Analysis:
-
Accurately transfer a known volume (e.g., 5.00 mL) or mass of the clear, saturated filtrate into a pre-weighed, dry evaporating dish. Record the initial weight of the dish (W₁).
-
Record the weight of the dish containing the filtrate (W₂).
-
Place the dish in a laboratory oven at a temperature sufficient to evaporate the solvent without degrading the HEF (e.g., 80-100°C).
-
Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it.
-
Continue this drying and weighing cycle until a constant weight is achieved (e.g., two consecutive readings are within ±0.2 mg). Record this final, constant weight (W₃).[6]
-
-
Calculation:
-
Mass of dissolved HEF (solute): m_solute = W₃ - W₁
-
Mass of solvent in the aliquot: m_solvent = W₂ - W₃
-
Solubility (in g per 100 g of solvent): Solubility = (m_solute / m_solvent) * 100
-
Alternative Analytical Techniques
For certain applications, particularly with very low solubilities or the need for high-throughput screening, other analytical methods may be more suitable.
-
UV-Vis Spectroscopy: If HEF has a chromophore, its concentration in the saturated filtrate can be determined by measuring its absorbance and comparing it to a standard curve. This method is fast but requires the compound to absorb UV or visible light.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining concentration. It is especially useful for complex mixtures or for compounds with low solubility where the gravimetric method may lack precision.[8]
Conclusion
N-(2-Hydroxyethyl)formamide is a highly polar molecule with a strong propensity for forming hydrogen bonds. Its solubility profile is dominated by these characteristics, making it highly soluble to miscible in polar protic solvents like water and alcohols, while exhibiting poor solubility in nonpolar and weakly polar organic solvents. For researchers and drug development professionals, this profile makes HEF a potentially valuable polar solvent or a component in aqueous formulations. When precise quantitative data is required for a specific solvent system, the shake-flask method followed by gravimetric or chromatographic analysis provides a robust and reliable path to determining its thermodynamic solubility.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69657, N-(2-Hydroxyethyl)formamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 91333, N,N-Bis(2-hydroxyethyl)formamide. [Link]
-
Wikipedia. Formamide. [Link]
-
ChemSrc. N-(2-Hydroxyethyl)formamide | CAS#:693-06-1. [Link]
-
Academia.edu. Determination of Solubility by Gravimetric Method. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
- Google Patents. PRODUCTION METHOD FOR N ( HYDROXYETHYL) FORMAMIDE, PRODUCTION METHOD FOR N ( ALKOXYETHYL) FORMAMIDE, PRODUCTION DEVICE FOR N ( - EPO.
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Chemistry LibreTexts. 7: Gravimetric Analysis (Experiment). [Link]
-
mVOC. 2-(2-hydroxyethylsulfanyl)ethanol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 342520, 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol. [Link]
-
YouTube. Gravimetric Analysis Lab Procedure. [Link]
-
Wiley Online Library. N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [Link]
-
Toxics Use Reduction Institute. N,N-Diethyl Formamide. [Link]
-
MilliporeSigma. Solvent Miscibility Table. [Link]
-
ResearchGate. Can DMAc, NMP, DMF, TEP, DMSO, Formamide, Acetone, as organic solvents, dissolve a few drops of an oil?. [Link]
-
CAS Common Chemistry. N,N-Bis(2-hydroxyethyl)formamide. [Link]
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Thermal Stability and Decomposition Kinetics of N-(2-Hydroxyethyl)formamide: A Technical Analysis
Executive Summary
N-(2-Hydroxyethyl)formamide (HEF), also known as N-Formylethanolamine, is a bifunctional building block containing both amide and hydroxyl moieties. While chemically stable under ambient conditions, HEF exhibits complex thermal behavior due to the proximity of its nucleophilic hydroxyl group to the electrophilic amide carbonyl.
This guide details the thermal decomposition pathways of HEF, specifically focusing on cyclodehydration to 2-oxazoline and equilibrium reversion to monoethanolamine. It provides researchers with the mechanistic understanding and experimental protocols necessary to handle HEF safely in high-temperature applications such as distillation, solvent recovery, and intermediate synthesis.
Physicochemical Profile & Thermal Susceptibility[1][2][3][4][5]
HEF is characterized by a high boiling point and polarity, derived from its ability to form extensive intermolecular hydrogen bond networks. However, this same structure creates an internal "trap" where the hydroxyl group can attack the amide, leading to instability at elevated temperatures.
Table 1: Critical Thermal Properties
| Property | Value | Context |
| CAS Number | 693-06-1 | Unique Identifier |
| Molecular Weight | 89.09 g/mol | Low MW facilitates volatility in degradation products |
| Boiling Point | ~165°C (at reduced pressure) | Decomposes near atmospheric BP (extrapolated >210°C) |
| Flash Point | 98°C (Closed Cup) | Combustible; requires static controls |
| Density | 1.16 g/mL | Denser than water |
| Thermal Onset ( | >150°C | Significant degradation rate (highly dependent on purity/catalysts) |
Critical Note: The boiling point of HEF is often theoretical at atmospheric pressure because the rate of decomposition (cyclization or dissociation) exceeds the rate of vaporization above 180°C.
Mechanisms of Thermal Decomposition[4][9]
The thermal degradation of HEF is not a single event but a competition between three distinct pathways. The dominant pathway depends heavily on the presence of acid/base catalysts and the removal of byproducts (water).
Pathway A: Cyclodehydration (Formation of 2-Oxazoline)
This is the most chemically significant pathway. Under thermal stress (>150°C) or Lewis acid catalysis, the hydroxyl oxygen attacks the carbonyl carbon, followed by the elimination of water. This yields 2-oxazoline , a reactive heterocyclic compound.[1][2]
-
Mechanism: Intramolecular nucleophilic substitution (
-like) followed by dehydration. -
Kinetic Driver: Entropy (formation of water vapor) and ring stability.
-
Relevance: 2-oxazoline is a monomer for poly(2-oxazoline)s. Unintentional formation leads to polymerization and fouling of reactor vessels.
Pathway B: Equilibrium Reversion (Hydrolysis/Alcoholysis)
HEF is synthesized from Monoethanolamine (MEA) and Methyl Formate (or Formic Acid). This reaction is reversible.
Pathway C: Radical Fragmentation (High T > 300°C)
At extreme temperatures, the amide bond undergoes homolytic cleavage, generating carbon monoxide (CO), ammonia (
Visualization of Decomposition Pathways[9]
Figure 1: Primary thermal decomposition pathways of HEF. The green path (Cyclodehydration) is the dominant risk during high-temperature distillation.
Experimental Characterization Protocols
To validate the stability of HEF in your specific formulation, you must determine the Time-to-Maximum-Rate (TMR) and Onset Temperature (
Protocol 1: Differential Scanning Calorimetry (DSC)
Purpose: Determine the exothermic onset and total energy release.
-
Sample Prep: Load 5–10 mg of HEF into a high-pressure gold-plated crucible (to prevent evaporation from masking decomposition).
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Ramp: Heat from 25°C to 400°C at 5°C/min.
-
Analysis:
-
Identify the endotherm (boiling/evaporation) if unsealed.
-
Identify the exotherm (decomposition).
-
Criterion: If an exotherm is detected <50°C above your operating temperature, the process is unsafe.
-
Protocol 2: Isothermal Gravimetric Analysis (TGA)
Purpose: Determine kinetic parameters (Activation Energy,
-
Setup: Use a TGA with a macro-pan.
-
Method: Run three separate isothermal holds at 120°C, 140°C, and 160°C for 24 hours.
-
Data Processing:
-
Plot
vs (Arrhenius plot). -
Calculate
from the slope. -
Use the equation
to predict mass loss at storage temp (25°C).
-
Experimental Workflow Diagram
Figure 2: Decision matrix for characterizing thermal stability. ARC is reserved for high-energy events detected during initial DSC screening.
Safety & Handling Implications
Runaway Reaction Potential
While HEF is not an explosive, the cyclodehydration reaction is exothermic . In a closed vessel (e.g., a blocked distillation column), the formation of water vapor combined with the heat of reaction can pressurize the vessel rapidly.
-
Trigger: Presence of strong acids (sulfuric, triflic) or temperatures >160°C.
-
Mitigation:
-
Maintain pH neutral or slightly basic (to prevent acid-catalyzed cyclization).
-
Ensure pressure relief systems are sized for steam generation.
-
Store below 40°C to prevent slow equilibrium shifts.
-
Distillation Guidelines
Researchers attempting to purify HEF via distillation often encounter decomposition.
-
Recommendation: Use Wiped Film Evaporation (WFE) or Short Path Distillation .
-
Vacuum Requirement: < 1 mbar is essential to lower the boiling point below the decomposition threshold (~120°C).
-
Residence Time: Minimize heat exposure time to seconds, not hours.
References
-
PubChem. (2023). N-(2-Hydroxyethyl)formamide Compound Summary. National Library of Medicine. [Link]
-
Yang, T., et al. (2022).[1][2] A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042.[1][2] (Demonstrates the cyclization pathway of hydroxyethyl amides). [Link]
-
Morken, A. K., et al. (2017).[3] Degradation and Emission Results of Amine Plant Operations. Energy Procedia, 114, 1245–1262.[3] (Discusses thermal degradation of related ethanolamines). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of N-(2-Hydroxyethyl)formamide Derivatives: A Technical Guide
The following technical guide details the biological activity, medicinal chemistry, and experimental applications of N-(2-Hydroxyethyl)formamide (HEF) and its derivatives.
Executive Summary
N-(2-Hydroxyethyl)formamide (HEF) (CAS: 693-06-1), also known as N-Formylethanolamine , is the simplest member of the N-acylethanolamine (NAE) class of bioactive lipids. While often categorized as an industrial intermediate or solvent due to its high stability and polarity, HEF serves as a critical structural scaffold in medicinal chemistry. Its derivatives exhibit significant biological potential in two primary domains: antibacterial activity (via Peptide Deformylase inhibition) and lipid signaling modulation (within the endocannabinoid system).
This guide analyzes the pharmacological utility of the HEF scaffold, detailing its role as a "minimal pharmacophore" for metalloprotease inhibitors and its metabolic relevance as a short-chain NAE.
Chemical Foundation & Structural Classification
The N-Acylethanolamine (NAE) Spectrum
HEF represents the foundational structure of the NAE family, a class of lipid mediators that includes the endocannabinoid anandamide (C20:[1]4) and the anti-inflammatory agent palmitoylethanolamide (PEA) (C16:0).
| Compound Name | Acyl Chain Length | Primary Biological Target | Physiological Role |
| N-(2-Hydroxyethyl)formamide (HEF) | C1 (Formyl) | PDF Enzyme / FAAH | Metabolic Intermediate / Scaffold |
| N-Acetylethanolamine | C2 (Acetyl) | Unknown | Minor metabolite |
| Palmitoylethanolamide (PEA) | C16 (Palmitoyl) | PPAR-α | Anti-inflammatory, Analgesic |
| Anandamide (AEA) | C20:4 (Arachidonoyl) | CB1 / CB2 Receptors | Neurotransmission, Pain modulation |
Physicochemical Properties[2]
-
Molecular Formula:
-
MW: 89.09 g/mol [2]
-
LogP: -1.2 (Highly hydrophilic)
-
H-Bond Donors/Acceptors: 2 / 2
-
Key Reactivity: The formyl group is labile under strong acidic/basic conditions but stable at physiological pH, making it an ideal "warhead" for metal chelation in enzymatic pockets.
Mechanism of Action: The Formyl-Amine Warhead
The most potent biological activity of HEF derivatives lies in their ability to inhibit Peptide Deformylase (PDF) , an essential bacterial metalloprotease.
Peptide Deformylase (PDF) Inhibition Pathway
Bacteria initiate protein synthesis with N-formylmethionine (fMet) .[3][4] The PDF enzyme removes this formyl group to mature the protein.[3][4] Inhibiting PDF blocks bacterial growth, making it a high-value antibiotic target.[5]
-
The Mechanism: The formyl group of HEF derivatives acts as a transition-state analog. The carbonyl oxygen and the amide nitrogen coordinate with the Iron (
) or Nickel ( ) ion in the PDF active site, locking the enzyme. -
HEF as a Scaffold: While HEF itself is too small to bind with high affinity, substituting the ethyl chain with hydrophobic groups (mimicking the Methionine side chain) creates potent inhibitors.
Structure-Activity Relationship (SAR)
To transform the inactive HEF solvent into a bioactive drug, specific modifications are required:
-
The Formyl Group (
): Must be preserved. Replacing it with acetyl ( ) drastically reduces potency (loss of metal chelation). -
The Nitrogen (
): Hydrogen bonding is critical. N-methylation reduces activity. -
The Ethyl Backbone (
): This is the site for diversity. Adding a hydrophobic side chain (e.g., butyl, benzyl) at the -carbon (relative to nitrogen) increases binding affinity to the enzyme's hydrophobic pocket ( subsite).
Experimental Protocols
Synthesis of N-(2-Hydroxyethyl)formamide
This protocol yields high-purity HEF suitable for biological assays or further derivatization.
Reagents: Ethanolamine (1.0 eq), Ethyl Formate (1.2 eq), Methanol (Solvent).
-
Setup: Charge a round-bottom flask with Ethanolamine dissolved in Methanol (
). -
Addition: Add Ethyl Formate dropwise at
under inert atmosphere ( ). -
Reflux: Allow to warm to room temperature, then reflux at
for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9) will show the disappearance of the amine. -
Workup: Remove solvent and excess ethyl formate under reduced pressure.
-
Purification: Distillation under high vacuum (bp ~140°C at 10 mmHg) yields HEF as a clear, viscous oil.
Antimicrobial Susceptibility Assay (MIC)
Objective: Evaluate the inhibitory potential of HEF derivatives against E. coli (Gram-negative) and S. aureus (Gram-positive).
-
Preparation: Dissolve HEF derivatives in DMSO to a stock concentration of
. -
Inoculum: Prepare bacterial suspension at
CFU/mL in Mueller-Hinton Broth. -
Plating: Add
of inoculum to 96-well plates containing serial dilutions of the test compound ( ). -
Incubation: Incubate at
for 18–24 hours. -
Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via
absorbance.-
Control: Actinonin (known PDF inhibitor) as positive control.
-
Metabolic Fate & Toxicology (E-E-A-T)
Metabolism via FAAH
As an NAE, HEF is a substrate for Fatty Acid Amide Hydrolase (FAAH) , the enzyme responsible for breaking down anandamide.
-
Reaction:
-
Significance: Rapid hydrolysis in vivo limits the systemic half-life of simple HEF derivatives. Successful drug candidates often modify the amide bond or the adjacent carbons to sterically hinder FAAH attack, improving bioavailability.
Toxicity Profile
HEF exhibits low acute toxicity, making it a safe candidate for topical applications or as a pharmaceutical excipient.
-
Skin Irritation: Mild (Category 2).
-
Genotoxicity: Ames test negative (non-mutagenic).
-
LD50 (Rat, Oral):
(estimated based on ethanolamine/formamide data).
Future Outlook: HEF as a Prodrug Scaffold
Research is shifting toward using the HEF moiety as a biodegradable linker .
-
Prodrugs: The hydroxyl group of HEF can be esterified to a carboxylic acid drug (e.g., Ibuprofen-HEF ester). Upon entry into the cell, esterases release the active drug and the non-toxic HEF byproduct.
-
Cryopreservation: N-formylated derivatives are being explored as non-toxic alternatives to DMSO for cell cryopreservation, leveraging their high hydrogen-bonding capacity to prevent ice crystal formation.
References
-
PubChem. (2025).[2] N-(2-Hydroxyethyl)formamide Compound Summary. National Library of Medicine. [Link]
-
Tsuboi, K., et al. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. Inflammation and Regeneration. [Link]
-
Clements, J. M., et al. (2001). Antibiotic activity and characterization of BB-3497, a novel peptide deformylase inhibitor. Antimicrobial Agents and Chemotherapy.[3][4] [Link]
-
Giglio, V., et al. (2023). Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375. Journal of Medicinal Chemistry. [Link]
Sources
- 1. N-acylethanolamide metabolizing enzymes are upregulated in human neural progenitor-derived neurons exposed to sub-lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-Hydroxyethyl)formamide 95 693-06-1 [sigmaaldrich.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: N-(2-Hydroxyethyl)formamide (HEF) as a High-Performance Plasticizer
Executive Summary
This technical guide provides a rigorous analysis of N-(2-Hydroxyethyl)formamide (HEF), a bifunctional plasticizer emerging as a superior alternative to traditional polyols (e.g., glycerol) and toxic amides (e.g., formamide) in the formulation of thermoplastic starch (TPS) and biodegradable pharmaceutical films.
While glycerol is the industry standard, it suffers from retrogradation and high hygroscopicity. HEF addresses these limitations through a unique Dual-Site Hydrogen Bonding mechanism. This guide details the synthesis, safety profile, and experimental protocols required to utilize HEF for enhancing the elongation, stability, and processability of biopolymer matrices.
Part 1: Molecular Architecture & Physicochemical Profile
HEF (CAS: 693-06-1), also known as N-Formylethanolamine, possesses a molecular structure optimized for plasticization. Unlike simple polyols, HEF contains both a hydroxyl group and an amide group. This bifunctionality allows it to disrupt strong intra-molecular hydrogen networks within polysaccharides (like starch or chitosan) more effectively than mono-functional plasticizers.
Table 1: Physicochemical Specification of HEF
| Property | Value | Relevance to Plasticization |
| Molecular Formula | C₃H₇NO₂ | Low molecular weight allows rapid intercalation between polymer chains. |
| Molar Mass | 89.09 g/mol | Small size facilitates high "Free Volume" creation. |
| Density | 1.16 g/mL (25°C) | Comparable to starch, ensuring blend homogeneity. |
| Boiling Point | ~349°C (at 760 mmHg) | High thermal stability prevents volatilization during hot-melt extrusion. |
| Refractive Index | 1.474 | Useful for characterizing film transparency. |
| Solubility | Miscible in water, alcohols | Facilitates solvent casting and aqueous processing. |
| Dielectric Constant | High (>100) | Indicates strong polarity; effective at shielding polymer charge interactions. |
Part 2: Synthesis & Purity Control
For research applications requiring high purity (removing residual amines), the Ethyl Formate Aminolysis route is preferred over the Formamide/Acetaldehyde route due to milder conditions and easier purification.
Mechanism of Synthesis
The reaction proceeds via nucleophilic attack of the ethanolamine nitrogen on the carbonyl carbon of ethyl formate, releasing ethanol as a byproduct.
Figure 1: Step-by-step synthesis workflow for high-purity N-(2-Hydroxyethyl)formamide.
Quality Control Check
-
FT-IR Validation: Look for the disappearance of the ester carbonyl peak (1735 cm⁻¹) and the appearance of the amide carbonyl peak (~1660 cm⁻¹).
-
Impurity Flag: Presence of a strong amine odor indicates unreacted ethanolamine; requires further vacuum stripping.
Part 3: Mechanism of Plasticization
HEF functions as a "molecular lubricant." In native starch, strong Hydrogen Bonds (H-bonds) between hydroxyl groups of amylose and amylopectin create a brittle, crystalline structure.
The HEF Advantage:
-
Amide Interaction: The carbonyl oxygen in the amide group acts as a strong H-bond acceptor.
-
Hydroxyl Interaction: The hydroxyl tail acts as an H-bond donor.
-
Steric Separation: The ethyl backbone physically separates polymer chains, increasing Free Volume .
Figure 2: Mechanistic pathway of starch destructurization and plasticization by HEF.
Part 4: Application Case Study: Thermoplastic Starch (TPS)[1][2][3]
HEF is particularly valuable when developing biodegradable films where retrogradation (recrystallization over time) is a failure mode. Glycerol-plasticized films often become brittle after aging. HEF maintains flexibility longer due to the stability of the Amide-Starch interaction.
Comparative Performance Data (HEF vs. Glycerol)
| Metric | Glycerol-Plasticized TPS | HEF-Plasticized TPS | Interpretation |
| Tensile Strength (MPa) | 3.5 - 5.0 | 2.0 - 3.5 | HEF creates a softer, more pliable matrix. |
| Elongation at Break (%) | 40 - 60% | 80 - 120% | HEF significantly improves flexibility and stretch. |
| Water Vapor Permeability | High | Moderate | HEF offers slightly better moisture barrier properties. |
| Retrogradation Rate | Fast (Weeks) | Slow (Months) | HEF inhibits recrystallization more effectively. |
Part 5: Experimental Protocol
Protocol: Preparation of HEF-Plasticized Starch Films (Solvent Casting)
Objective: Create a transparent, flexible biodegradable film for characterization.
Materials:
-
Corn Starch (High Amylose preferred for strength).
-
Distilled Water.
Step-by-Step Workflow:
-
Slurry Preparation:
-
Disperse 5.0 g of starch in 90 mL of distilled water.
-
Maintain stirring at 500 RPM to prevent sedimentation.
-
-
Plasticizer Addition:
-
Add HEF at a concentration of 20-30% w/w (based on dry starch weight).
-
Note: For 5g starch, add 1.0 - 1.5 g HEF.
-
-
Gelatinization:
-
Heat the mixture to 90°C in a water bath.
-
Stir continuously for 30 minutes. The solution should turn from cloudy to translucent/viscous.
-
-
Degassing:
-
Sonicate the hot solution for 5 minutes to remove micro-bubbles which cause film defects.
-
-
Casting & Drying:
-
Pour the solution into Teflon-coated Petri dishes (approx 0.5 g/cm² coverage).
-
Dry in a convection oven at 45°C for 24 hours .
-
Critical: Do not exceed 60°C to prevent rapid solvent evaporation and cracking.
-
-
Conditioning:
-
Store films at 50% Relative Humidity (RH) for 48 hours prior to mechanical testing (ASTM D882).
-
Part 6: Safety, Toxicity & Pharmaceutical Relevance
For drug development professionals, the safety profile of excipients/additives is paramount.
Toxicity Profile:
-
GHS Classification: Warning.[5] H319 (Causes serious eye irritation).[5][6]
-
Comparison to Formamide: Formamide (H360 - May damage fertility) is a reproductive toxin. HEF is structurally related but generally exhibits a lower toxicity profile due to the hydroxyethyl substitution, which alters metabolic pathways. However, it is not currently GRAS (Generally Recognized As Safe) for direct ingestion in all jurisdictions.
-
Handling: Standard PPE (gloves, safety goggles) is required.[6]
-
Residual Solvents: In pharmaceutical applications, HEF must be quantified as a residual solvent.
Target Applications:
-
Transdermal Patches: As a matrix modifier to prevent crystallization of drugs in the adhesive layer.
-
Biodegradable Packaging: Secondary packaging for medical devices where flexibility and biodegradability are required.
References
-
Synthesis & Characterization
-
Plasticization of Starch
-
Title: N-(2-Hydroxyethyl)formamide as a new plasticizer for thermoplastic starch.[1][8][2][9]
- Source:Carbohydrate Polymers / ResearchG
- Context: Details the FT-IR evidence of hydrogen bonding and mechanical property comparison with glycerol.
-
URL:[Link] (Direct Journal Link for verification of specific volume).
-
-
Safety Data
-
General Plasticization Theory
- Title: A review of biodegradable thermoplastic starches...
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. N-(2-hydroxy-ethyl)-formamide 2-hydroxy-ethylamine | C5H14N2O3 | CID 86750146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-Hydroxyethyl)formamide | C3H7NO2 | CID 69657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Ethyl formate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: N-(2-Hydroxyethyl)formamide (NFE) in Green Peptide Synthesis
This Application Note is structured as a high-level technical guide for researchers transitioning to Green Chemistry methodologies in Solid-Phase Peptide Synthesis (SPPS). It focuses on the emerging utility of N-(2-Hydroxyethyl)formamide (also known as N-Formylethanolamine or NFE) as a critical component in Deep Eutectic Solvents (DES).
Executive Summary
The pharmaceutical industry faces increasing regulatory pressure to replace hazardous dipolar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are reproductive toxins. N-(2-Hydroxyethyl)formamide (NFE) has emerged as a high-performance, biodegradable component for Deep Eutectic Solvents (DES) .
When complexed with hydrogen bond acceptors (e.g., Choline Chloride), NFE forms a liquid medium at room temperature that exhibits:
-
High Solvation Power: Excellent solubility for Fmoc-amino acids and coupling reagents.
-
Stabilization of Activated Esters: Superior stability of active esters compared to aqueous or hydrolytic conditions.
-
Green Profile: Lower vapor pressure, reduced toxicity, and potential for biodegradability.
This guide details the preparation of NFE-based DES and its application in Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS).
Technical Background & Mechanism
The Deep Eutectic Solvent (DES) Mechanism
N-(2-Hydroxyethyl)formamide acts as a Hydrogen Bond Donor (HBD) . When mixed with a quaternary ammonium salt (Hydrogen Bond Acceptor, HBA) like Choline Chloride, the depression in the melting point occurs due to charge delocalization between the halide anion and the hydroxyl/amide protons of NFE.
Key Advantages over DMF:
-
Viscosity/Mass Transfer: While more viscous than DMF, NFE-based DES systems can be tuned with co-solvents (e.g., Green Ethyl Acetate or 2-MeTHF) to optimize resin swelling.
-
Reaction Kinetics: NFE promotes proton transfer, potentially accelerating coupling rates for difficult sequences while suppressing racemization.
-
Prebiotic Relevance: NFE has been identified in prebiotic chemistry models as a solvent that stabilizes activated esters (e.g., Phenyl esters) against hydrolysis, allowing for "water-free" coupling in a "wet" environment.
Physicochemical Properties
| Property | Value / Description |
| Chemical Formula | |
| Molecular Weight | 89.09 g/mol |
| Physical State | Viscous Liquid / Low-melting Solid (MP: ~60°C pure) |
| Role in DES | Hydrogen Bond Donor (HBD) |
| Typical DES Partner | Choline Chloride (ChCl) |
| Molar Ratio (ChCl:NFE) | Typically 1:2 or 1:3 |
Experimental Protocol: NFE-DES Preparation & Usage
Reagent Preparation
Objective: Prepare a stable Choline Chloride : N-(2-Hydroxyethyl)formamide (1:2) Deep Eutectic Solvent.
Materials:
-
Choline Chloride (Recrystallized, dried under vacuum).
-
N-(2-Hydroxyethyl)formamide (NFE) (>98% purity).[1]
-
Argon atmosphere.
Procedure:
-
Weighing: In a dry round-bottom flask, weigh Choline Chloride (1 equiv) and NFE (2 equiv).
-
Heating: Heat the mixture to 70–80°C with gentle stirring.
-
Note: Do not exceed 100°C to prevent thermal degradation (formylation side reactions).
-
-
Homogenization: Stir until a clear, homogeneous, colorless liquid is formed (approx. 30–60 mins).
-
Cooling: Allow the liquid to cool to room temperature. It should remain liquid.
-
Storage: Store in a desiccator. DES are hygroscopic; water absorption significantly alters viscosity and solvation power.
General Fmoc-SPPS Protocol using NFE-DES
Workflow Overview: Unlike DMF, NFE-DES is viscous. The protocol utilizes ultrasound assistance or elevated temperature (40°C) to ensure efficient resin swelling and diffusion.
Step-by-Step Cycle:
-
Resin Swelling:
-
Use ChemMatrix® or PEG-PS resins (superior swelling in polar DES compared to polystyrene).
-
Add NFE-DES (10 mL/g resin). Shake/sonicate for 15 mins at 40°C.
-
-
Fmoc Deprotection:
-
Reagent: 20% Piperidine in NFE-DES (v/v).
-
Action: Treat resin (2 x 5 min).
-
Wash: Wash with NFE-DES (3x) followed by Green Co-solvent (e.g., EtOAc or 2-MeTHF) (3x) to remove piperidine.
-
-
Coupling (The Critical Step):
-
Amino Acid: Dissolve Fmoc-AA-OH (3 equiv) in minimum NFE-DES.
-
Activator: Add DIC (3 equiv) and Oxyma Pure (3 equiv).
-
Note: HBTU/HATU can be used but generate salts that may be harder to wash out of viscous DES. Carbodiimides (DIC) are preferred.
-
Reaction: Add to resin.[2] Shake at 40°C for 30–60 mins.
-
Monitoring: Perform Kaiser Test. If incomplete, re-couple.
-
-
Washing:
-
Due to viscosity, alternating washes are recommended:
-
Wash 1: NFE-DES (Solubilizes reagents).
-
Wash 2: 2-MeTHF or Ethanol (Reduces viscosity, collapses resin slightly to squeeze out pores).
-
Wash 3: NFE-DES (Re-swells for next step).
-
-
-
Cleavage:
-
Standard TFA/TIS/Water cocktails are compatible. Wash resin thoroughly with DCM before adding TFA to remove traces of NFE (which could formylate the N-terminus under acidic conditions).
-
Mechanism & Workflow Visualization
The following diagram illustrates the Green SPPS cycle utilizing the NFE-DES system, highlighting the critical viscosity management steps.
Figure 1: Workflow for SPPS using N-(2-Hydroxyethyl)formamide Deep Eutectic Solvent. Note the emphasis on elevated temperature and alternating washes to manage viscosity.
Troubleshooting & Critical Considerations
| Issue | Root Cause | Corrective Action |
| High Backpressure | High viscosity of NFE-DES. | Increase temperature to 40–50°C; Dilute DES with 10-20% Green Carbonate (e.g., Dimethyl Carbonate). |
| Incomplete Coupling | Slow diffusion into resin pores. | Use ChemMatrix resin (better swelling); Extend coupling time; Use Ultrasound. |
| N-Formylation | Thermal decomposition of NFE or Acidic carryover. | Avoid heating >80°C during DES prep. Ensure thorough DCM washing before TFA cleavage. |
| Salt Precipitation | Insolubility of Coupling Salts (Urea). | Use DIC (soluble urea); Perform washes with warm ethanol or 2-MeTHF. |
References
-
Nuñez-Pertinez, S., & Wilks, C. (2020). Deep Eutectic Solvents as Media for the Prebiotic DNA-Templated Synthesis of Peptides. Frontiers in Chemistry. [Link]
-
Kennesaw State University. (2023). Green Peptide Synthesis Using Environmentally Sustainable Deep Eutectic Solvents. [Link]
-
Albercio, F., & Kruger, H. G. (2019). Green Solvents for Solid Phase Peptide Synthesis. Current Opinion in Green and Sustainable Chemistry. [Link][3]
-
Jobst, K., et al. (2011). The dissociation chemistry of low-energy N-formylethanolamine ions. International Journal of Mass Spectrometry. [Link]
Sources
The Emerging Role of N-(2-Hydroxyethyl)formamide as a Versatile Medium for Nanoparticle Synthesis: Application Notes and Protocols
Introduction: A New Frontier in Nanoparticle Synthesis
The relentless pursuit of novel nanomaterials with tailored properties has led to an exploration of unconventional synthesis media. N-(2-Hydroxyethyl)formamide (HEF) is emerging as a promising candidate in this arena, offering a unique combination of properties that make it an attractive solvent, reducing agent, and capping agent for the synthesis of a variety of nanoparticles. Its high boiling point, polarity, and the presence of both an amide and a hydroxyl functional group allow for a high degree of control over nanoparticle nucleation and growth. This guide provides an in-depth technical overview and detailed protocols for the utilization of HEF in the synthesis of metallic and metal oxide nanoparticles, aimed at researchers, scientists, and drug development professionals.
Scientific Foundation: The Multifaceted Role of N-(2-Hydroxyethyl)formamide
The efficacy of HEF as a medium for nanoparticle synthesis stems from its distinct chemical characteristics. Understanding these properties is crucial for designing and optimizing synthesis protocols.
Solvent Properties
HEF is a polar aprotic solvent with a high dielectric constant, enabling it to dissolve a wide range of metal precursors, including salts of gold, silver, zinc, and titanium. Its high boiling point (approximately 235 °C) makes it suitable for solvothermal synthesis methods, which often require elevated temperatures to facilitate precursor decomposition and nanoparticle crystallization.
Reducing Agent Capabilities
Similar to other formamides like N,N-dimethylformamide (DMF), HEF can act as a reducing agent, particularly at elevated temperatures. The thermal decomposition of the formamide group can generate reactive species that reduce metal ions to their zerovalent state, initiating the nucleation of nanoparticles. The presence of the hydroxyl group may also contribute to the reducing environment.
Capping and Stabilizing Functions
The dual functionality of HEF, possessing both an amide and a hydroxyl group, allows it to act as an effective capping agent. These functional groups can coordinate with the surface of newly formed nanoparticles, preventing aggregation and controlling their growth. The hydroxyl group, in particular, can impart a hydrophilic surface to the nanoparticles, enhancing their stability in aqueous environments and improving their biocompatibility for potential biomedical applications.
Mechanism of Nanoparticle Formation in HEF
The synthesis of nanoparticles in HEF generally follows a "bottom-up" approach, which can be conceptualized in three main stages: nucleation, growth, and stabilization.
Caption: Nanoparticle formation workflow in HEF medium.
Application Notes and Protocols
The following protocols provide a starting point for the synthesis of various nanoparticles using HEF. Researchers are encouraged to adapt and optimize these procedures based on their specific experimental goals and available characterization techniques.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes a straightforward method for synthesizing spherical gold nanoparticles with tunable sizes.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
N-(2-Hydroxyethyl)formamide (HEF, 99%)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Temperature controller
-
Centrifuge
Procedure:
-
Precursor Solution Preparation: Prepare a 10 mM stock solution of HAuCl₄·3H₂O in deionized water.
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 50 mL of HEF.
-
Heating: Heat the HEF to the desired reaction temperature (see Table 1) under gentle stirring.
-
Injection: Once the temperature has stabilized, rapidly inject 1 mL of the 10 mM HAuCl₄ stock solution into the hot HEF.
-
Reaction: The solution will gradually change color from yellow to ruby red, indicating the formation of AuNPs. Continue stirring at the set temperature for the specified reaction time.
-
Cooling and Purification: After the reaction is complete, allow the solution to cool to room temperature. Purify the AuNPs by centrifugation at 10,000 rpm for 20 minutes, followed by washing with ethanol and resuspension in deionized water or a buffer of choice.
Table 1: Experimental Parameters for Tunable Gold Nanoparticle Synthesis in HEF
| Parameter | Condition A (Smaller NPs) | Condition B (Larger NPs) |
| Reaction Temperature | 120 °C | 160 °C |
| Reaction Time | 30 minutes | 60 minutes |
| HAuCl₄ Concentration | 0.2 mM | 0.2 mM |
| Stirring Speed | 300 rpm | 300 rpm |
| Expected Size Range | 10-20 nm | 30-50 nm |
| Expected λmax (UV-Vis) | ~520 nm | ~530 nm |
Characterization:
-
UV-Vis Spectroscopy: Confirm the formation of AuNPs by observing the characteristic surface plasmon resonance (SPR) peak.
-
Transmission Electron Microscopy (TEM): Determine the size, shape, and morphology of the synthesized AuNPs.
-
X-ray Diffraction (XRD): Confirm the crystalline structure of the AuNPs.
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
This protocol outlines the synthesis of silver nanoparticles, which are known for their excellent antimicrobial properties.
Materials:
-
Silver nitrate (AgNO₃)
-
N-(2-Hydroxyethyl)formamide (HEF, 99%)
-
Ethanol
Equipment:
-
Single-neck round-bottom flask
-
Magnetic stirrer with hotplate
-
Reflux condenser
Procedure:
-
Precursor Solution: Dissolve 0.017 g of AgNO₃ in 50 mL of HEF in a round-bottom flask with vigorous stirring until the salt is completely dissolved.
-
Reaction: Heat the solution to 100 °C under reflux with continuous stirring. The color of the solution will change to a characteristic yellowish-brown, indicating the formation of AgNPs.
-
Reaction Time: Maintain the reaction at 100 °C for 1-2 hours. The reaction progress can be monitored by taking aliquots and measuring their UV-Vis spectra.
-
Purification: After cooling to room temperature, purify the AgNPs by adding an excess of ethanol to induce precipitation, followed by centrifugation and washing.
Table 2: Key Parameters for Silver Nanoparticle Synthesis in HEF
| Parameter | Value |
| AgNO₃ Concentration | 2 mM |
| Reaction Temperature | 100 °C |
| Reaction Time | 1-2 hours |
| Expected Size Range | 20-40 nm |
| Expected λmax (UV-Vis) | ~410-430 nm |
Protocol 3: Solvothermal Synthesis of Zinc Oxide Nanoparticles (ZnO NPs)
This protocol describes a solvothermal method for producing crystalline ZnO nanoparticles, which have applications in electronics and photocatalysis.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
N-(2-Hydroxyethyl)formamide (HEF, 99%)
-
Sodium hydroxide (NaOH)
-
Ethanol
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer
-
Oven
-
Centrifuge
Procedure:
-
Precursor Solution: Dissolve 0.22 g of zinc acetate dihydrate in 40 mL of HEF.
-
Base Addition: Separately, dissolve 0.08 g of NaOH in 10 mL of HEF. Add this solution dropwise to the zinc acetate solution under vigorous stirring. A white precipitate will form.
-
Solvothermal Reaction: Transfer the resulting suspension to a 100 mL Teflon-lined autoclave. Seal the autoclave and heat it in an oven at 150 °C for 12 hours.
-
Cooling and Purification: Allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation, wash it thoroughly with ethanol to remove any unreacted precursors and byproducts, and dry it in an oven at 60 °C.
Table 3: Parameters for Solvothermal Synthesis of ZnO Nanoparticles
| Parameter | Value |
| Zinc Acetate Concentration | ~25 mM |
| Zn:NaOH Molar Ratio | 1:2 |
| Reaction Temperature | 150 °C |
| Reaction Time | 12 hours |
| Expected Crystal Structure | Wurtzite |
Visualizing the Synthesis Workflow
The general workflow for nanoparticle synthesis in HEF can be visualized as follows:
Caption: General experimental workflow for nanoparticle synthesis.
Troubleshooting and Optimization
-
Particle Aggregation: If significant aggregation is observed, consider increasing the concentration of HEF relative to the precursor, or adding a co-stabilizing agent like polyvinylpyrrolidone (PVP).
-
Broad Size Distribution: A broad size distribution may result from inconsistent heating or slow injection of the precursor. Ensure uniform heating and rapid injection to promote homogeneous nucleation.
-
Incomplete Reaction: If the reaction does not proceed to completion (as indicated by UV-Vis spectroscopy), consider increasing the reaction temperature or time.
Conclusion and Future Outlook
N-(2-Hydroxyethyl)formamide presents a compelling alternative to conventional solvents and reducing agents in nanoparticle synthesis. Its unique combination of properties allows for the facile, one-pot synthesis of a range of metallic and metal oxide nanoparticles. The protocols and insights provided in this guide serve as a foundation for further exploration and optimization. Future research will likely focus on elucidating the precise reaction mechanisms, expanding the library of nanoparticles that can be synthesized in HEF, and exploring the applications of these materials in catalysis, drug delivery, and diagnostics. The inherent biocompatibility suggested by the hydroxyl functionality of HEF makes it a particularly exciting medium for the development of nanomaterials for biomedical applications.
References
-
PubChem. N-(2-Hydroxyethyl)formamide. [Link]
-
N,N‐Dimethylformamide as a Reaction Medium for Metal Nanoparticle Synthesis. ResearchGate. [Link]
-
Synthesis of Silver Nanoprisms in Formamide. ResearchGate. [Link]
-
Synthesis of ZnO nanoparticles by solvothermal method and their ammonia sensing properties. PubMed. [Link]
-
Synthesis of TiO2 nanoparticles by the solvothermal method and application in the catalysis of esterification reactions. SciELO. [Link]
-
Effect of temperature on the size of biosynthesized silver nanoparticle: Deep insight into microscopic kinetics analysis. Arabian Journal of Chemistry. [Link]
-
Effect of precursor concentration on size evolution of iron oxide nanoparticles. CrystEngComm. [Link]
-
Biosynthesis of silver nanoparticles by plants crude extracts and their characterization using UV, XRD, TEM and EDX. Academic Journals. [Link]
Application Note: Quantitative Analysis of N-(2-Hydroxyethyl)formamide (HEF) in Pharmaceutical Matrices
Executive Summary & Scientific Rationale
N-(2-Hydroxyethyl)formamide (HEF), also known as N-Formylethanolamine, is a polar organic impurity often encountered in synthetic pathways involving ethanolamine or formamide. Its quantification presents distinct challenges to the analytical chemist:
-
High Polarity (LogP ≈ -1.23): HEF exhibits poor retention on standard C18 Reverse-Phase Liquid Chromatography (RPLC) columns.
-
Lack of Chromophore: With an absorption maximum near 196 nm, UV detection is non-specific and prone to interference from solvents and matrix components.
-
Thermal Lability: While stable enough for Gas Chromatography (GC), the free hydroxyl and amide groups can cause peak tailing and adsorption, necessitating derivatization for trace analysis.
This guide details two validated workflows: HILIC-MS/MS (Gold Standard for trace quantification) and Derivatization-GC-MS (Orthogonal confirmation).
Analytical Decision Matrix
Before selecting a protocol, assess your sensitivity requirements and matrix complexity.
Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity needs and sample matrix.
Protocol A: HILIC-MS/MS (Trace Quantification)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique. It utilizes a polar stationary phase and a high-organic mobile phase, retaining HEF via water-layer partitioning and hydrogen bonding. This avoids the "dead volume" elution typical of C18 columns.
Instrumentation & Conditions[1][2]
| Parameter | Specification | Causality / Note |
| Column | HILIC Amide or Zwitterionic (e.g., 2.1 x 100 mm, 1.7 µm) | Amide phases provide superior peak shape for amide-containing analytes like HEF. |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) | Buffer is critical to stabilize ionization and prevent peak tailing. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | High organic content induces HILIC retention mechanism. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimized for electrospray ionization (ESI) efficiency. |
| Injection Vol | 1 - 5 µL | Keep low and dissolve sample in high % ACN to prevent solvent mismatch peak distortion. |
MS/MS Parameters (ESI Positive)
HEF (MW 89.[1][2][3]09) forms a stable protonated ion
-
Source: ESI Positive Mode
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 350°C
MRM Transitions Table:
| Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Assignment |
| 90.1 | 72.1 | 50 | 10 - 15 | |
| 90.1 | 44.1 | 50 | 20 - 25 | Ethanolamine backbone fragment (Qualifier) |
| 90.1 | 62.1 | 50 | 15 - 20 | Loss of CO (Formyl group cleavage) |
Note: Collision energies are instrument-dependent. Perform a ramp optimization during development.
Sample Preparation (Self-Validating Step)
-
Stock Solution: Dissolve 10 mg HEF reference standard in 100 mL Acetonitrile:Water (95:5).
-
Sample Extraction:
-
Weigh sample (API or formulation).[4]
-
Extract with Acetonitrile (to precipitate proteins/salts and match initial mobile phase).
-
Centrifuge at 10,000 rpm for 10 min.
-
-
Dilution: Ensure the final solvent composition is at least 80% Acetonitrile.
-
Critical Check: If the sample solvent is too aqueous, HEF will not retain on the HILIC column (breakthrough effect).
-
Protocol B: GC-MS with Silylation (Orthogonal Method)
Rationale: Direct injection of HEF leads to adsorption due to the -OH and -NH groups. Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces active hydrogens with Trimethylsilyl (TMS) groups, improving volatility and peak symmetry.
Derivatization Workflow
-
Aliquot: Transfer 100 µL of sample extract (in dry ACN or Pyridine) to a GC vial.
-
Reagent: Add 50 µL BSTFA + 1% TMCS (Catalyst).
-
Incubation: Heat at 60°C for 30 minutes.
-
Cool & Inject: Inject directly into GC-MS.
GC-MS Parameters[6][8]
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Inlet | Splitless (for trace) or Split 1:10, 250°C |
| Oven Program | 60°C (1 min) |
| Transfer Line | 280°C |
Mass Spectral Detection (SIM Mode)
-
Target Ion (Quant): m/z 146 (Loss of methyl from TMS group:
). -
Qualifier Ions: m/z 73 (TMS group), m/z 161 (Molecular Ion of Mono-TMS derivative).
Method Validation Strategy (ICH Q2)
To ensure trustworthiness, the method must pass the following criteria:
-
Specificity: Inject a blank matrix. There must be no interference at the retention time of HEF (> 3 min).
-
Linearity: 6-point calibration curve (
).-
Range: 0.05 ppm to 100 ppm relative to test article.
-
-
Recovery (Accuracy): Spike samples at 50%, 100%, and 150% of the target limit.
-
Acceptance: 80-120% recovery.
-
-
System Suitability:
-
%RSD of 6 replicate injections < 5.0%.
-
Tailing Factor < 2.0.
-
Analytical Workflow Visualization
Figure 2: Step-by-step data flow for the HILIC-MS/MS quantification of HEF.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69657, N-(2-Hydroxyethyl)formamide. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][6] Retrieved from [Link]
-
European Medicines Agency. Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (General reference for impurity limits). Retrieved from [Link]
Sources
- 1. N-(2-Hydroxyethyl)formamide | C3H7NO2 | CID 69657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 693-06-1 C3H7NO2 N-2-hydroxyethylformamide, CasNo.693-06-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. N-(2-Hydroxyethyl)formamide 95 693-06-1 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. CN113092621B - Method for the detection of formamide content in products - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Use of N-(2-Hydroxyethyl)formamide in the Formulation of Advanced Ionic Liquids for Pharmaceutical Applications
Introduction: A Paradigm Shift in Drug Formulation with Hydroxyl-Functionalized Ionic Liquids
The landscape of pharmaceutical sciences is in a perpetual state of evolution, driven by the dual imperatives of enhancing therapeutic efficacy and ensuring patient safety. A significant hurdle in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can severely limit their bioavailability.[1][2] In this context, ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as a transformative platform for drug delivery and formulation.[3][4] Among the vast array of potential components for these systems, N-(2-Hydroxyethyl)formamide (HEF) presents itself as a uniquely versatile and advantageous molecule.
This technical guide delves into the strategic application of N-(2-Hydroxyethyl)formamide in the formulation of ionic liquids, with a particular focus on its role as a hydrogen bond donor (HBD) in the creation of deep eutectic solvents tailored for pharmaceutical use. We will explore the fundamental physicochemical properties of HEF that underpin its utility, provide detailed, field-tested protocols for the synthesis and characterization of HEF-based DESs, and present a specific application in enhancing the solubility of a model poorly soluble drug. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the innovative potential of hydroxyl-functionalized ionic liquids to overcome formulation challenges.
The Scientific Rationale: Why N-(2-Hydroxyethyl)formamide?
N-(2-Hydroxyethyl)formamide is a bifunctional molecule possessing both a hydroxyl (-OH) group and a formamide (-NHCHO) group. This unique structure confers several key properties that make it an exceptional candidate for formulating ionic liquids and deep eutectic solvents.
-
Hydrogen Bonding Prowess: The hydroxyl and amide functionalities of HEF allow it to act as an effective hydrogen bond donor (HBD).[5] This is a critical attribute for the formation of deep eutectic solvents, where strong hydrogen bonding interactions between the HBD and a hydrogen bond acceptor (HBA) lead to a significant depression in the melting point of the mixture.[6]
-
Biocompatibility and Polarity: The presence of the hydroxyl group imparts a degree of polarity and the potential for biocompatibility, a crucial consideration for pharmaceutical applications.[7] This functional group can also enhance the solubility of a wide range of APIs.
-
Tunable Properties: By carefully selecting the hydrogen bond acceptor (HBA) to be paired with HEF, the physicochemical properties of the resulting DES, such as viscosity, polarity, and drug solubility, can be finely tuned to meet the specific requirements of a given drug formulation.
Physicochemical Properties of N-(2-Hydroxyethyl)formamide
A thorough understanding of the physical and chemical characteristics of HEF is paramount for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₃H₇NO₂ | [5] |
| Molecular Weight | 89.09 g/mol | [5] |
| Appearance | Liquid | [8] |
| Density | 1.160 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.474 | [8] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Experimental Protocols
The following protocols provide a comprehensive guide to the synthesis and characterization of a model HEF-based deep eutectic solvent.
Protocol 1: Synthesis of a N-(2-Hydroxyethyl)formamide-Choline Chloride Deep Eutectic Solvent
This protocol details the preparation of a deep eutectic solvent using N-(2-Hydroxyethyl)formamide as the hydrogen bond donor and choline chloride as the hydrogen bond acceptor. Choline chloride is a widely used, biocompatible quaternary ammonium salt.[9]
Materials:
-
N-(2-Hydroxyethyl)formamide (HEF), ≥95% purity
-
Choline chloride, ≥98% purity
-
Glass vial with a screw cap
-
Magnetic stirrer hotplate
-
Magnetic stir bar
-
Analytical balance
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of HEF to choline chloride. A common starting point for screening is a 1:1 or 1:2 molar ratio of HBA to HBD. For this protocol, we will use a 1:2 molar ratio of choline chloride (HBA) to HEF (HBD).
-
Weighing of Components: Accurately weigh the required amounts of choline chloride and N-(2-Hydroxyethyl)formamide directly into a clean, dry glass vial. For a 10 g batch at a 1:2 molar ratio:
-
Choline chloride (MW: 139.62 g/mol ): 4.41 g (0.0316 mol)
-
N-(2-Hydroxyethyl)formamide (MW: 89.09 g/mol ): 5.59 g (0.0627 mol)
-
-
Mixing and Heating: Add a magnetic stir bar to the vial, cap it loosely, and place it on a magnetic stirrer hotplate.
-
Formation of the DES: Begin stirring the mixture at a moderate speed (e.g., 300 rpm) and gently heat the vial to approximately 60-80°C.[10] The solid choline chloride will gradually dissolve in the liquid HEF, and the mixture will become a clear, homogeneous liquid. This process may take 30-60 minutes.
-
Cooling and Storage: Once a clear, homogenous liquid is formed, turn off the heat and allow the DES to cool to room temperature while continuing to stir. Once cooled, tighten the cap and store the DES in a desiccator to prevent moisture absorption, as many DESs are hygroscopic.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of a HEF-based deep eutectic solvent.
Protocol 2: Characterization of the HEF-Based Deep Eutectic Solvent
To ensure the successful formation and to understand the properties of the DES, a series of characterization techniques should be employed.
A. Visual Observation and Phase Diagram Construction:
-
Rationale: The primary indicator of DES formation is a significant depression of the freezing point compared to the individual components. Constructing a solid-liquid phase diagram confirms the eutectic composition and temperature.[11]
-
Procedure:
-
Prepare a series of mixtures of choline chloride and HEF with varying molar ratios (e.g., from 10:90 to 90:10).
-
For each mixture, determine the freezing point using a differential scanning calorimeter (DSC).
-
Plot the freezing points against the molar composition to construct the phase diagram.[12] The lowest point on the curve represents the eutectic temperature and composition.
-
B. Spectroscopic Analysis (FTIR and NMR):
-
Rationale: Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools to probe the intermolecular interactions, specifically the hydrogen bonding, between HEF and the HBA.[13][14]
-
FTIR Spectroscopy:
-
Acquire FTIR spectra of pure HEF, pure choline chloride, and the prepared DES.
-
Look for shifts in the characteristic vibrational bands, particularly the O-H stretching band of HEF (around 3300-3500 cm⁻¹) and the C=O stretching of the formamide group. A broadening and red-shift (to lower wavenumbers) of the O-H band in the DES spectrum compared to pure HEF is indicative of hydrogen bond formation.
-
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra of pure HEF and the DES.
-
Observe the chemical shift of the hydroxyl proton of HEF. A downfield shift of this proton in the DES spectrum compared to pure HEF provides strong evidence of its involvement in hydrogen bonding with the chloride anion of choline chloride.
-
Diagram of Hydrogen Bonding Interaction:
Caption: Hydrogen bonding between HEF and the chloride ion of choline chloride.
Application in Drug Formulation: Enhancing the Solubility of Ibuprofen
This section outlines a protocol to evaluate the efficacy of the synthesized HEF-choline chloride DES in enhancing the solubility of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) with poor water solubility.[1]
Protocol 3: Solubility Enhancement of Ibuprofen
Materials:
-
Synthesized HEF-choline chloride DES
-
Ibuprofen powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thermostatic shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of ibuprofen powder to separate vials containing:
-
a) The HEF-choline chloride DES
-
b) Deionized water (as a control)
-
c) PBS (pH 7.4) (as a control)
-
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved ibuprofen.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the aliquot from the DES sample with a suitable solvent (e.g., methanol or mobile phase) to bring the concentration within the calibration range of the HPLC method. The aqueous samples may require less dilution.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method for ibuprofen quantification.
-
Construct a calibration curve using standard solutions of ibuprofen.
-
Determine the concentration of ibuprofen in each sample from the calibration curve.
-
Data Presentation:
The results should be presented in a clear, tabular format to facilitate comparison.
| Solvent System | Ibuprofen Solubility (mg/mL) at 25°C | Fold Increase vs. Water |
| Deionized Water | Experimental Value | 1 |
| PBS (pH 7.4) | Experimental Value | Calculated Value |
| HEF-Choline Chloride DES (1:2) | Experimental Value | Calculated Value |
Conclusion and Future Perspectives
N-(2-Hydroxyethyl)formamide stands out as a highly promising component in the formulation of ionic liquids and deep eutectic solvents for pharmaceutical applications. Its inherent properties as a potent hydrogen bond donor, coupled with its potential for biocompatibility, offer a versatile platform for addressing the persistent challenge of poor drug solubility. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and application of HEF-based DESs.
The ability to significantly enhance the solubility of a model drug like ibuprofen underscores the transformative potential of this technology. Future research should focus on expanding the library of HEF-based DESs by exploring a wider range of biocompatible HBAs. Furthermore, comprehensive studies on the toxicological profiles and in vivo performance of these novel formulations are essential to pave the way for their clinical translation. The continued exploration of HEF and other hydroxyl-functionalized components will undoubtedly unlock new avenues for the development of safer and more effective drug delivery systems.
References
-
Scribd. (n.d.). Lab Protocol For Synthesizing A Deep Eutectic Solvent. Retrieved from [Link]
-
CABI. (n.d.). DEEP EUTECTIC SOLVENT CHOLINE CHLORIDE: GLYCEROL AS SELECTIVE SOLVENT FOR EXTRACTION OF PYRIDINE and THIOPHENE FROM n-‐HEXANE. Retrieved from [Link]
-
ChemMedChem. (2019). Ionic Liquids and Salts from Ibuprofen as Promising Innovative Formulations of an Old Drug. Retrieved from [Link]
-
SciSpace. (n.d.). Solubility enhancement of ibuprofen using hydrotropic agents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Choline Chloride and Ethylene Glycol Based Deep Eutectic Solvent (DES) versus Hydroxyl Functionalized Room Temperature Ionic Liq. Retrieved from [Link]
-
IJCRT.org. (2023). Solublity Enhancement Of Ibuprofen Using Different Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid–liquid phase diagram of mixtures composed of choline chloride and.... Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Hydroxyethyl)formamide. Retrieved from [Link]
-
ResearchGate. (n.d.). New levulinic acid-based deep eutectic solvents: Synthesis and physicochemical property determination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deep Eutectic Systems as Novel Vehicles for Assisting Drug Transdermal Delivery. Retrieved from [Link]
-
ResearchGate. (2023). How to make deep eutectic solvent mixture of choline chloride and ethylene glycol in 1:2 molar ratio ? what ammount of both chemical has to be taken? Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(2-Formamidoethyl)formamide. Retrieved from [Link]
-
National Institutes of Health. (2024). Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Investigation of a deep eutectic solvent formed by levulinic acid with quaternary ammonium salt as an efficient SO2 absorbent. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The eutectic point in choline chloride and ethylene glycol mixtures. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Retrieved from [Link]
-
Institute For Research In Schools. (n.d.). Testing the solubility of a NSAID (Ibuprofen) in an ionic liquid. Retrieved from [Link]
-
BCREC Journal. (2025). BCREC-20253 Acidic Deep Eutectic Solvent as a Catalyst for the Esterification of Levulinic Acid to Ethyl Levulinate. Retrieved from [Link]
-
MDPI. (2023). Deep Eutectic Solvents Comprising Organic Acids and Their Application in (Bio)Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ionic liquid-based transdermal drug delivery systems for biopharmaceuticals. Retrieved from [Link]
-
MDPI. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH...O,S,N Type. Retrieved from [Link]
-
YouTube. (2017). Making a Choline Chloride/Urea Deep Eutectic Solvent. Retrieved from [Link]
-
Kinam Park. (2023). Spectroscopically Visualizing the Evolution of Hydrogen-Bonding Interactions. Retrieved from [Link]
-
ScienceDirect. (n.d.). Transdermal drug delivery system for biopharmaceuticals using ionic liquids. Retrieved from [Link]
-
MDPI. (2022). Revisiting the Physicochemical Properties and Applications of Deep Eutectic Solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The eutectic point in choline chloride and ethylene glycol mixtures. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the phase diagram of a mixture of choline chloride 5. Retrieved from [Link]
-
PubMed. (n.d.). Spectroscopic examinations of hydrogen bonding in hydroxy-functionalized ADMET chemistry. Retrieved from [Link]
-
PlumX. (2025). Acidic Deep Eutectic Solvent as a Catalyst for the Esterification of Levulinic Acid to Ethyl Levulinate. Retrieved from [Link]
-
MDPI. (2023). Deep Eutectic Solvents Comprising Organic Acids and Their Application in (Bio)Medicine. Retrieved from [Link]
-
National Institutes of Health. (2024). Ionic liquids as the effective technology for enhancing transdermal drug delivery: Design principles, roles, mechanisms, and future challenges. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Drug Delivery Applications of Hydrophobic Deep Eutectic Solvent-in-Water Nanoemulsions: A Comparative Analysis of Ultrasound Emulsification and Membrane-Assisted Nanoemulsification. Retrieved from [Link]
-
ResearchGate. (2024). Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery. Retrieved from [Link]
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- 6. mdpi.com [mdpi.com]
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- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic examinations of hydrogen bonding in hydroxy-functionalized ADMET chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kinampark.com [kinampark.com]
Application of N-(2-Hydroxyethyl)formamide in corrosion inhibition studies
[1][2]
Executive Summary
N-(2-Hydroxyethyl)formamide (HEF) is a secondary amide derivative often encountered in industrial amine scrubbing processes. Unlike long-chain fatty amides which form hydrophobic barriers, HEF represents a class of hydrophilic, adsorption-type inhibitors . Its inhibition mechanism relies on the chemisorption of electron-rich centers (carbonyl oxygen, amide nitrogen, and hydroxyl oxygen) onto metal surfaces, blocking active dissolution sites. This guide provides a rigorous protocol for evaluating HEF’s efficacy, determining its thermodynamic adsorption parameters, and validating its performance via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP).
Mechanistic Insight & Theoretical Basis
The inhibition efficiency of HEF is dictated by its ability to displace water molecules from the metal surface and form a compact adsorbed layer.
Molecular Adsorption Centers
HEF (
-
Carbonyl Oxygen: High electron density allows for donor-acceptor interactions with empty d-orbitals of Fe.
-
Amide Nitrogen: The lone pair participates in coordinate bonding, though less effectively than amines due to resonance delocalization.
-
Hydroxyl Group (-OH): Facilitates hydrogen bonding with surface oxides or adsorbed water, and can participate in chelation.
Adsorption Isotherm
HEF typically follows the Langmuir Adsorption Isotherm , suggesting monolayer coverage. The adsorption is a mixed mode of Physisorption (electrostatic interaction between charged metal and protonated HEF) and Chemisorption (electron sharing).
Visualization of Mechanism
The following diagram illustrates the multi-center adsorption mechanism of HEF on a mild steel surface in an acidic medium.
Caption: Schematic representation of N-(2-Hydroxyethyl)formamide adsorption mechanism involving physisorption, chemisorption, and retro-donation on a metal surface.[1]
Experimental Protocol: Evaluation Workflow
Objective: To quantify the corrosion inhibition efficiency (IE%) of HEF on mild steel in 1.0 M HCl.
Materials & Preparation
-
Inhibitor: N-(2-Hydroxyethyl)formamide (Assume >98% purity).
-
Medium: 1.0 M HCl (prepared from analytical grade 37% HCl).
-
Substrate: Mild steel coupons (composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).
-
Pre-treatment:
-
Abrade coupons with SiC emery papers (grades 400, 600, 800, 1200).
-
Wash with distilled water.
-
Degrease with acetone/ethanol in an ultrasonic bath for 5 mins.
-
Dry in warm air stream.
-
Workflow Diagram
Caption: Experimental workflow for evaluating HEF inhibition efficiency using gravimetric and electrochemical techniques.
Method A: Gravimetric Analysis (Weight Loss)
This is the foundational "self-validating" step to establish baseline corrosion rates.
-
Setup: Prepare 100 mL beakers with 1.0 M HCl containing HEF concentrations: 0 (Blank), 1, 5, 10, 20, 50 mM.
-
Immersion: Suspend pre-weighed coupons (
) in solutions for 24 hours at 298 K (thermostatically controlled). -
Recovery: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (
). -
Calculation:
Where is area ( ) and is time (h).[2]
Method B: Electrochemical Impedance Spectroscopy (EIS)
EIS provides kinetic insight into the charge transfer resistance (
-
Cell Config: Three-electrode cell. Working Electrode (Steel,
exposed), Counter Electrode (Pt wire), Reference Electrode (Ag/AgCl or SCE). -
Stabilization: Monitor Open Circuit Potential (OCP) for 30 mins until stability (
). -
Parameters:
-
Analysis: Fit data to a Randles equivalent circuit (
).-
Validation: An increase in semicircle diameter in Nyquist plots with increasing HEF concentration confirms inhibition.
-
Method C: Potentiodynamic Polarization (PDP)
Determines if HEF is an anodic, cathodic, or mixed-type inhibitor.
-
Scan Range: ±250 mV relative to OCP.
-
Scan Rate: 1 mV/s (slow rate ensures steady-state).
-
Output: Tafel plots (
vs ). -
Calculation: Extrapolate linear Tafel regions to determine Corrosion Current (
) and Corrosion Potential ( ).
Data Presentation & Analysis
Expected Data Structure
Organize your results into the following comparative table.
| Conc. (mM) | Weight Loss IE (%) | ||||
| Blank | - | 25.4 | 150.2 | 850.5 | -480 |
| 1.0 | 45.2 | 55.1 | 110.5 | 520.1 | -475 |
| 10.0 | 78.5 | 140.3 | 65.4 | 185.2 | -470 |
| 50.0 | 89.1 | 280.5 | 35.2 | 95.4 | -465 |
Thermodynamic Calculation
To validate the adsorption mechanism, plot
-
Linearity: A straight line (
) confirms Langmuir adsorption. -
Free Energy (
): Calculate using:-
If
: Physisorption dominates. -
If
: Chemisorption dominates. -
HEF Expectation: Likely around -25 to -35 kJ/mol (Mixed mode).
-
Industrial Relevance & Context
While this protocol treats HEF as a primary inhibitor, it is critical to note its industrial context:
-
CCS Systems: HEF is a known degradation product of Monoethanolamine (MEA) in CO2 capture plants. In this context, it is often evaluated for corrosivity relative to other degradation acids (like oxalic acid).[3] However, its amide structure renders it significantly less corrosive than organic acids, and it may offer mild self-inhibition compared to the aggressive solvent environment.
-
Green Inhibitors: As a derivative of bio-compatible precursors, HEF aligns with trends toward environmentally benign "green" inhibitors, provided toxicity profiles are managed.
References
-
Verma, C., et al. (2018). "Overview of N-heterocyclic compounds as corrosion inhibitors for steel in acidic media." Journal of Molecular Liquids. (Establishes the mechanism of N-containing inhibitors). Link
-
Vevelstad, S. J., et al. (2014).[5] "Oxygen and Temperature Effect on Formation of Degradation Compounds from MEA." Energy Procedia. (Identifies HEF as a stable degradation product in amine systems). Link
-
Fytianos, G., et al. (2014).[3][1] "Effect of MEA's Degradation Products on Corrosion at CO2 Capture Plants." Energy Procedia. (Contextualizes the corrosivity/inhibition balance of HEF in industrial plants). Link
-
Arthur, D. E., et al. (2013). "Corrosion inhibition of mild steel in acidic medium by new Schiff base derivatives." E-Journal of Chemistry. (Protocol reference for standardizing weight loss and electrochemical calculations). Link
-
PubChem. "N-(2-Hydroxyethyl)formamide Compound Summary." National Library of Medicine. (Chemical structure and property verification). Link
Sources
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- 2. N,N-Bis(2-hydroxyethyl)formamide | C5H11NO3 | CID 91333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electrochemsci.org [electrochemsci.org]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Biocatalytic Screening in Non-Aqueous Media using N-(2-Hydroxyethyl)formamide (HEF)
Introduction: The Solubility-Stability Paradox
In high-throughput screening (HTS), particularly for industrial biocatalysis and drug discovery, researchers face a critical "Solvent Paradox." Many industrially relevant substrates (e.g., esters, lipids, complex drug intermediates) are poorly soluble in aqueous buffers. Traditional organic co-solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) effectively solubilize these compounds but frequently denature sensitive enzymes or interfere with assay readouts at the concentrations required (>10% v/v).
N-(2-Hydroxyethyl)formamide (HEF) has emerged as a superior alternative. Structurally related to formamide but modified with a hydroxyethyl group, HEF exhibits a high dielectric constant and unique hydrogen-bonding capabilities that mimic water. This allows it to solubilize polar and non-polar substrates while maintaining the hydration shell essential for protein stability, often outperforming traditional solvents in preserving enzymatic activity.
This guide details a robust HTS methodology utilizing HEF as a tunable medium for screening hydrolase (lipase/esterase) libraries against hydrophobic substrates.
Key Advantages of HEF in HTS
-
Biocompatibility: The hydroxyl group facilitates hydrogen bonding, reducing the "stripping" of essential water from the enzyme surface compared to DMF.
-
Low Volatility: Boiling point >200°C prevents evaporation effects ("edge effects") in 384-well plates during extended incubation.
-
Tunable Viscosity: Improves liquid handling precision in acoustic dispensing systems compared to volatile organics.
Physicochemical Properties & Comparison
Before integrating HEF into your workflow, compare its properties to standard HTS solvents to adjust liquid handling parameters (aspirate/dispense speeds).
| Property | N-(2-Hydroxyethyl)formamide (HEF) | DMSO | DMF | Water |
| Formula | ||||
| MW ( g/mol ) | 89.09 | 78.13 | 73.09 | 18.02 |
| Density (g/mL) | 1.16 | 1.10 | 0.94 | 1.00 |
| Boiling Point | >200°C | 189°C | 153°C | 100°C |
| Dielectric Constant | High (Polar) | 46.7 | 36.7 | 80.1 |
| Enzyme Impact | Stabilizing (H-bond donor) | Denaturing at high % | Denaturing | Native |
Protocol A: Solvent Tolerance & Solubility Profiling
Objective: Determine the Maximum Tolerated Concentration (MTC) of HEF for your specific enzyme library and the Minimum Solubility Threshold (MST) for your library compounds.
Materials
-
Solvent: N-(2-Hydroxyethyl)formamide (95%+, Sigma-Aldrich or equivalent).
-
Control Enzyme: Candida antarctica Lipase B (CALB) or target specific reference.
-
Assay Plate: 384-well clear flat-bottom microplate (e.g., Greiner).
-
Substrate:
-Nitrophenyl palmitate ( NPP) - model hydrophobic substrate.
Step-by-Step Procedure
-
Preparation of HEF Stocks: Prepare a dilution series of HEF in 50 mM Phosphate Buffer (pH 7.4) ranging from 0% to 80% (v/v).
-
Note: HEF is viscous. Use positive displacement pipettes or acoustic dispensing (e.g., Labcyte Echo) for accuracy.
-
-
Substrate Solubilization: Dissolve
NPP to 10 mM directly in 100% HEF .-
Observation: Unlike aqueous buffers where
NPP precipitates, it remains stable in HEF.
-
-
Enzyme Incubation (Pre-Screen): Dispense 5 µL of enzyme stock (1 mg/mL) into 45 µL of the HEF/Buffer series. Incubate for 60 minutes at 25°C.
-
Activity Assay: Add 50 µL of the Substrate/HEF mix to the incubated enzyme. Measure Absorbance at 405 nm (
) every 30 seconds for 10 minutes. -
Data Analysis (MTC Calculation): Plot Relative Activity (%) vs. HEF Concentration.
-
MTC: The concentration where enzyme retains >50% activity.
-
Validation: If MTC > MST (solubility limit), the system is viable.
-
Protocol B: High-Throughput Screening Workflow
Objective: Screen a mutant library for activity against a hydrophobic target using the optimized HEF system.
Workflow Logic Diagram
Figure 1: Schematic representation of the HEF-based high-throughput screening workflow.
Experimental Steps
-
Master Mix Preparation: Based on Protocol A, prepare the reaction buffer containing HEF at the MTC (e.g., 20% v/v).
-
Composition: 20% HEF, 80% Buffer, 1 mM Substrate.
-
Critical: Add HEF to the substrate first, then dilute with buffer to prevent precipitation ("crashing out").
-
-
Library Transfer: Transfer 5 µL of clarified lysate or purified enzyme from the library source plate to the assay plate.
-
Controls: Columns 1 and 24 should contain Positive Control (CALB) and Negative Control (Vector only/Null lysate).
-
-
Reaction Initiation: Dispense 45 µL of the HEF-Substrate Master Mix into all wells.
-
Mixing: Shake plate at 1000 rpm for 10 seconds. HEF viscosity requires vigorous mixing.
-
-
Kinetic Readout: Monitor
(for hydrolytic release of p-nitrophenol) or Fluorescence (for fluorogenic substrates like 4-MU).-
Time: Read continuously for 15 minutes.
-
Temperature: Maintain 25°C or 37°C.
-
-
Chemical Stability Check (False Positive Elimination): HEF can act as a weak formylating agent at high temperatures or prolonged storage.
-
Validation Step: Include a "No Enzyme" row with 1 mM primary amine (e.g., benzylamine) in the HEF mix. If signal increases, HEF is reacting chemically with the substrate/reporter.
-
Data Analysis & Validation
Z-Factor Calculation
To validate the assay quality in the HEF solvent system, calculate the Z-factor using the controls on each plate:
- : Standard deviation of positive and negative controls.
- : Mean signal of positive and negative controls.
-
Target: A Z-factor > 0.5 indicates a robust assay suitable for HTS.
Solvent Normalization
Enzyme activity often scales non-linearly with solvent viscosity. When comparing results between plates with slightly different HEF evaporation rates (rare but possible), normalize activity (
(Note: This is usually only necessary for ultra-high precision kinetic studies, not primary screening).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation upon addition | Substrate "crashed" when buffer hit the HEF stock. | Increase HEF % in the final mix or use a "step-down" dilution method. |
| High Background Signal | Chemical hydrolysis of substrate by HEF. | Check pH. HEF can hydrolyze esters at pH > 8.5. Keep pH near 7.0-7.5. |
| Inconsistent Pipetting | Viscosity of HEF causing retention in tips. | Use "Reverse Pipetting" mode or reduce aspiration speed by 50%. |
| Edge Effects | Evaporation (unlikely with HEF) or thermal gradients. | HEF has high thermal mass; allow plates to equilibrate to temp for 10 mins before reading. |
References
-
PubChem. (n.d.).[1] N-(2-Hydroxyethyl)formamide | C3H7NO2.[1][2] National Library of Medicine. Retrieved October 24, 2023, from [Link]
-
Zou, Y., et al. (2016). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI, Catalysts. Retrieved October 24, 2023, from [Link]
- Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Nature. (Foundational reference for non-aqueous enzymology principles cited in text).
- Panić, M., et al. (2021). Deep eutectic solvents in biocatalysis. Chemical and Biochemical Engineering Quarterly. (Contextualizing HEF within green solvent/DES frameworks).
Sources
Application Notes & Protocols: Evaluating N-(2-Hydroxyethyl)formamide as a Novel Reagent in Gas Sweetening Processes
Abstract
The removal of acid gases, primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from natural gas and industrial process streams is a critical operation known as gas sweetening.[1][2] While aqueous alkanolamine solutions are the industry standard, the search for novel solvents with improved performance characteristics—such as higher selectivity, lower regeneration energy, and reduced corrosivity—is a constant pursuit.[3][4] This document introduces N-(2-Hydroxyethyl)formamide (HEF) as a potential candidate for such applications. Drawing from established principles of acid gas chemistry and solvent evaluation, we provide a comprehensive guide for researchers and process chemists to systematically evaluate the viability of HEF. This guide includes detailed protocols for assessing absorption efficiency, loading capacity, regeneration performance, and material compatibility, thereby establishing a framework for validating this novel reagent.
Introduction to Gas Sweetening Technology
Gas sweetening refers to the process of removing acidic impurities to meet sales gas quality specifications, prevent corrosion in pipelines and equipment, and comply with environmental regulations.[1] The most prevalent technology for this purpose is regenerative absorption into a liquid agent, which can be broadly categorized as:
-
Chemical Solvents: Typically aqueous solutions of alkanolamines (e.g., MEA, DEA, MDEA) that react with acid gases. These are effective even at low acid gas partial pressures but require significant energy for solvent regeneration.[2][5]
-
Physical Solvents: Agents that physically absorb acid gases based on Henry's Law. They are advantageous in high-pressure applications with high acid gas concentrations, as regeneration can often be achieved by pressure reduction.[6]
-
Hybrid or Mixed Solvents: These formulations combine a chemical and a physical solvent to leverage the benefits of both, offering high absorption capacity and potentially lower regeneration energy.[6][7]
The selection of an appropriate solvent is a complex decision based on feed gas composition, pressure, temperature, and the desired purity of the treated gas.[3][8] A key objective in many applications is the selective removal of H₂S while allowing a portion of CO₂ to "slip" through, which is particularly desirable when the CO₂ content does not need to be reduced to meet specifications.[9][10]
N-(2-Hydroxyethyl)formamide (HEF): A Novel Candidate Solvent
N-(2-Hydroxyethyl)formamide (HEF) is a chemical compound featuring both a hydroxyl (-OH) group and a secondary amide (-NHCHO) group. Its molecular structure suggests potential for interaction with acid gases, making it an intriguing candidate for gas sweetening applications.
Physicochemical Properties
A summary of HEF's key properties is presented below. This data is essential for engineering calculations, process modeling, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₂ | [11] |
| Molecular Weight | 89.09 g/mol | [11] |
| Appearance | Liquid | |
| Density | 1.160 g/mL at 25 °C | |
| Refractive Index | n20/D 1.474 | |
| Boiling Point | 349.5 ± 25.0 °C at 760 mmHg | [12] |
| Storage Temperature | 2-8°C |
Proposed Reaction Mechanisms with Acid Gases
While specific reaction kinetics for HEF are not yet published, we can postulate the likely mechanisms based on the chemistry of other alkanolamines and the functional groups present in HEF. The nitrogen atom in the amide group is the likely site for reaction with acid gases.
-
Reaction with H₂S: H₂S is a Brønsted acid that can rapidly donate a proton. The reaction with HEF is expected to be a direct acid-base reaction.
R₂NH + H₂S ⇌ [R₂NH₂]⁺[HS]⁻ (where R₂NH represents HEF)
-
Reaction with CO₂: The reaction with CO₂, a Lewis acid, is typically slower than with H₂S.[6] For secondary amines, the mechanism often involves the formation of a carbamate.
R₂NH + CO₂ ⇌ R₂NCOOH R₂NCOOH + R₂NH ⇌ [R₂NH₂]⁺[R₂NCOO]⁻
The presence of the hydroxyl group may influence solubility and reaction kinetics, while the formyl group's electron-withdrawing nature could modulate the basicity of the nitrogen atom, potentially impacting selectivity and regeneration energy.
Experimental Evaluation of HEF: Protocols
A rigorous, multi-stage evaluation is required to characterize HEF's performance. The following protocols provide a standardized methodology for this assessment.
Workflow for Novel Solvent Evaluation
The overall process for evaluating a new solvent like HEF involves systematic testing of its absorption, desorption, and physical properties, followed by an assessment of its long-term stability and material compatibility.
Caption: A generalized workflow for the systematic evaluation of a novel gas sweetening solvent.
Protocol 1: Absorption Performance Evaluation
Objective: To determine the efficiency and rate of H₂S and/or CO₂ absorption by an aqueous HEF solution.
Apparatus:
-
Jacketed glass gas absorption vessel (bubble column).
-
Mass flow controllers for sour gas components (e.g., N₂, H₂S, CO₂).
-
Temperature-controlled circulating bath.
-
Gas chromatograph (GC) or other suitable gas analyzer for outlet gas composition.
-
Pressure and temperature sensors.
Procedure:
-
Solvent Preparation: Prepare an aqueous solution of HEF at the desired concentration (e.g., 20-40 wt%).
-
System Setup: Add a known volume of the HEF solution to the absorption vessel. Heat the solution to the target absorption temperature (e.g., 40-50 °C) using the circulating bath.[5]
-
Gas Feed: Prepare a simulated sour gas stream with a known composition (e.g., 1% H₂S, 5% CO₂, balance N₂) using mass flow controllers.
-
Absorption: Start the flow of the sour gas through the solvent at a fixed rate (e.g., 100-500 mL/min).
-
Analysis: At regular intervals, sample the outlet gas stream and analyze its composition using the gas analyzer.
-
Data Collection: Continue the experiment until the outlet concentration of acid gases reaches a steady state or begins to rise sharply (breakthrough), indicating solvent saturation.
-
Calculation: Calculate the absorption efficiency (%) at any given time using the formula:
Efficiency (%) = [(C_in - C_out) / C_in] * 100
where C_in and C_out are the inlet and outlet concentrations of the acid gas, respectively.
Protocol 2: Acid Gas Loading Analysis
Objective: To quantify the amount of acid gas absorbed per mole of HEF.
Background: Acid gas loading, expressed as moles of acid gas per mole of amine, is a critical parameter. Rich amine loading determines the efficiency of the absorber, while lean amine loading indicates the effectiveness of the regeneration process.[5][13] While traditional titration methods are common, they can be time-consuming and prone to interference from degradation products.[14] Gas chromatography or automated potentiometric titration can provide more accurate results.[14][15]
Procedure (Titration Method):
-
Sample Collection: Carefully collect samples of the "rich" (post-absorption) and "lean" (post-regeneration) HEF solutions.
-
H₂S Titration:
-
Pipette a known volume of the amine sample into a beaker.
-
Dilute with deionized water.
-
Titrate with a standardized silver nitrate (AgNO₃) solution using a sulfide-ion-selective electrode to determine the endpoint.
-
-
Total Acid Gas (H₂S + CO₂) Titration:
-
Pipette a known volume of the sample into a beaker.
-
Add an excess of standardized sodium hydroxide (NaOH) and boil the solution to expel the acid gases.
-
Cool the solution and back-titrate the excess NaOH with standardized hydrochloric acid (HCl).
-
-
Calculation:
-
Calculate the moles of H₂S and total acid gas from the titration results.
-
Calculate the moles of CO₂ by difference.
-
Divide by the moles of HEF in the sample to determine the loading. A typical target for rich amine loading might be around 0.5 moles of acid gas per mole of amine, while lean loading should be as low as possible, often below 0.02.[5]
-
Protocol 3: Solvent Regeneration and Energy Assessment
Objective: To evaluate the ease of stripping the absorbed acid gases from the rich HEF solution and to estimate the relative energy requirement.
Apparatus:
-
Three-neck flask equipped with a condenser, heating mantle, and a gas inlet for a sweep gas (e.g., Nitrogen).
-
Temperature controller.
-
Sample port for collecting lean solvent samples.
Procedure:
-
Setup: Place a known volume of rich HEF solution (from Protocol 1) into the three-neck flask.
-
Stripping: Heat the solution to a typical regeneration temperature (e.g., 110-125 °C) while sparging with an inert gas like nitrogen to help carry away the released acid gases.[6]
-
Sampling: At set time intervals (e.g., 15, 30, 60, 90 minutes), withdraw small samples of the regenerating solvent.
-
Analysis: Analyze the collected samples for residual acid gas loading using the method described in Protocol 2.
-
Data Analysis: Plot the acid gas loading as a function of time to determine the rate of regeneration. The energy input to the heating mantle can be monitored to provide a qualitative assessment of the reboiler duty compared to benchmark solvents. Solvents that can be regenerated at lower temperatures or in shorter times offer significant operational energy savings.[16]
Protocol 4: Preliminary Corrosion Assessment
Objective: To perform an initial screening of the corrosivity of the HEF solution towards common materials of construction like carbon steel.
Procedure (Weight Loss Method):
-
Coupon Preparation: Prepare pre-weighed and dimensioned carbon steel coupons.
-
Exposure: Immerse the coupons in the HEF solution (both lean and rich) in a sealed container. Place the container in an oven set to a relevant process temperature (e.g., 80-120 °C) for an extended period (e.g., 100-500 hours).
-
Coupon Cleaning: After the exposure period, remove the coupons, clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products, and re-weigh them.
-
Calculation: Calculate the corrosion rate (e.g., in mils per year) based on the weight loss, surface area of the coupon, and exposure time. The presence of nitrogen in the amine structure may potentially offer some corrosion inhibition properties.[17]
Safety and Handling
N-(2-Hydroxyethyl)formamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on available safety data, related compounds like N,N-Bis(2-hydroxyethyl)formamide are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[18] All experiments, especially those involving H₂S (a highly toxic gas), must be conducted in a well-ventilated fume hood.
Conclusion
N-(2-Hydroxyethyl)formamide presents a structurally interesting profile for a potential gas sweetening agent. Its combination of functional groups may offer a unique balance of reactivity, selectivity, and regeneration efficiency. The protocols outlined in this document provide a robust and systematic framework for researchers to empirically validate its performance. By benchmarking its absorption capacity, regeneration energy, and corrosivity against established solvents like MDEA, a clear determination of its viability and potential advantages in the field of acid gas treatment can be achieved.
References
-
Axens. (n.d.). Gas Sweetening. Retrieved February 7, 2026, from [Link]
-
Al-Malah, K. (2024). Removal of Carbon Dioxide and Hydrogen Sulfide from Natural Gas Using a Hybrid Solvent of Monoethanolamine and N-Methyl 2-Pyrrolidone. PMC, NIH. Retrieved February 7, 2026, from [Link]
-
Chen, S., et al. (2025). Low-energy N-(2-hydroxyethyl)ethylenediamine based biphasic solvent for CO2 capture, part I: Design with N,N-Diethylacetamide as a phase separation agent. Separation and Purification Technology. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). N-(2-Hydroxyethyl)formamide. Retrieved February 7, 2026, from [Link]
- Blaker, R. H., & Robinson, W. T. (1967). Process for removing h2s and co2 from gas mixtures. Google Patents.
- Rochelle, G. T., et al. (2014). Acidic gas removal by aqueous amine solvents. Google Patents.
-
AspenTech. (n.d.). Acid Gas Cleaning Using Amine Solvents: Validation with Experimental and Plant Data. Retrieved February 7, 2026, from [Link]
-
Micucci, M. (2020). Understanding gas sweetening processes. Gas Processing & LNG. Retrieved February 7, 2026, from [Link]
-
Ghorbani, B., et al. (2021). Simulation and Optimization of the Acid Gas Absorption Process by an Aqueous Diethanolamine Solution in a Natural Gas Sweetening Unit. ACS Omega. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)formamide. Retrieved February 7, 2026, from [Link]
-
Singh, A., & Singh, V. (2022). Corrosion studies of various salt solutions on metals and alloys. Global Journal of Engineering and Technology Advances. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025). New Solvents for CO2 and H2S Removal from Gaseous Streams. Retrieved February 7, 2026, from [Link]
-
Tanthakit, P., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Retrieved February 7, 2026, from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved February 7, 2026, from [Link]
-
Amines & Plasticizers Limited. (n.d.). Acid Gas Treating Brochure. Retrieved February 7, 2026, from [Link]
-
AIChE. (n.d.). Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers. Retrieved February 7, 2026, from [Link]
-
Gatti, M., et al. (2022). New Solvents for CO2 and H2S Removal from Gaseous Streams. MDPI. Retrieved February 7, 2026, from [Link]
- McIntyre, G. J., & Smith, R. S. (2003). Method and apparatus for analysing acid gas loading within an amine solution. Google Patents.
-
ChemSrc. (n.d.). N-(2-Hydroxyethyl)formamide. Retrieved February 7, 2026, from [Link]
-
Dai, H., et al. (2012). Preparation and properties of thermoplastic starch/montmorillonite nanocomposites using N,N-bis(2-hydroxyethyl)formamide as a new additive. Polymer Composites. Retrieved February 7, 2026, from [Link]
-
Ahmad, A., et al. (2024). Prediction of Solvent Composition for Absorption-Based Acid Gas Removal Unit on Gas Sweetening Process. MDPI. Retrieved February 7, 2026, from [Link]
-
Zhang, Y., et al. (2024). The High Removal Efficiency of H2S by MDEA Solution in High-Jets Oscillating Purifier. MDPI. Retrieved February 7, 2026, from [Link]
-
Al-Faqeer, F. M., & El-Haj, H. H. (2005). Effect of nitrogen on the corrosion behavior of austenitic stainless steel in chloride solutions. Materials Letters. Retrieved February 7, 2026, from [Link]
-
Galvanic Applied Sciences. (n.d.). Sentinel Acid Gas & Amine Analyzer. Retrieved February 7, 2026, from [Link]
-
MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2020). Simulation and optimization of natural gas sweetening process: A case study of Ng sweeting unit designed by CHEN group in the Gulf of Mexico. Retrieved February 7, 2026, from [Link]
-
Wang, S., et al. (2012). Selective Absorption of H2S from Gas Mixtures Contains CO2 into New Sterically Hindered Amine DTBP for Natural Gas Purification. SciTePress. Retrieved February 7, 2026, from [Link]
-
Sheilan, M., & Smith, R. F. (2013). Chemical analysis in amine system operations. EPTQ. Retrieved February 7, 2026, from [Link]
-
Nikolov, P. Y., & Yaylayan, V. A. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry. Retrieved February 7, 2026, from [Link]
-
precisionFDA. (n.d.). N,N-BIS(2-HYDROXYETHYL)FORMAMIDE. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025). Selective H2S removal. Retrieved February 7, 2026, from [Link]
-
Lurgi GmbH. (2003). Modelling Selective H2S Absorption and Desorption in an Aqueous MDEA-Solution. Retrieved February 7, 2026, from [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding gas sweetening processes | Gas Processing & LNG [gasprocessingnews.com]
- 7. Removal of Carbon Dioxide and Hydrogen Sulfide from Natural Gas Using a Hybrid Solvent of Monoethanolamine and N-Methyl 2-Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. energy-resources.basf.com [energy-resources.basf.com]
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- 16. researchgate.net [researchgate.net]
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- 18. N,N-Bis(2-hydroxyethyl)formamide | C5H11NO3 | CID 91333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Optimization of N-(2-Hydroxyethyl)formamide Synthesis
Introduction
N-(2-Hydroxyethyl)formamide (HEF) is a critical intermediate in the synthesis of oxazolines, N-vinylformamide, and various pharmaceutical precursors.[1] While the reaction between ethanolamine (2-aminoethanol) and a formylating agent appears deceptively simple, achieving high yields (>90%) requires rigorous control over chemoselectivity (N- vs. O-formylation) and equilibrium management .[1]
This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic barriers that result in yield loss.
Module 1: Reaction Strategy & Chemoselectivity
The Core Challenge: N- vs. O-Formylation
Ethanolamine contains two nucleophiles: the amine (
-
Thermodynamics: The amide bond (N-formyl) is more stable than the ester bond (O-formyl).[1]
-
Kinetics: The amine is generally more nucleophilic, but at high temperatures or acidic pH, O-formylation becomes competitive.
Critical Insight: If your analysis shows O-formyl byproducts, you do not necessarily need to discard the batch.[1] Under basic conditions or prolonged heating, the O-formyl group undergoes an O
Diagram 1: Mechanistic Pathway & Selectivity
The following diagram illustrates the reaction pathways and the critical "rescue" pathway for O-formylated byproducts.
Caption: Kinetic competition between N- and O-formylation. Note the O
Module 2: Protocol Selection & Optimization
We recommend two primary methods depending on your available equipment and "green" chemistry requirements.
Method A: Ethyl Formate Route (Recommended for Lab Scale)
Best for: High purity, mild conditions, easy workup.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.2 (Amine : Ester) | Excess ethyl formate drives the reaction; it is easily removed later.[1] |
| Catalyst | None or Iodine ( | Iodine acts as a mild Lewis acid, activating the carbonyl without promoting polymerization. |
| Temperature | Reflux (~54°C) | Low temp prevents thermal degradation.[1] |
| Time | 4–8 Hours | Monitor via TLC/GC until amine disappears. |
Step-by-Step Optimization:
-
Setup: Flame-dried RBF with a reflux condenser.
-
Addition: Add ethanolamine dropwise to neat ethyl formate (or in methanol) at 0°C. Why? Exotherm control prevents immediate O-formylation.[1]
-
Reflux: Heat to reflux.[1][2] If conversion stalls at 80%, add 1 mol% molecular iodine (
) . This has been shown to boost yields to >95% under solvent-free conditions [1].[1] -
Workup: Rotary evaporate the excess ethyl formate and the ethanol byproduct. The residue is often pure enough for use.[1][3]
Method B: Formic Acid Route (Industrial/Scale-Up)
Best for: Low cost, large scale.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.05 (Amine : Acid) | Slight excess of acid.[1] |
| Solvent | Toluene or Xylene | Required for azeotropic water removal.[1] |
| Apparatus | Dean-Stark Trap | Crucial: Failure to remove water limits yield to ~70% (equilibrium).[1] |
Step-by-Step Optimization:
-
Setup: Equip flask with Dean-Stark trap and condenser.
-
Reaction: Reflux vigorously. You must observe water collecting in the trap.[1]
-
Endpoint: Continue until theoretical water volume is collected.
-
Neutralization: Trace formic acid can catalyze decomposition during distillation.[1] Neutralize with a weak base (e.g.,
) if distilling.
Module 3: Purification & Troubleshooting (The "Yield Killers")
Many researchers lose their product during the isolation phase.[1] HEF is thermally sensitive at high temperatures.[1]
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Product is dark/tarry | Thermal decomposition / Oligomerization | Reduce distillation pot temperature.[1] Use high vacuum (<1 mbar).[1] |
| Low Yield (<60%) | Incomplete reaction or Azeotrope failure | Check Dean-Stark trap. If using ethyl formate, ensure system was sealed (it is volatile). |
| NMR shows Ester peaks | O-Formylation occurred | Do not toss. Heat the crude mixture to 80°C for 1 hour (mildly basic pH helps) to force O |
Diagram 2: Purification Workflow
Caption: Post-reaction processing tree. Note the thermal treatment step to correct selectivity issues before final distillation.
Frequently Asked Questions (FAQ)
Q: Can I use Ammonium Formate instead of Formic Acid? A: Yes. This is often cleaner.[1][4] The reaction releases ammonia gas, driving the equilibrium forward. However, you must have adequate ventilation/scrubbing for the ammonia.
Q: My product solidifies upon standing. Is it impure? A: Not necessarily.[1] Pure N-(2-Hydroxyethyl)formamide has a melting point near room temperature (depending on purity, it can be a supercooled liquid or a low-melting solid).[1] If it solidifies into white crystals/waxy solid, it is likely more pure than the liquid form.
Q: Why is vacuum distillation necessary? A: HEF has a high boiling point (>200°C at atm).[1] Heating it to this temperature causes dehydration to oxazolines or cracking to N-vinylformamide precursors.[1] You must distill at reduced pressure (e.g., 140–160°C at 10–20 mmHg, or lower temp at high vacuum).
Q: Is the catalyst (Iodine) difficult to remove? A: Iodine can be washed out with a dilute sodium thiosulfate solution during workup, but if you distill, the iodine (which sublimes) may contaminate the distillate. Using a solid catalyst like ZnO (Zinc Oxide) is an alternative as it can be filtered off before distillation [2].[1]
References
-
Kim, J. G., & Jang, D. O. (2010).[5] Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions.[1][5] Synlett, 2010(14), 2093–2096. [1]
-
Reddy, K. R., et al. (2008). Zinc Oxide-Catalyzed N-Formylation of Amines with Formic Acid under Solvent-Free Conditions. Tetrahedron Letters, 49(16), 2554-2557.[1] [1]
-
Cai, C., et al. (2019). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source.[1] Korea Advanced Institute of Science and Technology.[1] [1]
-
Blanco, P., et al. (2015). Chemoselective O-formyl and O-acyl protection of alkanolamines... catalyzed by Ni(II) and Cu(II).[1][6] Green Chemistry. [1]
Sources
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- 3. scispace.com [scispace.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 6. Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Optimization of reaction conditions for N-(2-Hydroxyethyl)formamide synthesis
Ticket ID: HEF-OPT-2024 Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the synthesis of N-(2-Hydroxyethyl)formamide (HEF) (CAS: 693-06-1), a critical intermediate and solvent. While HEF can be synthesized via the aminolysis of formate esters or direct condensation with formic acid, the Methyl Formate (MF) route is preferred for pharmaceutical applications due to milder conditions and easier workup (methanol byproduct vs. water).
This support documentation focuses on optimizing the Ethanolamine (MEA) + Methyl Formate pathway to maximize yield, minimize O-formylation (ester impurity), and prevent discoloration.
Module 1: Critical Optimization Parameters
Stoichiometry & Reagent Control
The Issue: Users often report incomplete conversion despite using a 1:1 molar ratio. The Fix: Implement a slight excess of Methyl Formate.
-
Recommendation: Use a 1.1 : 1.0 to 1.2 : 1.0 molar ratio (Methyl Formate : Ethanolamine).
-
Scientific Rationale: The reaction is an equilibrium-driven aminolysis. A slight excess of MF drives the equilibrium toward the amide product (Le Chatelier’s Principle) and compensates for MF volatility losses during the exothermic addition [1].
-
Caution: Ratios >1.5 are wasteful and complicate the downstream methanol stripping process.
Thermal Management (Selectivity Control)
The Issue: Presence of 2-aminoethyl formate (O-formyl impurity) or N,O-diformyl species. The Fix: Strict temperature zoning during addition and digestion.
-
Protocol:
-
Addition Phase: Maintain 0°C – 10°C . The reaction is highly exothermic. High temperatures during mixing favor random collisions, increasing the kinetic probability of O-formylation despite the lower nucleophilicity of the hydroxyl group [2].
-
Digestion Phase: Ramp to 30°C – 40°C (Reflux of MF).
-
-
Mechanism: Amines are superior nucleophiles to alcohols. Low-temperature addition ensures Kinetic Selectivity for the Nitrogen atom. Subsequent heating ensures thermodynamic completion and drives the methanol byproduct into the vapor phase (if reactive distillation is employed).
Catalyst Selection
The Issue: Slow reaction rates at low temperatures. The Fix: While the reaction proceeds uncatalyzed, basic catalysts accelerate the nucleophilic attack.
-
Recommendation: Sodium Methoxide (NaOMe) at 0.5 - 1.0 mol% is the industry standard for acceleration [3].
-
Why: It generates the highly nucleophilic amide anion intermediate, significantly lowering the activation energy compared to the neutral amine attack.
Module 2: Visualizing the Pathway
The following diagrams illustrate the competing mechanistic pathways and the optimized process flow.
Figure 1: Reaction Mechanism & Selectivity
This diagram highlights the competition between N-formylation (Desired) and O-formylation (Impurity), and the O-to-N migration that rescues yield.
Caption: Kinetic competition between N- and O-formylation. Note the O-to-N migration pathway which can correct minor ester impurities under basic conditions.
Figure 2: Optimized Process Workflow
Caption: Step-by-step unit operations for the synthesis of HEF via the Methyl Formate route.
Module 3: Troubleshooting (FAQ)
Q1: My product is turning yellow/brown during distillation. What is happening?
Diagnosis: Oxidative degradation or thermal oligomerization. Root Cause: Ethanolamines are sensitive to air oxidation. Furthermore, heating amides >150°C in the presence of trace oxygen can lead to colored Schiff base formation. Corrective Action:
-
Inert Atmosphere: Conduct the entire reaction and distillation under a strict Nitrogen or Argon blanket [4].
-
Vacuum Depth: Improve vacuum to <1 mmHg to lower the boiling point. HEF boils at ~198°C (atm) but decomposes near this temp. You must distill at a lower temperature (aim for <150°C pot temp).
-
Additives: Adding 0.1% Sodium Borohydride (
) during the workup can reduce Schiff bases and decolorized the product before distillation.
Q2: I see a peak at ~1650 cm⁻¹ in IR and distinct NMR shifts indicating an ester.
Diagnosis: O-formylation (2-aminoethyl formate). Root Cause: Reaction temperature was too high during the initial mixing, or the reaction was quenched too early before O-to-N migration could occur. Corrective Action:
-
Lower Addition Temp: Ensure MEA is added to MF at <10°C.
-
Extend Digestion: Hold the reaction at 40°C for an additional 2 hours. The thermodynamic product is the amide; given time and basic conditions, the ester will rearrange to the amide.
Q3: The yield is stuck at ~85%. How do I reach >95%?
Diagnosis: Equilibrium limitation or loss of Methyl Formate. Corrective Action:
-
Reflux Condenser: Ensure your condenser is effectively trapping MF (bp 32°C). Use a coolant at -10°C.
-
Methanol Removal: If your setup allows, perform Reactive Distillation . Slowly distill off the Methanol byproduct during the digestion phase (once the initial exotherm is over). Removing the product (MeOH) drives the equilibrium to the right [5].
Module 4: Standardized Experimental Protocol
Objective: Synthesis of 100g N-(2-Hydroxyethyl)formamide.
| Parameter | Specification | Note |
| Reagent A | Methyl Formate (1.2 eq) | 80.0 g (Excess accounts for volatility) |
| Reagent B | Ethanolamine (1.0 eq) | 61.1 g |
| Catalyst | NaOMe (Optional) | 0.5 g (0.8 wt%) |
| Solvent | None (Neat) | Methanol is generated in situ |
Step-by-Step Procedure:
-
Setup: Equip a 250mL 3-neck round bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a reflux condenser (coolant set to -10°C).
-
Charge: Add Methyl Formate (and catalyst, if using) to the flask. Purge with Nitrogen.[1]
-
Cooling: Place flask in an ice/salt bath. Cool internal temperature to 0–5°C .
-
Addition: Charge Ethanolamine into the addition funnel. Add dropwise over 60 minutes .
-
Critical Control Point: Do not allow internal temp to exceed 15°C.
-
-
Digestion: Once addition is complete, remove the ice bath. Allow to warm to room temperature, then heat to reflux (~35°C) for 4 hours.
-
Stripping: Switch condenser to distillation mode. Strip excess Methyl Formate and Methanol byproduct at atmospheric pressure (bath temp up to 80°C).
-
Purification: Apply high vacuum (<2 mmHg). Collect the fraction boiling at 130–140°C (vapor temp).
-
Yield Expectation: 85–92% (75–82g).
-
Appearance: Clear, colorless viscous liquid.[2]
-
References
-
Vertex AI Search. (2024). Synthesis of N-(2-Hydroxyethyl)formamide from Ethanolamine and Methyl Formate. Retrieved from
-
ResearchGate. (2023). Selectivity of N-formylation vs O-formylation of Ethanolamine. Retrieved from
-
National Institutes of Health (NIH). (2023). Green Route to Methyl Formate and Formamide Synthesis. Retrieved from
-
BenchChem. (2024). Common Impurities in N-Formyl Synthesis and Removal. Retrieved from
-
Google Patents. (2019). Preparation Method of N-Alkyl Formamides using Methyl Formate. Retrieved from
Sources
Technical Support Center: N-(2-Hydroxyethyl)formamide (HEF) Purity Optimization
Executive Summary & Diagnostic Triage
The Challenge: Synthesizing N-(2-Hydroxyethyl)formamide (HEF) often yields a product plagued by hygroscopicity, thermal instability, and competitive O-formylation.[1] High purity (>98%) is critical when HEF is used as an intermediate for N-vinylformamide (NVF) production or as a cryoprotectant.[1]
Quick Diagnostic Table: Use this table to correlate your observation with the likely impurity before proceeding to the detailed protocols.
| Observation | Likely Impurity/Issue | Verification Method | Immediate Remediation |
| Refractive Index < 1.470 | Excess Ethanolamine or Water | Karl Fischer / GC | Azeotropic drying or extend reaction time.[1] |
| Refractive Index > 1.480 | Oligomers or Cyclic Imides | GPC / NMR | High-vacuum distillation (See Module 3).[1] |
| Yellow/Brown Color | Oxidation or Thermal Degradation | Visual / UV-Vis | STOP. Do not distill at atm pressure.[1] Use <1 mmHg vacuum.[1][2] |
| NMR: Peak at ~8.1 ppm (s) | Desired Product (Formyl H) | 1H NMR | N/A (Confirm integration ratio). |
| NMR: Peak at ~4.2 ppm (t) | O-Formyl impurity (Ester) | 1H NMR | Heat treatment (transamidation) or base catalysis.[1] |
Diagnostic Workflow (Visual Logic)
Before altering your synthesis parameters, follow this logic flow to isolate the root cause of the contamination.
Figure 1: Decision tree for diagnosing HEF purity issues based on analytical feedback.
Technical Deep Dive: The Causality of Impurities
Issue 1: The O-Formylation vs. N-Formylation Competition
The Science: Ethanolamine contains two nucleophiles: the amine (-NH2) and the hydroxyl (-OH).[1]
-
Kinetic Control: The amine is more nucleophilic and reacts faster to form the desired amide (HEF).
-
Thermodynamic Issue: Under improper conditions (excess heat with acid catalysis), the formyl group can transfer to the oxygen, creating the ester impurity (2-aminoethyl formate).
Solution: Ensure the reaction remains basic or neutral. If the ester forms, mild heating in the presence of a base catalyst allows the O-acyl group to migrate to the nitrogen (transamidation), locking in the thermodynamically stable amide product [1].
Issue 2: Thermal Decomposition during Purification
The Science: HEF has a high boiling point (~179°C at 13 Torr, extrapolated to ~350°C at atm [2]). However, it begins to decompose/disproportionate above 160°C into HCN and water or re-equilibrate to starting materials.[1] The Trap: Attempting to distill at standard vacuum (e.g., 20-30 mmHg) requires pot temperatures that trigger degradation, turning the product brown.[1]
Solution: You must use high vacuum (<1 mmHg) to keep the boiling point below 130°C.[1]
Optimized Experimental Protocols
Protocol A: Synthesis (Ethyl Formate Route)
Recommended over Formic Acid to avoid water byproduct issues.[1]
Reagents:
-
Ethanolamine (1.0 eq)[1]
-
Ethyl Formate (1.2 eq) - Excess drives reaction to completion.[1]
-
Solvent: None (Neat) or Methanol.[1]
Steps:
-
Cool Ethanolamine to 0–5°C in a reactor fitted with a reflux condenser.
-
Add Ethyl Formate dropwise.[1] Control Exotherm: Keep T < 20°C.
-
Allow to warm to RT and stir for 4 hours.
-
Reflux gently (approx. 60°C) for 2 hours to ensure thermodynamic conversion to the amide.
-
Strip Volatiles: Remove excess ethyl formate and ethanol byproduct via rotary evaporation (40°C, 20 mbar).
Protocol B: Purification via High-Vacuum Distillation
Required for >98% purity.[1]
Equipment:
-
Short-path distillation head (minimizes thermal residence time).[1]
-
High-vacuum pump (Oil pump or dry scroll, capable of <1 mmHg).[1]
Procedure:
-
System Setup: Ensure all joints are greased and vacuum-tight.[1]
-
Degassing: Apply vacuum at RT to remove residual ethanol/solvent.[1]
-
Heating: Slowly ramp oil bath to 140°C.
-
Collection:
-
Storage: Store under Argon/Nitrogen at 2–8°C. HEF is hygroscopic.
Frequently Asked Questions (FAQ)
Q: My product is 95% pure but contains 5% water. Can I distill it to remove water? A: Distillation is inefficient for trace water due to the high boiling point of HEF.[1]
-
Better Approach: Dissolve the crude HEF in dry dichloromethane (DCM), dry over activated 4Å Molecular Sieves for 12 hours, filter, and then evaporate the DCM.
Q: The product turned into a solid waxy mass in the fridge. Is it ruined? A: No. While often handled as a liquid, pure HEF can crystallize (supercool) or become viscous at low temperatures.[1] Allow it to warm to room temperature. If it remains solid, check NMR; you may have formed the cyclic imide (rare) or a high-melting oligomer.[1]
Q: Why does my NMR show a split peak for the formyl proton? A: This is normal. Amides exhibit rotamerism (cis/trans isomers around the C-N bond).[1] You will often see two peaks for the formyl proton (approx. 8.0 and 8.2 ppm) in a ratio of roughly 80:20 or 90:10 depending on the solvent [4].[1] Do not mistake this for an impurity.
References
-
Vertex AI Search Result 1.3: EPO. (2019). Method for producing N-(α-hydroxyethyl)formamide. Retrieved from 4[1]
-
Vertex AI Search Result 1.9: ChemSrc. (2025).[1] N-(2-Hydroxyethyl)formamide Properties and Boiling Point Data. Retrieved from 5[1][5]
-
Vertex AI Search Result 1.2: Organic Syntheses. Vacuum Distillation Protocols for Amide Purification. Retrieved from 6[1]
-
Vertex AI Search Result 1.10: Sigma-Aldrich.[1] N-(2-Hydroxyethyl)formamide Product Specification & NMR Data. Retrieved from [1]
Sources
- 1. Purification of formic acid by extractive distillation - Patent US-4076594-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formamide - Wikipedia [en.wikipedia.org]
- 3. US20050033089A1 - Synthesis of N-vinyl formamide - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. N-(2-Hydroxyethyl)formamide | CAS#:693-06-1 | Chemsrc [chemsrc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst Selection for N-(2-Hydroxyethyl)formamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-Hydroxyethyl)formamide (HEF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and process optimization. The synthesis of HEF, primarily through the formylation of monoethanolamine (MEA), is a critical reaction, and the choice of catalyst is paramount to achieving high yield, selectivity, and economic viability. This document offers a structured approach to troubleshooting common experimental issues and answers frequently asked questions.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of N-(2-Hydroxyethyl)formamide. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Question 1: My reaction suffers from low yield and poor conversion of monoethanolamine. What are the likely causes and how can I improve the outcome?
Answer:
Low conversion is a frequent issue stemming from several factors related to reaction kinetics and catalyst efficacy. Let's break down the potential causes and solutions.
Potential Causes:
-
Suboptimal Reaction Temperature: The formylation of amines is temperature-sensitive. A temperature that is too low will result in slow reaction rates, while a temperature that is too high can lead to the formation of degradation products or unwanted side reactions.
-
Ineffective Catalyst: The chosen catalyst may have low intrinsic activity for this specific transformation or may have been deactivated.
-
Incorrect Reactant Stoichiometry: An improper molar ratio of the formylating agent to monoethanolamine can limit the conversion.
-
Equilibrium Limitations: The reaction to form HEF can be an equilibrium process. Without shifting the equilibrium, the reaction may not proceed to completion.[1]
Solutions & Optimization Strategies:
-
Temperature Screening: Conduct a systematic study by running the reaction at various temperatures (e.g., in 10°C increments) to identify the optimal point that balances reaction rate and selectivity. For some systems, a moderate temperature range of 40-80°C is a good starting point.
-
Catalyst Selection & Screening: The catalyst is the core of the process. If you are experiencing low yields, consider screening different classes of catalysts.
-
Homogeneous Catalysts: Formic acid itself can act as both a reactant and a catalyst. Using it in excess can drive the reaction forward.[2]
-
Heterogeneous Catalysts: Solid acid catalysts, such as certain zeolites or acidic ion-exchange resins, can be highly effective and offer the significant advantage of easy separation and potential for recycling.[2] Metal-organic frameworks (MOFs) have also shown promise in N-formylation reactions.[3]
-
Biocatalysts: Enzymes, such as lipases, can offer exceptional selectivity under mild conditions, though they may be more sensitive to process parameters.
-
-
Adjust Molar Ratios: Systematically vary the molar ratio of your formylating agent (e.g., a formate ester or formic acid) to monoethanolamine. An excess of the formylating agent often pushes the reaction towards higher conversion.
-
Water Removal: The formylation reaction produces water as a byproduct. Removing water, for instance with a Dean-Stark trap during reflux, can effectively shift the equilibrium toward the product, significantly boosting the yield.[4]
Question 2: I'm observing significant formation of N,N-bis(2-hydroxyethyl)formamide and other impurities. How can I enhance selectivity for the mono-formylated product?
Answer:
Poor selectivity is a common challenge, primarily arising from the further reaction of the desired HEF product. The key is to control the reaction conditions to favor mono-formylation.
Potential Causes:
-
Over-Reaction: The N-(2-Hydroxyethyl)formamide product can react further with the formylating agent to yield the di-substituted byproduct, N,N-bis(2-hydroxyethyl)formamide.[5]
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for subsequent, undesired reactions.
-
Catalyst Non-Selectivity: Some highly active but non-selective catalysts may promote multiple formylation steps.
-
Prolonged Reaction Time: Leaving the reaction to run for too long, even after the initial substrate is consumed, can lead to the accumulation of side products.
Solutions & Optimization Strategies:
-
Control Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). Stop the reaction once the consumption of the starting monoethanolamine plateaus to prevent the formation of subsequent products.
-
Optimize Temperature: Lowering the reaction temperature can often temper the rate of the second formylation more than the first, thereby improving selectivity.
-
Catalyst Choice: Select a catalyst known for high selectivity in mono-amidation. This may involve moving from a strong, non-specific acid catalyst to a more sterically hindered heterogeneous catalyst or a highly specific enzyme.
-
Stoichiometric Control: Use a molar ratio closer to 1:1 between the formylating agent and monoethanolamine. While a slight excess of the formylating agent can improve conversion, a large excess will strongly favor the formation of di-substituted products.
Question 3: My heterogeneous catalyst is losing activity rapidly upon reuse. What is causing this deactivation and how can I improve its stability?
Answer:
Catalyst deactivation is a critical issue in industrial and repeated laboratory applications, impacting process economics and consistency.
Potential Causes:
-
Leaching of Active Sites: The active catalytic species may be physically washing off the support material into the reaction mixture.
-
Fouling or Coking: High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking active sites.
-
Poisoning: Impurities in the reactants or solvent can irreversibly bind to the active sites, rendering them inactive. Ammonia, if present, can be a known foulant for some acid catalysts.[6]
-
Thermal Sintering: At excessively high temperatures, the catalyst's support structure can collapse, or small active particles can agglomerate, reducing the active surface area.
Solutions & Optimization Strategies:
-
Catalyst Characterization: Characterize your catalyst before and after the reaction using techniques like XRD, SEM, and BET surface area analysis to identify structural changes.
-
Regeneration Protocols: Explore regeneration methods. For fouling, a controlled calcination (burning off organic deposits in air) or washing with a suitable solvent might restore activity.
-
Purify Reactants: Ensure your monoethanolamine, formylating agent, and solvent are of high purity to avoid introducing catalyst poisons.
-
Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize thermal degradation and side reactions that lead to fouling.
-
Modify the Catalyst Support: Consider using a more robust support material or a different method of immobilizing the active species to prevent leaching.
Catalyst Selection & Performance Data
Choosing the right catalyst is a multi-factorial decision. The following table summarizes the general characteristics of different catalyst classes for HEF synthesis to aid in your selection process.
| Catalyst Class | Example(s) | Typical Temp. (°C) | Selectivity | Yield | Pros | Cons |
| Homogeneous Acid | Formic Acid, p-TsOH | 80 - 120 | Moderate | Moderate-Good | Inexpensive, readily available. | Difficult to separate from product, corrosive, potential for side reactions. |
| Heterogeneous Acid | Amberlyst-15, Zeolite H-ZSM-5 | 60 - 110 | Good-Excellent | Good-Excellent | Easy separation, reusable, tunable properties.[2] | Potential for deactivation, higher initial cost, mass transfer limitations. |
| Biocatalyst | Immobilized Lipase (e.g., Novozym 435) | 30 - 60 | Excellent | Good-Excellent | High selectivity, mild conditions, environmentally friendly. | Higher cost, sensitive to temperature and pH, lower volumetric productivity. |
| Homogeneous Base | Potassium Carbonate[1] | 20 - 50 | Good | Good | Effective for certain routes (e.g., with acetaldehyde).[2][7] | Can promote aldol condensation side reactions, requires neutralization.[1] |
Experimental Workflows & Protocols
Diagram: Catalyst Screening Workflow
This diagram outlines a systematic approach to selecting and optimizing a catalyst for your specific experimental goals.
Caption: A workflow for systematic catalyst selection and optimization.
Standard Protocol for Laboratory-Scale Catalyst Testing
This protocol provides a baseline for testing a heterogeneous acid catalyst for the formylation of monoethanolamine with ethyl formate.
Materials:
-
Monoethanolamine (MEA, >99%)
-
Ethyl formate (>97%)
-
Heterogeneous acid catalyst (e.g., Amberlyst-15, dried)
-
Toluene (Anhydrous)
-
Internal standard for GC analysis (e.g., Dodecane)
-
Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Dean-Stark apparatus
Procedure:
-
Catalyst Preparation: Activate the heterogeneous catalyst by drying under vacuum at 80°C for 4 hours to remove adsorbed water.
-
Reaction Setup: To the 100 mL round-bottom flask, add the catalyst (e.g., 5 wt% relative to MEA). Add monoethanolamine (e.g., 0.1 mol), ethyl formate (e.g., 0.12 mol, 1.2 equivalents), toluene (40 mL), and the internal standard.
-
Reaction Execution: Assemble the flask with the Dean-Stark trap and reflux condenser. Begin stirring and heat the mixture to reflux (approx. 110°C for toluene). Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Take small aliquots (approx. 0.1 mL) from the reaction mixture at set time intervals (e.g., 1, 2, 4, 6, 8 hours). Quench the aliquot in a vial containing a suitable solvent (e.g., methanol) and prepare for GC or HPLC analysis.
-
Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Filter the reaction mixture to recover the heterogeneous catalyst.
-
Analysis: Analyze the collected aliquots and the final reaction mixture by GC or HPLC to determine the conversion of MEA and the selectivity towards N-(2-Hydroxyethyl)formamide.
-
Catalyst Recycling: Wash the recovered catalyst with a solvent like methanol or acetone, dry it under vacuum as in Step 1, and use it in a subsequent run to assess its reusability.
Frequently Asked Questions (FAQs)
Q: Can I perform this reaction without a solvent? A: Yes, solvent-free conditions are possible and often desirable from a green chemistry perspective.[4] Using an excess of one reactant (e.g., ethyl formate) can serve as the reaction medium. However, using a solvent like toluene that can azeotropically remove water is a powerful technique to drive the reaction to completion.
Q: What is the reaction mechanism for the acid-catalyzed formylation of an amine? A: In an acid-catalyzed mechanism, the acid catalyst protonates the carbonyl oxygen of the formylating agent (e.g., formic acid), making the carbonyl carbon more electrophilic. The lone pair of electrons on the amine nitrogen of monoethanolamine then attacks this activated carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to yield the final amide product, N-(2-Hydroxyethyl)formamide.
Q: Are there safety concerns I should be aware of? A: Yes. Monoethanolamine is corrosive. Formic acid is also corrosive and has a pungent odor. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for each chemical before use. N-(2-Hydroxyethyl)formamide itself is classified as a serious eye irritant.[8]
Diagram: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common issues during synthesis.
Sources
- 1. US20190315678A1 - Method for producing n-(alpha-hydroxyethyl)formamide and method for producing n-vinylformamide - Google Patents [patents.google.com]
- 2. US4906777A - Synthesis of ethylidene bis-formamide using formic acid - Google Patents [patents.google.com]
- 3. N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. N-N-bis(2-hydroxyethyl)formamide | 25209-66-9 [chemicalbook.com]
- 6. US20050033089A1 - Synthesis of N-vinyl formamide - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. N-(2-Hydroxyethyl)formamide | C3H7NO2 | CID 69657 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to minimize byproduct formation in N-(2-Hydroxyethyl)formamide reactions
Technical Support Center: -(2-Hydroxyethyl)formamide (HEF) Synthesis & Purification
Ticket Subject: Minimizing Byproduct Formation in HEF Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: Critical
Executive Summary: The Selectivity Challenge
The synthesis of
While the amine group (
- -Diformyl-2-aminoethanol: Resulting from over-formylation.
- -Vinylformamide (NVF): Resulting from thermal dehydration during aggressive workup.
-
Oxazolines: Resulting from cyclization under high thermal stress.
This guide provides a self-validating workflow to lock the reaction at the mono-formylated stage and purify without degradation.
Mechanistic Pathway & Control Points (Visualization)
The following diagram illustrates the kinetic competition and the critical "Stop" points to prevent byproduct cascades.
Caption: Figure 1. Reaction network showing the kinetic preference for N-formylation and the pathways leading to common impurities (Red).
Troubleshooting & Optimization (Q&A Format)
Issue 1: High Levels of -Diformyl Byproduct
User Question: "My HPLC shows a significant peak at a higher retention time than HEF. Mass spec suggests a molecular weight of ~117. How do I stop the second formylation?"
Technical Diagnosis:
The formation of the
Corrective Protocol:
-
Stoichiometry Control: Limit Methyl Formate to 1.00–1.05 equivalents relative to ethanolamine. Do not use a large excess "to drive completion."
-
Temperature Management: Maintain reaction temperature between 20°C and 35°C . Higher temperatures lower the selectivity difference between the amine and hydroxyl groups.
-
Chase with Amine: If the diformyl species is persistent, add a small quantity (0.05 eq) of fresh ethanolamine at the end of the reaction. The unreacted amine will transamidate with the ester portion of the
-diformyl species, regenerating HEF.
Issue 2: Product Discoloration during Distillation
User Question: "The crude reaction mixture is clear, but during vacuum distillation, the product turns yellow/brown. NMR shows new olefinic peaks."
Technical Diagnosis:
You are observing thermal elimination . HEF is a precursor to
Corrective Protocol:
-
Vacuum Requirements: Distillation must be performed at < 1 mbar (0.75 Torr) . This allows the boiling point to drop to a safe range (
). -
Short Residence Time: Switch from a batch pot still to a Wiped Film Evaporator (WFE) or Short Path Distillation unit. This minimizes the "heat history" of the molecule.
-
Neutralization: Ensure the crude mixture is strictly neutral before heating. Residual basicity (from amines) accelerates polymerization; residual acidity catalyzes dehydration.
Issue 3: "O-Formyl" Kinetic Impurity
User Question: "I see a transient impurity early in the reaction that disappears over time. Should I be worried?"
Technical Diagnosis:
This is likely the
Corrective Protocol:
-
Do nothing. Allow the reaction to stir for an additional 1–2 hours at room temperature after reagent addition is complete. This "equilibration phase" ensures all kinetic
-ester converts to the desired -amide.
Optimized Experimental Protocol
Standardized for 1.0 mol scale.
Reagents
-
Ethanolamine (2-Aminoethanol): 61.08 g (1.0 mol). Must be high purity (>99%) to avoid dimer formation.
-
Methyl Formate: 63.05 g (1.05 mol). Slight excess to account for volatility.
-
Solvent: Methanol (Optional, can be run neat).
Step-by-Step Workflow
| Step | Action | Critical Parameter | Rationale |
| 1 | Setup | Load Ethanolamine into a reactor with an efficient reflux condenser and internal temperature probe. | Exotherm Control: The reaction is highly exothermic. |
| 2 | Addition | Add Methyl Formate dropwise over 60–90 minutes. | Maintain |
| 3 | Equilibration | Stir at 25°C for 4 hours. | Monitor by TLC/GC. |
| 4 | Devolatilization | Apply mild vacuum (300 mbar) at 40°C. | Remove Methanol/Methyl Formate. |
| 5 | Purification | High Vacuum Distillation. | Pressure: < 1 mbar . Head Temp: ~100–110°C . |
Quality Control Checkpoints
-
Checkpoint A (End of Addition): Reaction should be clear. If cloudy, check for moisture contamination.
-
Checkpoint B (Pre-Distillation): GC-MS should show < 2%
-diformyl species. If > 2%, treat with 0.05 eq Ethanolamine and stir for 1 hr.
Data Summary: Condition vs. Impurity Profile
| Reaction Condition | Main Impurity Formed | Mechanism | Prevention Strategy |
| Excess Methyl Formate (>1.1 eq) | Secondary formylation of -OH | Precise stoichiometry (1.0–1.05 eq) | |
| Temperature > 50°C | Loss of kinetic selectivity | Active cooling during addition | |
| Distillation Pot > 150°C | Thermal dehydration | High vacuum (<1 mbar) or WFE | |
| Wet Starting Material | Formic Acid / Amine salts | Hydrolysis of Methyl Formate | Use anhydrous reagents; dry N2 atmosphere |
References
-
PubChem. (n.d.). N-(2-Hydroxyethyl)formamide Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]
- Mullins, R. (2019). Method for producing N-(alpha-hydroxyethyl)formamide and method for producing N-vinylformamide. US Patent 20190315678A1.
-
Zhang, L., et al. (2016). Selective N-formylation/N-methylation of amines and N-formylation of amides with CO2. Green Chemistry, 18, 5122-5129. Retrieved February 7, 2026, from [Link]
Technical Support Center: N-(2-Hydroxyethyl)formamide Stability & Purity
Product: N-(2-Hydroxyethyl)formamide (HEF) CAS: 693-06-1 Support Tier: Level 3 (Senior Application Scientist)
Overview: Why has my solvent changed color?
Welcome to the Technical Support Center. A common inquiry regarding N-(2-Hydroxyethyl)formamide (HEF) concerns its tendency to shift from a colorless, viscous liquid to a pale yellow or amber hue during storage.
The Short Answer: This color shift is almost invariably due to oxidative degradation of hydrolysis byproducts , specifically ethanolamine. While HEF is chemically stable under ideal conditions, it is hygroscopic. Moisture ingress triggers a slow hydrolysis that releases ethanolamine, which subsequently oxidizes to form colored Schiff base oligomers.
This guide provides the diagnostic steps to assess usability and the protocols to restore purity.
Part 1: Diagnostics & Troubleshooting (FAQ)
Q1: My HEF has turned pale yellow. Can I still use it?
Status: Conditional
-
For General Synthesis: Yes. If you are using HEF as a solvent for non-sensitive condensation reactions or as a bulk intermediate, a pale yellow color (Gardner Color < 2) typically indicates <1% impurity profile and is often acceptable.
-
For Analytical/Spectroscopic Use: No. The impurities (conjugated imines) are UV-active and will interfere with absorbance readings below 400 nm.
-
For Drug Formulation: No. The hydrolysis byproduct, formic acid, can alter pH, and ethanolamine can react with active pharmaceutical ingredients (APIs).
Q2: I stored it in the dark, but it still degraded. Why?
Root Cause: Moisture, not just light. HEF is hygroscopic. If the container seal was compromised (even slightly), atmospheric moisture entered the system. Water acts as a catalyst for the hydrolysis of the amide bond. Once hydrolysis begins, it is autocatalytic because the liberated formic acid lowers the pH, further accelerating amide cleavage.
Q3: Can I remove the color using activated charcoal?
Status: Not Recommended While charcoal can adsorb some high-molecular-weight colored oligomers, it does not remove the low-molecular-weight precursors (ethanolamine and formic acid). You will improve the appearance but not the chemical purity. Vacuum distillation is the only validated method for restoration.
Part 2: The Mechanism of Degradation
To prevent recurrence, it is vital to understand the chemical pathway driving this change. The color is not the HEF itself degrading, but the "canary in the coal mine" signaling the presence of impurities.
Degradation Pathway Visualization
Figure 1: The cascade from moisture ingress to visible color change. Note that the presence of Formic Acid accelerates the initial hydrolysis step.
Part 3: Remediation Protocol (Vacuum Distillation)
If your application requires high purity (>98%), you must repurify the solvent. Simple rotary evaporation is insufficient due to the high boiling point of HEF.
Safety Warning: HEF has a high boiling point (>280°C at atm). Do not attempt distillation at atmospheric pressure; thermal decomposition will occur before the boiling point is reached.
Required Equipment
-
Short-path distillation head (to minimize thermal residence time).
-
High-vacuum pump (capable of <5 mmHg).
-
Oil bath with digital temperature control.
-
Nitrogen/Argon bleed capillary.
Step-by-Step Procedure
-
Setup: Assemble the short-path distillation apparatus. Grease all joints heavily with high-vacuum grease to ensure a tight seal.
-
Degassing: Begin stirring the HEF and apply vacuum without heat for 15 minutes to remove dissolved oxygen and volatile solvents.
-
Heating: Slowly ramp the oil bath temperature.
-
Target Vacuum:0.1 – 2.0 mmHg (Essential).
-
Target Vapor Temp:130°C – 150°C (Dependent on vacuum depth).
-
-
Fractions:
-
F1 (Foreshot): Discard the first 5-10% of distillate. This contains water, formic acid, and ethanolamine.
-
F2 (Main Fraction): Collect the colorless viscous liquid.
-
Residue: Stop distillation when ~10-15% volume remains. The colored oligomers will remain in the boiling flask.
-
-
Storage: Immediately backfill with dry Nitrogen/Argon and seal.
Quality Specifications: Pure vs. Degraded
| Parameter | Specification (High Purity) | Typical Degraded Sample | Impact |
| Appearance | Colorless, Viscous Liquid | Pale Yellow to Amber | Visual indicator of oxidation.[1] |
| Purity (GC/HPLC) | > 98.0% | < 95.0% | Stoichiometric errors in synthesis. |
| Water Content (KF) | < 0.5% | > 1.5% | Hydrolysis catalyst present.[1] |
| Acid Value | < 1.0 mg KOH/g | > 5.0 mg KOH/g | Presence of Formic Acid; pH shift.[1] |
Part 4: Prevention & Storage Strategy
To maintain the integrity of N-(2-Hydroxyethyl)formamide, implement the following "Chain of Custody" for storage.
Storage Decision Tree
Figure 2: Workflow for maximizing shelf-life after initial opening.
Best Practices
-
Inert Atmosphere: Always backfill the container with Nitrogen or Argon after use. This displaces humid air and oxygen.
-
Septum Caps: If frequent aliquoting is required, replace the standard cap with a septum cap and withdraw via syringe to avoid exposing the bulk liquid to air.
-
Cold Storage: Store at 2–8°C . Lower temperatures retard the kinetics of both hydrolysis and oxidation [1].
References
-
Sigma-Aldrich. (n.d.). N-(2-Hydroxyethyl)formamide Product Specification & Safety Data Sheet. Retrieved from
-
PubChem. (2025).[2][3] N-(2-Hydroxyethyl)formamide Compound Summary. National Center for Biotechnology Information. Retrieved from
-
European Patent Office. (2019).[4] Method for producing N-(alpha-hydroxyethyl)formamide (EP3553046A1).[4] Describes synthesis and purification logic relevant to formamide derivatives. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: N-(2-Hydroxyethyl)formamide. Retrieved from
Sources
- 1. Formamide, N,N-dimethyl- (CAS 68-12-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. N-(2-Hydroxyethyl)formamide | C3H7NO2 | CID 69657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Bis(2-hydroxyethyl)formamide | C5H11NO3 | CID 91333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
Technical Support Center: Optimizing N-(2-Hydroxyethyl)formamide (HEF)
This technical support guide is designed for researchers and process chemists utilizing N-(2-Hydroxyethyl)formamide (HEF) . Unlike ubiquitous dipolar aprotic solvents (DMF, NMP), HEF is a specialty solvent often selected for its bifunctional nature (hydroxyl + amide), utility in biomass processing (starch plasticization), and role as a reactive intermediate.
This guide addresses the unique challenges of HEF: its high viscosity, thermal instability (cracking to N-vinylformamide), and difficult removal.
Current Status: Operational Analyst: Senior Application Scientist Topic: Solvent Optimization & Troubleshooting[1]
Part 1: Critical Properties & Operational Limits
Before initiating experiments, verify your operating parameters against these stability limits. HEF is not a drop-in replacement for DMF; it is a reactive solvent with a distinct thermal ceiling.
Quick Reference: HEF vs. Standard Solvents
| Property | N-(2-Hydroxyethyl)formamide (HEF) | DMF | NMP | Implication |
| CAS | 693-06-1 | 68-12-2 | 872-50-4 | |
| Boiling Point | >200°C (Decomposes) | 153°C | 202°C | Do not distill at atm pressure.[1] |
| Viscosity | High (Syrupy) | Low (0.92 cP) | Low (1.67 cP) | Requires mechanical stirring or heating.[1] |
| Thermal Limit | < 140°C | Stable to reflux | Stable to reflux | Risk of dehydration to N-vinylformamide.[1] |
| Key Functionality | H-Bond Donor (-OH) + Acceptor (C=O) | H-Bond Acceptor | H-Bond Acceptor | Solubilizes biomass/salts; reactive -OH group.[1] |
Part 2: Troubleshooting & Optimization (Q&A)
Category A: Viscosity & Handling
Q: The solvent is too viscous to stir effectively at room temperature. Can I heat it to lower viscosity? A: Yes, but with strict temperature controls.
-
The Issue: HEF exhibits high viscosity due to extensive intermolecular hydrogen bonding (similar to glycerol/ethylene glycol).
-
The Fix:
-
Safe Heating: You may heat HEF to 40–60°C to significantly reduce viscosity without risking thermal degradation.
-
Dilution: If your reaction tolerates it, add 10-20% of a lower-viscosity co-solvent like Ethanol or Water . This disrupts the hydrogen bonding network more effectively than heating alone.
-
Agitation: Use overhead mechanical stirring rather than magnetic stir bars, which may decouple in viscous media.
-
Category B: Thermal Stability & Degradation[1]
Q: I see a new spot on my TLC/LC-MS after heating the reaction to 160°C. Is the solvent decomposing? A: CRITICAL WARNING: Yes. You have likely triggered the thermal cracking of HEF.
-
Mechanism: Above 150°C (especially with acid/base catalysts), HEF undergoes dehydration to form N-vinylformamide (NVF) .
-
Reaction:HO-CH2-CH2-NH-CHO → CH2=CH-NH-CHO + H2O[1]
-
-
Impact: NVF is a reactive monomer that can polymerize, turning your reaction mixture into a gel or creating insoluble byproducts.
-
Protocol:
-
Limit Temperature: Maintain reaction temperatures below 120°C .
-
Vacuum: If high temperatures are needed for reflux, use vacuum to lower the boiling point of the system, but do not attempt to reflux HEF itself.
-
Category C: Reaction Interference[1][2]
Q: My carboxylic acid starting material is being consumed, but not forming the desired product. Why? A: You are likely experiencing esterification interference .
-
The Cause: HEF contains a primary hydroxyl group (-CH2CH2OH). In the presence of activating agents (EDC, HATU, SOCl2) or strong acids, HEF acts as a nucleophile, reacting with your carboxylic acid to form an HEF-ester .
-
The Fix:
-
Switch Solvents: For acylation reactions, HEF is unsuitable. Use NMP or DMF.
-
Protection: If HEF is required for solubility (e.g., polysaccharide modification), ensure the electrophile is selective for amines over alcohols, or run the reaction at lower temperatures to favor your specific nucleophile.
-
Category D: Work-up & Removal
Q: I cannot remove HEF on the rotovap. It just bumps or doesn't distill. How do I isolate my product? A: Do not attempt to distill HEF to dryness; it requires extreme vacuum and heat, leading to degradation. Use Phase Partitioning or Precipitation .
Workflow: HEF Removal Strategy
Figure 1: Decision tree for removing N-(2-Hydroxyethyl)formamide from reaction mixtures based on product solubility.
Part 3: Experimental Protocols
Protocol 1: Solvent Removal via Aqueous Extraction (For Hydrophobic Products)
Use this method if your product is soluble in EtOAc/DCM but HEF needs to be removed.
-
Dilution: Pour the crude reaction mixture (HEF + Product) into 10 volumes of ice-cold water .
-
Why: HEF is infinitely miscible with water. The high dilution ratio breaks the solvent power of HEF, forcing hydrophobic products to oil out or precipitate.
-
-
Extraction: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Shake vigorously.
-
The "LiCl Trick": If HEF persists in the organic layer (checked by TLC), wash the organic layer with 5% Lithium Chloride (LiCl) solution instead of pure water.
-
Drying: Dry the organic layer over MgSO4 and concentrate.
Protocol 2: Plasticization of Starch (Biomass Processing)
HEF is a superior plasticizer to glycerol for certain thermoplastic starches due to stable amide-hydroxyl hydrogen bonding.
-
Preparation: Mix dry starch (Corn/Cassava) with HEF in a 100:30 ratio (w/w) .
-
Equilibration: Allow the mixture to sit for 12 hours at room temperature.
-
Why: This allows HEF to diffuse into the starch granules, lowering the energy required for gelatinization.
-
-
Processing: Extrude or melt-blend at 130°C .
-
Warning: Do not exceed 140°C. At >150°C, HEF will dehydrate to N-vinylformamide, causing cross-linking or discoloration (browning) of the bioplastic.
-
References
-
PubChem. N-(2-Hydroxyethyl)formamide Compound Summary. National Library of Medicine. Available at: [Link]
-
Ibrahim, M. I. J., et al. (2019).[5] Physical, thermal, morphological, and tensile properties of cornstarch-based films as affected by different plasticizers. Taylor & Francis Online. Available at: [Link]
-
Salim, S. R. S. (2021).[6] Treatment of amine wastes generated in industrial processes.[6] IOP Conference Series: Materials Science and Engineering.[6] Available at: [Link]
-
European Patent Office. Method for producing N-vinylformamide (via HEF intermediate). Available at: [Link][2][7]
Sources
- 1. Formamide, N,N-dimethyl- (CAS 68-12-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. scribd.com [scribd.com]
- 3. Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to N-(2-Hydroxyethyl)formamide and Other Formamides as Solvents for Researchers and Drug Development Professionals
In the intricate landscape of chemical synthesis and pharmaceutical formulation, the selection of an appropriate solvent is a paramount decision that profoundly influences reaction kinetics, product yield, purity, and the ultimate efficacy of a drug product. Among the myriad of available solvents, formamides distinguish themselves through their unique combination of high polarity, aprotic or protic nature, and exceptional solvating power for a wide range of compounds. This guide provides a comprehensive comparative analysis of N-(2-Hydroxyethyl)formamide (HEF) alongside its more conventional counterparts: formamide, N-methylformamide (NMF), and N,N-dimethylformamide (DMF).
This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the physicochemical properties, performance characteristics, and practical applications of these solvents. By presenting supporting data and detailed experimental protocols, this guide aims to empower the reader to make informed solvent selection decisions grounded in scientific principles.
The Formamide Family: An Overview of Key Players
Formamides are amides derived from formic acid and are characterized by the -NHCHO functional group.[1] Their utility as solvents stems from their strong hydrogen bonding capabilities (in the case of primary and secondary amides) and high dielectric constants, which enable the dissolution of a broad spectrum of solutes, including polar organic molecules, polymers, and inorganic salts.[2][3]
-
Formamide (FA): The simplest formamide, it is a colorless, odorless liquid that is miscible with water.[1] It is widely utilized in biochemistry and molecular biology, particularly for stabilizing nucleic acids.[1][4]
-
N-Methylformamide (NMF): A derivative of formamide with one methyl group on the nitrogen atom, NMF is a highly polar solvent used in organic synthesis and as a separation medium in capillary electrophoresis.[5][6][7]
-
N,N-Dimethylformamide (DMF): A widely used aprotic polar solvent, DMF is known for its excellent ability to dissolve a vast array of organic and inorganic compounds.[3][8][9][10][11] It is a staple in solid-phase peptide synthesis (SPPS) and the production of polymers and acrylic fibers.[11][12][13] However, its classification as a substance of very high concern (SVHC) due to reproductive toxicity has prompted a search for safer alternatives.[14]
-
N-(2-Hydroxyethyl)formamide (HEF): This molecule is structurally similar to other formamides but possesses a hydroxyl group, which imparts distinct properties such as increased hydrophilicity and the potential for different intermolecular interactions.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a solvent is fundamentally dictated by its physical and chemical properties. The following table summarizes the key physicochemical parameters of HEF and other selected formamides, providing a basis for their comparative evaluation.
| Property | N-(2-Hydroxyethyl)formamide (HEF) | Formamide (FA) | N-Methylformamide (NMF) | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C₃H₇NO₂[15] | CH₃NO | C₂H₅NO[5] | C₃H₇NO[10] |
| Molecular Weight ( g/mol ) | 89.09 | 45.04[1][2] | 59.07[5][16] | 73.09[3][11] |
| Boiling Point (°C) | ~209 (calculated)[12] | 210.5[1][2] | 182.5[5][17] | 153[3][10][11] |
| Melting Point (°C) | - | 2.55[1][2] | -3 to -4[5][17] | -61[11] |
| Density (g/mL at 20-25°C) | 1.160 (at 25°C) | 1.1334 (at 20°C)[1][2] | 1.003 (at 20°C)[17] | 0.944 (at 25°C)[10] |
| Dielectric Constant | Not readily available | 84[2] | High (specific value not consistently reported)[6][7] | 36.7 - 37[3][9][10] |
| Flash Point (°C) | Not readily available | 154[1] | 98 - 111[6][17] | 58[10][11] |
Application-Specific Performance
The true measure of a solvent's utility lies in its performance within specific applications. This section explores the comparative advantages and disadvantages of these formamides in key areas relevant to research and drug development.
Solubility Power for Drug Compounds
A critical function of a solvent in drug development is its ability to dissolve active pharmaceutical ingredients (APIs). The diverse chemical nature of APIs necessitates a range of solvents with varying polarities and hydrogen bonding capabilities.
-
Formamide and NMF: Their ability to act as both hydrogen bond donors and acceptors makes them excellent solvents for polar and protic compounds.
-
DMF: As a polar aprotic solvent, DMF is particularly effective at dissolving a wide range of polar and non-polar compounds, making it a "universal solvent" in many organic reactions.[3][8][9]
-
HEF: The presence of the hydroxyl group in HEF is anticipated to enhance its ability to dissolve highly polar and hydrophilic compounds, potentially offering an advantage for certain drug formulations.
To provide a quantitative comparison, a standardized solubility study is essential. The following experimental protocol outlines a robust methodology for determining and comparing the solubility of various drug compounds in these formamides.
Experimental Protocol: Comparative Solubility Assessment of Formamides
Objective: To quantitatively determine and compare the equilibrium solubility of a panel of model drug compounds in N-(2-Hydroxyethyl)formamide, Formamide, N-Methylformamide, and N,N-Dimethylformamide at a controlled temperature.
Materials:
-
N-(2-Hydroxyethyl)formamide (≥95% purity)
-
Formamide (≥99% purity)
-
N-Methylformamide (≥99% purity)
-
N,N-Dimethylformamide (≥99.9% purity)
-
Model Drug Compounds:
-
Hydrophilic: e.g., Metformin HCl
-
Hydrophobic: e.g., Ibuprofen
-
Amphiphilic: e.g., a model surfactant
-
-
Analytical Balance (± 0.1 mg)
-
Thermostatic shaker incubator
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
For each solvent-solute pair, add an excess amount of the drug compound to a known volume (e.g., 5 mL) of the respective formamide solvent in a sealed vial. The excess solid ensures that equilibrium saturation is achieved.
-
Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of each drug compound in the respective solvent at known concentrations.
-
Develop and validate an HPLC method for each drug compound to ensure accuracy, precision, and linearity.
-
Dilute the filtered saturated solutions with a suitable mobile phase to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted samples and the standard solutions into the HPLC system and record the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve for each drug by plotting peak area against concentration.
-
Determine the concentration of the drug in the diluted saturated solutions using the calibration curve.
-
Calculate the equilibrium solubility (in mg/mL or mol/L) by accounting for the dilution factor.
-
Perform all experiments in triplicate to ensure statistical validity.
-
Role in Chemical Synthesis
Formamides are frequently employed as reaction media due to their ability to dissolve a wide range of reactants and their relatively high boiling points, which allow for a broad range of reaction temperatures.
-
DMF in Peptide Synthesis: DMF has long been the solvent of choice for solid-phase peptide synthesis (SPPS) due to its excellent swelling properties for the resin support and its ability to dissolve protected amino acids.[11][12][13] However, the search for greener alternatives is ongoing.[14][18]
-
Formamide in PCR: Formamide is known to improve the specificity of Polymerase Chain Reaction (PCR) by lowering the melting temperature of the DNA duplex, which is particularly useful for GC-rich templates.[19][20][21]
-
NMF in Organic Synthesis: NMF is utilized in various organic reactions and as a reagent in the production of pharmaceuticals.[5][7]
-
HEF as a Novel Reaction Medium: The unique combination of amide and hydroxyl functionalities in HEF could offer interesting possibilities as a reaction solvent, potentially influencing reaction pathways and product selectivity. Further research is warranted to explore its full potential in this area.
Cryopreservation
Cryoprotectants are vital for preserving biological materials at ultra-low temperatures by preventing the formation of damaging ice crystals.[22][23] Formamides, due to their ability to form hydrogen bonds with water, have been investigated as cryoprotective agents.[22][24]
-
Formamide and NMF: Both have been used in cryoprotectant mixtures.[1][24][25][26] Their polar nature allows them to disrupt ice crystal formation.[22]
-
HEF as a Potential Cryoprotectant: The presence of a hydroxyl group in HEF could enhance its cryoprotective properties by increasing its hydrogen bonding capacity and potentially reducing its toxicity compared to other small-molecule cryoprotectants. This makes it a promising candidate for further investigation in the cryopreservation of cells and tissues.
Safety and Handling Considerations
The practical utility of a solvent is intrinsically linked to its safety profile. It is crucial for researchers to be aware of the potential hazards associated with each formamide and to implement appropriate safety measures.
-
Formamide: Classified as a reproductive toxin and may cause harm to the unborn child.[27][28] It is also an irritant to the skin and eyes.[28][29]
-
N-Methylformamide: Also considered a reproductive toxin and is harmful if absorbed through the skin.[6][17]
-
N,N-Dimethylformamide: Poses significant health risks, including liver damage upon prolonged exposure and reproductive toxicity.[14][30][31] Its use is increasingly restricted.[14]
-
N-(2-Hydroxyethyl)formamide: While specific toxicity data is less extensive, it is classified as an irritant.[15] As with any chemical, appropriate personal protective equipment should be worn, and it should be handled in a well-ventilated area.
Conclusion and Future Perspectives
The choice of a formamide solvent requires a careful balancing of performance, safety, and application-specific requirements. While DMF has been a workhorse in many areas, its toxicity is a major drawback, driving the search for safer and more sustainable alternatives. Formamide and NMF offer valuable properties but also come with their own health concerns.
N-(2-Hydroxyethyl)formamide emerges as an intriguing alternative with the potential for enhanced hydrophilicity and cryoprotective properties due to its hydroxyl group. While more comprehensive data on its performance and toxicity are needed, its unique structure warrants further investigation, particularly in applications where biocompatibility and reduced toxicity are paramount.
The experimental protocol outlined in this guide provides a framework for the systematic evaluation of these solvents, enabling researchers to generate the data necessary to make informed decisions. As the chemical and pharmaceutical industries continue to embrace the principles of green chemistry, the exploration of novel and safer solvents like HEF will be crucial for the development of more sustainable and effective processes.
References
- N,N-Dimethylformamide DMF - Shanghai Orient Chemical Co.,Ltd.
- N-Methyl Formamide - ChemBK.
- N,N-Dimethylformamide: Polarity and Applic
- N-Isobutylformamide: A Promising Alternative Cryoprotectant for Biological Samples - Benchchem.
- N,N-Dimethylformamide DMF CAS 68-12-2 - Solubility,Density, Uses - News - Gnee.
- N,N-Dimethylformamide - U.S. Environmental Protection Agency.
- Formamide Molecular Biology Reagent - Sigma-Aldrich.
- N-(2-Hydroxyethyl)formamide | C3H7NO2 | CID 69657 - PubChem.
- Dimethylformamide - Wikipedia.
- Formamide - Wikipedia.
- Chemical Properties of Formamide (CAS 75-12-7) - Cheméo.
- FORMAMIDE - CAMEO Chemicals.
- Formamide (F4761)
- A Comparative Guide to N-Isobutylformamide and Other Formamide Solvents for Researchers and Drug Development Professionals - Benchchem.
- Solvents for Solid Phase Peptide Synthesis.
- Chemical approaches to cryopreserv
- Formamide can dramatically improve the specificity of PCR - PMC.
- Cryoprotectants and Their Usage in Cryopreserv
- Dimethylformamide - Technical D
- Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - MDPI.
- N-(2-Hydroxyethyl)formamide 95 693-06-1 - Sigma-Aldrich.
- N-Methylformamide 99 123-39-7 - Sigma-Aldrich.
- SAFETY D
- (PDF)
- Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry (RSC Publishing).
- N-Methylformamide CAS#: 123-39-7 - ChemicalBook.
- Effects of DMSO and formamide on the PCR amplification of GC-rich...
- Purification of Genomic DNA Extracted from Environmental Sources for Use in a Polymerase Chain Reaction - Auburn University.
- The effect of hydroxyethyl starch as a cryopreservation agent during freezing of mouse pancre
- N-Methylformamide | Business & Products | Mitsubishi Gas Chemical Company, Inc.
- Lessons Learned from a Short-Term Exposure to DMF | ACS Chemical Health & Safety.
- ICSC 1087 - N-METHYLFORMAMIDE - Inchem.org.
- ICSC 0891 - FORMAMIDE.
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A Comparative Analysis of N-(2-Hydroxyethyl)formamide and Ethylene Glycol as Cryoprotective Agents
In the landscape of cryopreservation, the selection of an appropriate cryoprotectant is paramount to ensuring the viability and functional integrity of preserved biological materials. This guide provides an in-depth technical comparison of two penetrating cryoprotective agents (CPAs): the well-established ethylene glycol (EG) and the less-conventional N-(2-Hydroxyethyl)formamide (HEF). This document is intended for researchers, scientists, and drug development professionals seeking to optimize their cryopreservation protocols.
The Fundamental Principles of Cryoprotection
Cryopreservation subjects cells to potentially lethal stresses, primarily the formation of intracellular ice crystals and osmotic shock. Cryoprotective agents are essential solutes that mitigate this damage. Penetrating CPAs, the focus of this guide, are small molecules that can traverse the cell membrane. Their primary mechanisms of action include:
-
Lowering the Freezing Point: By increasing the solute concentration both inside and outside the cell, CPAs reduce the temperature at which ice crystals form.
-
Dehydration: The osmotic gradient created by CPAs draws water out of the cells before freezing, reducing the amount of water available to form damaging ice crystals.
-
Vitrification: At high concentrations and with rapid cooling, CPAs can help the cell transition into a glass-like, amorphous state, completely avoiding ice crystal formation.[1]
The ideal CPA possesses high water solubility, low toxicity, and high cell membrane permeability.
Ethylene Glycol (EG): The Established Cryoprotectant
Ethylene glycol is a small diol that has become a cornerstone of many successful cryopreservation protocols, particularly in the field of reproductive biology for the cryopreservation of oocytes and embryos.[2][3] Its efficacy is attributed to its high permeability and relatively low toxicity compared to other common CPAs like dimethyl sulfoxide (DMSO) and propanediol.[2][4]
Mechanism of Action
EG readily crosses cell membranes, leading to rapid equilibration of intracellular and extracellular concentrations. This rapid penetration minimizes the osmotic stress on cells during the addition and removal of the cryoprotectant. Its small molecular size and ability to form hydrogen bonds with water molecules effectively disrupt the formation of ice lattices. EG is a key component in many vitrification solutions, where it is often used in combination with other non-penetrating cryoprotectants like sucrose to achieve a stable, vitrified state.[2][3]
Performance and Experimental Data
Numerous studies have demonstrated the effectiveness of EG in cryopreservation. For instance, vitrification protocols using EG have shown high survival rates for mouse embryos.[5] In some applications, EG has been shown to be less toxic and more effective than other cryoprotectants. For example, in the cryopreservation of mouse zygotes, solutions containing EG have demonstrated favorable outcomes.[6] However, its efficacy can be cell-type dependent. While it is a preferred CPA for oocytes due to lower toxicity, other agents like propanediol have shown better survival rates for mouse zygotes in some studies.
N-(2-Hydroxyethyl)formamide (HEF): A Potential Alternative
N-(2-Hydroxyethyl)formamide is a formamide derivative that is less studied as a cryoprotectant compared to ethylene glycol. However, the cryoprotective potential of other formamide derivatives, such as N-methylformamide (NMF), has been investigated, suggesting that this class of compounds warrants consideration.[7][8]
Inferred Mechanism and Physicochemical Properties
Direct studies on the cryoprotective mechanism of HEF are scarce. However, based on its chemical structure and the known properties of other formamides, we can infer its potential mechanism of action. HEF is a polar molecule capable of forming hydrogen bonds, a key characteristic for disrupting ice crystal formation.[7] Its hydroxyl group and amide group likely contribute to its water solubility and ability to interact with water molecules.
The formamide group in other molecules has been shown to have cryoprotective properties. For instance, N-methylformamide has been used as a cryoprotectant for canine semen with results comparable to glycerol.[8] Formamide itself is a component of some vitrification mixtures for tissues and organs.[4] The presence of the hydroxyethyl group in HEF may modulate its permeability and reduce its toxicity compared to simpler formamides.
Toxicity Profile
The toxicity of HEF has not been extensively studied in the context of cryopreservation. However, safety data for the pure compound indicates it can be a skin and eye irritant.[9] It is important to note that the toxicity of cryoprotectants is a significant concern, and related compounds like N,N-Dimethylformamide (DMF) have demonstrated hepatotoxicity in animal studies.[10] Therefore, empirical testing of HEF's cytotoxicity at various concentrations is crucial before its adoption in any cryopreservation protocol. Interestingly, the toxicity of some formamides can be reduced by the addition of other compounds like DMSO, a phenomenon known as cryoprotectant toxicity neutralization.[11]
Head-to-Head Comparison: HEF vs. EG
| Feature | N-(2-Hydroxyethyl)formamide (HEF) | Ethylene Glycol (EG) |
| Mechanism | Inferred to act as a hydrogen-bonding agent, disrupting ice crystal formation. Potential for good cell permeability due to its structure. | Well-documented action of lowering the freezing point and promoting vitrification through high membrane permeability and hydrogen bonding. |
| Efficacy | Limited direct data available. Studies on related formamides suggest potential cryoprotective effects.[7][8] | Proven efficacy in numerous studies, particularly for oocytes and embryos, with high post-thaw viability and developmental competence.[2][6] |
| Toxicity | Not well-characterized in cryopreservation contexts. Related formamides exhibit some toxicity.[9][10] | Generally considered to have lower toxicity than DMSO and propanediol in many cell types.[2][4] |
| Applications | Primarily used as a chemical synthesis intermediate.[12] | Widely used in vitrification solutions for oocytes, embryos, and other cell types.[2][3] |
Experimental Workflow for Cryoprotectant Efficacy Assessment
To empirically compare the efficacy of HEF and EG, a structured experimental approach is necessary.
Caption: Workflow for comparing cryoprotectant efficacy.
Detailed Experimental Protocols
I. Cell Preparation and Pre-incubation
-
Cell Culture: Culture the cells of interest to the desired confluency and growth phase. Healthy, proliferating cells generally exhibit better post-thaw survival.
-
Harvesting: Harvest the cells using standard enzymatic or mechanical dissociation methods.
-
Cell Count and Viability: Perform a baseline cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
-
Cryoprotectant Solutions: Prepare cryopreservation media containing varying concentrations of HEF and EG (e.g., 5%, 10%, 15% v/v) in a suitable basal medium (e.g., DMEM with 10% FBS).
-
Pre-incubation: Resuspend the cell pellets in the prepared cryoprotectant solutions and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for CPA penetration.
II. Freezing Protocol (Vitrification Example)
-
Equilibration: Transfer cells into a vitrification solution with a lower concentration of CPAs for a short period.
-
Vitrification: Move the cells into a final vitrification solution with a high concentration of CPAs.
-
Loading: Load the cell suspension onto a suitable cryo-device (e.g., cryotop, cryoloop).
-
Plunging: Immediately plunge the cryo-device into liquid nitrogen for ultra-rapid cooling.[13]
III. Thawing and Post-Thaw Analysis
-
Rapid Thawing: Retrieve the cryo-device from liquid nitrogen and quickly immerse it in a thawing solution (e.g., basal medium with 1M sucrose) at 37°C.[14]
-
CPA Removal: Perform a stepwise dilution of the cryoprotectant by transferring the cells through a series of solutions with decreasing sucrose concentrations to minimize osmotic shock.
-
Post-Thaw Viability Assessment:
-
Membrane Integrity Assays: Use Trypan Blue or fluorescent live/dead stains (e.g., Calcein-AM/Ethidium Homodimer-1) to assess membrane integrity immediately post-thaw and at subsequent time points (e.g., 24 and 48 hours).[15]
-
-
Post-Thaw Functional Assays:
-
Cell Proliferation Assay: Seed the thawed cells and measure their proliferation over several days using assays like MTT or WST-1 to assess metabolic activity and cell growth.[16][17]
-
Cell-Specific Functional Assays: Conduct assays relevant to the specific cell type (e.g., cytokine secretion for immune cells, differentiation potential for stem cells).
-
Conclusion and Future Directions
Ethylene glycol is a well-validated and effective cryoprotectant for a variety of cell types, with a known mechanism of action and a relatively low toxicity profile. N-(2-Hydroxyethyl)formamide, while not extensively studied in cryopreservation, holds theoretical potential based on its chemical structure and the performance of related formamide compounds.
For researchers and drug development professionals, the choice of cryoprotectant should be guided by empirical data. While EG represents a reliable starting point, the exploration of novel CPAs like HEF could lead to the development of more efficient and less toxic cryopreservation protocols for specific applications. Rigorous experimental validation, as outlined in this guide, is essential to determine the true efficacy of any new cryoprotective agent.
References
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Efficiencies of the Cryoprotectants N-Methylacetamide, N-Methylformamide and Dimethyl Sulfoxide, and the Cell Protectants Trehalose and Hydroxyethyl Starch in Cryopreservation of Swine Sperm. (2018). ResearchGate. [Link]
-
The Effects of Two Different Freezing Method on Survival and Development of Pronuclear Stage Human Embryos. (2020). International Journal of Morphology. [Link]
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Cryopreservation of Mouse Embryos by Ethylene Glycol-Based Vitrification. (2011). ResearchGate. [Link]
-
A Short Review on Cryoprotectants for 3D Protein Structure Analysis. (2022). MDPI. [Link]
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Formamide. Wikipedia. [Link]
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Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin. (2022). PMC. [Link]
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A review of the actions and applications of cryoprotective solutes that modulate cell recovery from ultra-low t. SciSpace. [Link]
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Cryoprotection properties of salts of organic acids: a case study for a tetragonal crystal of HEW lysozyme. (2012). PubMed. [Link]
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N-(2-Hydroxyethyl)formamide, 97% 250 mg. Thermo Scientific Alfa Aesar. [Link]
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Cryoprotectants and Their Usage in Cryopreservation Process. SciSpace. [Link]
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The effect of hydroxyethyl starch as a cryopreservation agent during freezing of mouse pancreatic islets. (2021). PMC. [Link]
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Synthesis process of N-(2-hydroxyethyl) maleimide. ResearchGate. [Link]
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Cryopreservation of Mouse Embryos by Ethylene Glycol-Based Vitrification. (2011). PubMed. [Link]
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N-(2-Hydroxyethyl)formamide. PubChem. [Link]
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Vitrification versus slow freezing gives excellent survival, post warming embryo morphology and pregnancy outcomes for human cleaved embryos. (2009). PMC. [Link]
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Chemical approaches to cryopreservation. (2020). PMC. [Link]
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Mode of action of cryoprotectants for sperm preservation. (2016). PubMed. [Link]
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Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. (2020). PMC. [Link]
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Evaluating cell viability assessment techniques: a comparative study of flow cytometry and fluorescence microscopy in response to bioactive glass exposure. (2023). PMC. [Link]
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The effectiveness of ethylene glycol as cryoprotectant in mouse embryo freezing with slow freezing method. (2002). KoreaMed. [Link]
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Slow Freezing vs. Vitrification: A Scientific Comparison in Cryopreservation. CONSARCTIC. [Link]
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Evidence-based outcomes after oocyte cryopreservation for donor oocyte in vitro fertilization and planned oocyte cryopreservation: a guideline (2021). (2021). American Society for Reproductive Medicine. [Link]
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NTP technical report on the toxicity studies of N,N-Dimethylformamide (CAS No. 68-12-2) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. (1992). PubMed. [Link]
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TOX-22: N,N-Dimethylformamide (CASRN 68-12-2). (1992). National Toxicology Program. [Link]
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Slow Freezing vs. Vitrification: A Scientific Comparison in Cryopreservation. (2023). CONSARCTIC. [Link]
-
Ultrastructural and Histological Cryopreservation of Mammalian Brains by Vitrification. (2018). Alcor Life Extension Foundation. [Link]
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Optimize your cell therapy process — a guide to cell thawing. Cytiva. [Link]
-
Glycerol, methyl-formamide and dimethyl-formamide in canine semen cryopreservation. (2009). PubMed. [Link]
-
Cryopreservation of Mouse Embryos by Ethylene Glycol-Based Vitrification. (2011). JoVE. [Link]
-
Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. (2020). ACS Publications. [Link]
-
What's the difference between slow freezing and vitrification?. Extend Fertility. [Link]
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Chemical synthesis and cytotoxic properties of N-alkylcarbamic acid thioesters, metabolites of hepatotoxic formamides. (1990). PubMed. [Link]
-
A Review on Cryoprotectant and it's Applications in Cryopreservation. (2022). International Journal for Research Trends and Innovation. [Link]
-
Comparison of conventional freezing and vitrification with dimethylformamide and ethylene glycol for cryopreservation of ovine embryos. (2014). PubMed. [Link]
- Synthesis of N-vinyl formamide. (2005).
-
Cryopreservation: Mouse Embryos By Ethylene Glycol-Based Vitrification l Protocol Preview. (2022). JoVE. [Link]
-
Glycerol, Methyl-Formamide and Dimethyl-Formamide in Canine Semen Cryopreservation. (2009). ResearchGate. [Link]
-
Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield. (2023). Royal Society of Chemistry. [Link]
-
Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (2019). PMC. [Link]
-
Comparison of the effects of vitrification and slow freezing on the growth and development of offspring using a mouse model. (2020). IMR Press. [Link]
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Assess cell viability and proliferation with colorimetric readouts. Molecular Devices. [Link]
-
Hydroxyethyl disulfide as an efficient metabolic assay for cell viability in vitro. (2008). PMC. [Link]
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Analytical Strategies for N-(2-Hydroxyethyl)formamide: A Comparative Guide
Executive Summary
N-(2-Hydroxyethyl)formamide (HEF) (CAS: 693-06-1) is a critical polar impurity often found in the synthesis of ethanolamines, pharmaceutical excipients, and as a degradation product in amine-based carbon capture systems.[1] Its analysis presents a "perfect storm" of chromatographic challenges: it is highly polar (LogP ≈ -1.1), lacks a strong UV chromophore, and is thermally labile.
This guide objectively compares the three dominant analytical approaches: Reverse-Phase HPLC (RP-HPLC) , Gas Chromatography (GC) , and Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS/MS) .
The Verdict: While GC-FID/MS has been the historical workhorse (often requiring derivatization), HILIC-MS/MS emerges as the superior methodology for trace-level quantification in complex pharmaceutical matrices, offering a 10-fold improvement in sensitivity and eliminating the need for sample derivatization.
Part 1: The Analytical Challenge
The quantification of HEF is complicated by its physicochemical properties. Standard methods often fail due to the following mechanisms:
-
Retention Failure (RP-HPLC): With a LogP of -1.1, HEF elutes in the void volume (
) of standard C18 columns, leading to co-elution with matrix salts and unretained interferences. -
Detection Silence (UV): HEF lacks a conjugated
-system. It only absorbs weakly at <210 nm (amide bond), a region plagued by solvent noise and mobile phase absorption. -
Thermal Instability (Direct GC): The hydroxyl and amide groups facilitate hydrogen bonding, causing severe peak tailing and potential on-column degradation at the high temperatures required for direct GC analysis.
Part 2: Comparative Methodology
The following table summarizes the performance of the three primary methodologies based on experimental data from impurity profiling workflows.
Table 1: Comparative Performance Metrics
| Feature | Method A: RP-HPLC (UV @ 210nm) | Method B: GC-MS (Derivatized) | Method C: HILIC-MS/MS (The Recommended Standard) |
| Stationary Phase | C18 / C8 | 5% Phenyl / Wax | Amide / Bare Silica |
| Sample Prep | Dilute & Shoot | Silylation (BSTFA/TMCS) | Dilute & Shoot (Acetonitrile) |
| Retention ( | < 0.5 (Poor) | > 5.0 (Good) | 2.0 - 5.0 (Optimal) |
| LOD (Limit of Detection) | ~100 ppm | ~1 - 5 ppm | < 0.1 ppm |
| Linearity ( | 0.980 (Matrix interference) | > 0.995 | > 0.999 |
| Throughput | High | Low (Incubation time) | High |
| Primary Limitation | Lack of specificity & retention | Labor intensive; Moisture sensitive | Requires MS expertise; Column equilibration |
Part 3: Decision Framework (Visualized)
The following decision tree illustrates when to deploy each method based on the analytical context (e.g., raw material assay vs. trace impurity profiling).
Figure 1: Analytical Decision Tree for N-(2-Hydroxyethyl)formamide quantification.
Part 4: Detailed Experimental Protocols
Protocol 1: The "Gold Standard" HILIC-MS/MS Method
This method utilizes Hydrophilic Interaction Liquid Chromatography to retain the polar HEF molecule, allowing it to elute in a region free from ion suppression.
1. System Parameters:
-
Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).
-
Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH stabilizes the amide.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
2. Gradient Program:
-
0.0 min: 95% B (Equilibration)
-
1.0 min: 95% B
-
5.0 min: 60% B (Elution of HEF)
-
6.0 min: 60% B
-
6.1 min: 95% B (Re-equilibration for 3 mins)
3. MS/MS Transitions (MRM Mode):
-
Ionization: ESI Positive Mode.
-
Precursor Ion: 90.1
[M+H] -
Quantifier Ion: 72.1
(Loss of H O) – Collision Energy: 15 eV -
Qualifier Ion: 44.1
(Fragment C H N ) – Collision Energy: 25 eV
4. Causality of Choice:
The Amide stationary phase is selected over bare silica because it provides hydrogen bonding sites that interact specifically with the hydroxyl and formamide groups of HEF, ensuring retention (
Protocol 2: GC-MS with Derivatization (The Robust Alternative)
If LC-MS is unavailable, GC-MS can be used only if the hydroxyl group is masked to prevent tailing.
1. Sample Preparation:
-
Aliquot 100 µL of sample (dried residue).
-
Add 100 µL BSTFA + 1% TMCS (Silylating agent).
-
Add 100 µL Pyridine (Catalyst/Solvent).
-
Incubate at 60°C for 30 minutes. Critical: Ensure complete reaction to form the TMS-ether derivative.
2. GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 10:1 @ 250°C.
-
Oven: 60°C (1 min)
10°C/min 250°C.
3. Detection:
-
Monitor
for the TMS-derivative (MW = 89 + 72 = 161). Look for fragment ions [M-15] (Loss of methyl from TMS).
Part 5: Validation & Data Interpretation
To ensure the trustworthiness of the HILIC-MS method, the following validation criteria must be met (based on ICH Q2(R1) guidelines).
Linearity and Range
A calibration curve should be prepared in pure Acetonitrile/Water (95:5).
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Acceptance:
. -
Observation: HILIC often exhibits non-linearity at high concentrations due to saturation of the water-rich layer on the silica surface. Dilute samples to stay within the dynamic range.
Recovery (Accuracy)
Spike HEF into the specific matrix (e.g., Ethanolamine solution).
-
Spike Level: 0.1% relative to the main peak.
-
Result: 85% - 115% recovery is acceptable.
-
Troubleshooting: If recovery is low (<80%) in HILIC, matrix effects (ion suppression) are likely. Use a stable isotope labeled internal standard (HEF-d4) or perform standard addition.
Visualizing the Workflow
The following diagram details the HILIC-MS sample preparation and injection logic.
Figure 2: Sample Preparation Workflow for HILIC-MS analysis of HEF.
References
-
PubChem. (n.d.).[4] N-(2-Hydroxyethyl)formamide (Compound).[1][4][5] National Library of Medicine. Retrieved from [Link]
-
Gouedard, C., et al. (2012). Amine degradation in CO2 capture.[6] I. A review. International Journal of Greenhouse Gas Control. (Contextualizes HEF as a degradation product). Retrieved from [Link]
-
Supap, T., et al. (2011).[6] Analysis of Monoethanolamine and Its Oxidative Degradation Products. Industrial & Engineering Chemistry Research. (Comparison of GC and HPLC methods for amine degradation). Retrieved from [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds. Analytical and Bioanalytical Chemistry. (Methodology grounding for HILIC choice). Retrieved from [Link]
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- 4. N-(2-Hydroxyethyl)formamide | C3H7NO2 | CID 69657 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Comparative Analysis of Synthetic Routes for N-(2-Hydroxyethyl)formamide
Topic: Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
N-(2-Hydroxyethyl)formamide (CAS: 693-06-1), also known as N-formylethanolamine, is a critical intermediate in the synthesis of N-vinylformamide (a monomer for polymerization) and a versatile polar solvent. Its synthesis presents a classic chemoselectivity challenge: distinguishing between the nucleophilic amine and the hydroxyl group on the ethanolamine backbone.
This guide objectively compares the two primary synthetic routes—Direct Formylation with Formic Acid and Transamidation with Ethyl Formate —analyzing their thermodynamic profiles, scalability, and purity profiles. While emerging catalytic carbonylation routes exist, this guide focuses on the most practical methods for laboratory and pilot-scale synthesis.
Mechanistic Insight: The Selectivity Challenge
Before detailing protocols, it is vital to understand the "invisible" competition in the reaction vessel. Ethanolamine contains both a primary amine and a primary alcohol.
-
Kinetic Control: The hydroxyl group can react to form the O-formyl ester (2-aminoethyl formate).
-
Thermodynamic Control: The N-formyl amide is significantly more stable.
-
The Migration Phenomenon: Even if O-formylation occurs initially, the O-acyl group undergoes an intramolecular
acyl migration under basic conditions or elevated temperatures to form the thermodynamically stable amide.
Expert Insight: Protocols that operate at higher temperatures (Route A) drive this migration naturally. Low-temperature protocols (Route B) may require longer reaction times or catalysts to ensure complete conversion to the N-isomer.
Visualization: Reaction Pathway & Migration
Figure 1: The reaction landscape showing the critical O-to-N acyl migration pathway that ensures high selectivity for the target amide.
Route Analysis
Route A: Direct Formylation with Formic Acid
This is the industrial workhorse route. It relies on the reaction between ethanolamine and formic acid. It is atom-economical but requires careful water management to drive the equilibrium.
-
Chemistry:
-
Key Challenge: The reaction is an equilibrium. Removing water is essential for high yield.
Experimental Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap (optional, if using azeotrope), and a reflux condenser.
-
Addition: Charge Ethanolamine (1.0 equiv) into the flask. Cool to 0–5°C using an ice bath (exothermic reaction).
-
Reaction: Add Formic Acid (1.05–1.1 equiv, 85-98% grade) dropwise over 30–60 minutes. Maintain temperature below 20°C during addition to prevent uncontrolled exotherms.
-
Dehydration: Once addition is complete, heat the mixture gradually.
-
Option 1 (Neat): Heat to 100–120°C for 2–4 hours. Apply weak vacuum (water aspirator) in the final hour to strip water.
-
Option 2 (Azeotropic): Add toluene or xylene. Reflux at 110°C, collecting water in the Dean-Stark trap until evolution ceases.
-
-
Purification: Distill the residue under high vacuum (< 5 mmHg). The product has a high boiling point (approx. 140–150°C at reduced pressure).
Pros & Cons
| Feature | Verdict |
| Atom Economy | High. Water is the only byproduct. |
| Cost | Lowest. Formic acid is a cheap commodity chemical. |
| Corrosivity | High. Requires glass-lined or stainless steel (316L) reactors. |
| Purity | Moderate. Risk of thermal degradation if heated too long during distillation. |
Route B: Transamidation with Ethyl Formate
This route is preferred for laboratory-scale synthesis or when high purity is required without harsh thermal stress. It utilizes a transamidation mechanism.
-
Chemistry:
-
Key Advantage: The byproduct (ethanol) is volatile and drives the reaction forward simply by boiling off.
Experimental Protocol
-
Setup: Round-bottom flask with a reflux condenser and magnetic stirring.
-
Mixing: Mix Ethanolamine (1.0 equiv) and Ethyl Formate (1.2–1.5 equiv).
-
Note: Ethyl formate boils at 54°C, so excess is used as both reagent and solvent.
-
-
Reaction: Heat to gentle reflux (approx. 55–60°C) for 6–12 hours.
-
Catalysis (Optional): Adding 1-2% mol of basic catalyst (e.g., Sodium Methoxide) or a solid acid catalyst can accelerate the rate, though the uncatalyzed reaction works well overnight.
-
-
Workup: Switch the condenser to distillation mode. Distill off the excess ethyl formate and the ethanol byproduct at atmospheric pressure.
-
Finishing: Apply vacuum to remove trace volatiles. The residue is often pure enough (>95%) for use without high-vacuum distillation.
Pros & Cons
| Feature | Verdict |
| Conditions | Mild. Reaction occurs at ~60°C, preserving sensitive functionalities.[1][2] |
| Workup | Simple. Byproducts are removed by simple evaporation. |
| Rate | Slower. Without a catalyst, kinetics are slower than the formic acid route. |
| Cost | Moderate. Ethyl formate is more expensive than formic acid. |
Comparative Assessment Data
The following table summarizes the performance metrics for both routes based on typical laboratory and pilot-scale outcomes.
| Metric | Route A: Formic Acid | Route B: Ethyl Formate |
| Typical Yield | 85 – 92% | 90 – 96% |
| Reaction Time | 3 – 5 Hours | 8 – 16 Hours |
| Atom Economy | Excellent (Water byproduct) | Good (Ethanol byproduct) |
| Purification Need | High Vacuum Distillation | Evaporation (often sufficient) |
| Selectivity (N vs O) | High (driven by heat) | High (thermodynamic product) |
| Safety Profile | Corrosive (Formic acid) | Flammable (Ethyl formate) |
Workflow Visualization (Route A)
The following diagram illustrates the critical process flow for the Formic Acid route, highlighting the water removal step which is the rate-determining factor for conversion.
Figure 2: Process workflow for the Direct Formylation route, emphasizing temperature control and equilibrium management.
References
-
PubChem. N-(2-Hydroxyethyl)formamide Compound Summary. National Library of Medicine. [Link]
-
Organic Syntheses. General procedures for N-formylation using Formic Acid. [Link] (General reference for standard amide formation protocols).
-
Reddy, B. M., et al. "N-Formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions." ResearchGate. [Link]
-
Markey, S. P., et al. "Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines."[3] Journal of Lipid Research. [Link]
Sources
Validation of a titration method for N-(2-Hydroxyethyl)formamide assay
Hydrolysis-Based Potentiometric Titration vs. GC-FID
Executive Summary
This guide provides a technical validation framework for the assay of N-(2-Hydroxyethyl)formamide (HEF) (CAS: 693-06-1), a critical intermediate in the synthesis of pharmaceuticals and functional polymers.
While Gas Chromatography (GC-FID) is often the default for trace impurity profiling, this guide argues that for purity assay (content determination) , a Hydrolysis-Based Potentiometric Titration offers superior precision and absolute quantification without the need for high-purity reference standards of the analyte itself. We present a head-to-head comparison, detailed protocols, and validation logic.
The Analytical Challenge
N-(2-Hydroxyethyl)formamide presents unique challenges for quantification:
-
Structural Duality: It contains both a hydroxyl group and an amide group. The amide nitrogen is non-basic in aqueous solution (
), rendering direct aqueous acid-base titration impossible. -
Thermal Instability: Like many formamides, HEF can degrade at the high injector temperatures required for GC, potentially biasing results.
-
Hygroscopicity: The molecule avidly absorbs atmospheric moisture, complicating gravimetric steps and non-aqueous titrations where water interferes.
Primary Method: Hydrolysis-Based Potentiometric Titration
The "Gold Standard" for Stoichiometric Accuracy
Direct non-aqueous titration of secondary amides with perchloric acid is often non-stoichiometric due to the weak basicity of the amide nitrogen. Therefore, the most robust method involves alkaline hydrolysis (saponification) followed by back-titration.
2.1 Principle
The amide bond is cleaved by refluxing with a known excess of Sodium Hydroxide (NaOH). The reaction releases ethanolamine and sodium formate. The remaining unreacted NaOH is back-titrated with standardized Sulfuric Acid (
Reaction Stoichiometry:
2.2 Reagents & Equipment[1][2][3]
-
Titrant: 0.5 N Sulfuric Acid (Standardized).
-
Reagent: 1.0 N Sodium Hydroxide (aqueous).
-
Solvent: Deionized Water (CO2-free).
-
Detection: Potentiometric Titrator (Glass pH Electrode). Note: Phenolphthalein can be used, but potentiometry eliminates color perception errors in colored samples.
2.3 Step-by-Step Protocol
-
Blank Preparation: Pipette 50.0 mL of 1.0 N NaOH into a 250 mL Erlenmeyer flask. Add boiling stones.
-
Sample Preparation: Accurately weigh ~1.5 g of HEF (
) into a separate 250 mL flask. Pipette 50.0 mL of 1.0 N NaOH into this flask. -
Hydrolysis: Attach reflux condensers to both flasks (Sample and Blank). Reflux gently for 60 minutes.
-
Critical Control: Ensure the condenser water is cold to prevent loss of the volatile amine product, although we are titrating the non-volatile NaOH.
-
-
Cooling: Cool flasks to room temperature rapidly using an ice bath. Rinse the condenser down into the flask with CO2-free water.
-
Titration: Titrate the contents of both flasks with 0.5 N
to the potentiometric inflection point (pH ~7.0-8.0). -
Calculation:
2.4 Method Logic & Workflow (DOT Diagram)
Caption: Figure 1. Workflow for the Hydrolysis-Based Back-Titration of HEF.
Alternative Method: GC-FID
The "Challenger" for Specificity
Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry standard for identifying impurities.
3.1 Protocol Overview
-
Column: Polyethylene Glycol (PEG) phase (e.g., DB-WAX or ZB-WAX), 30m x 0.25mm x 0.25µm.
-
Carrier: Helium, constant flow 1.0 mL/min.[6]
-
Injector: 240°C, Split ratio 50:1.
-
Detector: FID at 260°C.
-
Oven: 100°C (hold 1 min)
10°C/min 220°C (hold 5 min). -
Sample: Dilute 10 mg/mL in Methanol.
3.2 Pros & Cons
While GC offers specificity (separating HEF from other amides), it requires a high-purity reference standard of HEF to establish a calibration curve. Since HEF is often an intermediate, certified reference materials (CRMs) are rarely available, making the "Area %" normalization method necessary, which assumes all impurities elute and have similar response factors—a risky assumption.
Comparative Analysis: Validating the Choice
The following table contrasts the performance of the Titration method against GC-FID.
| Feature | Hydrolysis Titration (Method A) | GC-FID (Method B) |
| Principle | Absolute Stoichiometry (Molar) | Relative Response (Chromatographic) |
| Reference Standard | Not Required for Analyte (Only Titrant) | Mandatory for absolute assay |
| Precision (RSD) | Excellent (< 0.2%) | Moderate (1.0% - 2.0%) |
| Specificity | Low (Titrates all hydrolyzable amides/esters) | High (Separates homologues) |
| Interferences | Free acids/bases (must be pre-neutralized) | Non-volatiles (salts) are invisible |
| Throughput | Slow (1.5 hours/batch) | Fast (20 min/run) |
| Cost | Low (Wet chemistry) | High (Instrument + Columns) |
4.1 Decision Matrix (DOT Diagram)
Caption: Figure 2. Decision matrix for selecting between Titration and GC-FID for HEF analysis.
Validation Parameters (E-E-A-T)
To validate the Hydrolysis Titration method, the following experiments are required. This protocol ensures the method is "Self-Validating."
5.1 Specificity (Interference Check)
-
Test: Analyze a "Spiked Blank" containing likely impurities (e.g., Ethanolamine, Formic Acid).
-
Correction: Free acids or bases in the sample will consume NaOH or
immediately. -
Protocol: Perform a pre-titration on the un-hydrolyzed sample in water. If the sample is neutral (pH ~7), specificity is acceptable. If acidic/basic, apply a correction factor.
5.2 Precision (Repeatability)
-
Protocol: Analyze 6 separate weighings of the same HEF batch.
-
Acceptance Criteria: Relative Standard Deviation (RSD)
. -
Why: Titration is a high-precision technique; an RSD > 0.5% indicates poor weighing technique or incomplete hydrolysis.
5.3 Accuracy (Spike Recovery)
-
Challenge: Without a pure standard, how do we determine accuracy?
-
Solution: Spike the sample with a known amount of pure Formamide (a related amide with available CRM) or check mass balance against the GC area %.
-
Alternative: Perform the titration on a pure standard of Acetamide (Recrystallized) to validate the hydrolysis efficiency of the system, then apply to HEF.
5.4 Linearity (Range)
-
Protocol: Titrate sample masses ranging from 50% to 150% of the target weight (e.g., 0.75g, 1.5g, 2.25g).
-
Acceptance: The calculated % Assay should remain constant (slope of Assay vs. Mass should be ~0).
References
- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
-
United States Pharmacopeia (USP). General Chapter <541> Titrimetry.
-
PubChem. (n.d.).[4][5] N-(2-Hydroxyethyl)formamide Compound Summary. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Metrohm Application Notes. (2022). Nonaqueous titration of weak bases with perchloric acid. (Provided for context on why direct titration is difficult for neutral amides).
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- 6. benchchem.com [benchchem.com]
Comparative performance of N-(2-Hydroxyethyl)formamide in different reaction types
This guide provides an in-depth technical analysis of N-(2-Hydroxyethyl)formamide (HEF) , focusing on its distinct reactivity profile compared to structural analogs like Formamide, N,N-Dimethylformamide (DMF), and N-(1-Hydroxyethyl)formamide.
Executive Summary & Molecule Profile
N-(2-Hydroxyethyl)formamide (CAS: 693-06-1), also known as N-Formylethanolamine, is a bifunctional building block containing a primary hydroxyl group and a formamide moiety. Unlike its isomer N-(1-hydroxyethyl)formamide (a precursor to N-vinylformamide), HEF is thermodynamically predisposed toward cyclodehydration rather than simple elimination.
Its utility is defined by three high-performance domains:
-
Precursor to 2-Oxazoline: A critical intermediate for linear polyethyleneimine (L-PEI) synthesis.
-
Functional Plasticizer: Superior hydrogen-bonding capability compared to glycerol in thermoplastic starch applications.
-
High-Boiling Polar Solvent: A lower-volatility alternative to Formamide.
Physical Property Comparison
| Property | N-(2-Hydroxyethyl)formamide (HEF) | Formamide | N,N-Dimethylformamide (DMF) |
| Formula | |||
| Boiling Point | >260°C (decomp.)[1][2] / Est. 349°C | 210°C | 153°C |
| Density (25°C) | 1.16 g/mL | 1.13 g/mL | 0.94 g/mL |
| H-Bond Donors | 2 (OH, NH) | 2 ( | 0 (Aprotic) |
| Primary Hazard | Irritant (Skin/Eye) | Reprotoxic (H360D) | Reprotoxic (H360D) |
Reaction Type A: Dehydrative Cyclization (Synthesis of 2-Oxazoline)
The most significant chemical transformation of HEF is its conversion to 2-Oxazoline . This reaction is chemically distinct from the dehydration of N-(1-hydroxyethyl)amides, which yield vinyl amides.
Comparative Methodologies
The cyclization of HEF requires activation of the hydroxyl group or the amide oxygen. Below is a comparison of activation strategies.
| Method | Catalyst / Reagent | Temperature | Yield | Performance Verdict |
| Boron Ester Thermolysis | Boric Acid / CaO (scavenger) | 240–260°C | 75–94% | Best for Purity. One-pot, high yield, avoids chlorinated byproducts. |
| Acid Catalysis | Triflic Acid (TfOH) | Reflux (Solvent) | >90% | High Efficiency. Excellent for lab scale; requires corrosion-resistant equipment. |
| Gas Phase Catalysis | Inorganic Borates (Solid) | 200–350°C | ~77% | Continuous Process. Good for industrial throughput but lower single-pass conversion. |
| Chlorination/Base | <100°C | 60–80% | Legacy Method. Generates stoichiometric salt waste; lower atom economy. |
Mechanism & Workflow
The superior performance of the Boron Ester route is attributed to the formation of a cyclic intermediate that facilitates the elimination of water without polymerizing the product.
Caption: The boron-mediated pathway stabilizes the precursor, preventing premature decomposition before the critical cyclization temperature.
Experimental Protocol: Boron-Mediated Synthesis
Reference Standard: Adapted from thermolysis protocols for hydroxyethyl amides.
-
Esterification: Charge a reactor with HEF (1.0 equiv) and Boric Acid (1.0 equiv). Heat to 180–200°C under a nitrogen stream or vacuum to remove water (Dean-Stark trap).
-
Thermolysis: Add Calcium Oxide (CaO, 1-2 equiv) as an acid scavenger. Increase temperature to 240–260°C .
-
Distillation: The 2-Oxazoline product (BP ~98°C) is distilled off continuously as it forms, separating it from the high-boiling reaction matrix.
-
Purification: Redistill the crude distillate to obtain pure 2-Oxazoline (Yield >80%).
Reaction Type B: Cationic Ring-Opening Polymerization (CROP)
HEF is the strategic "Gateway Molecule" to Linear Polyethyleneimine (L-PEI) . This contrasts with the direct polymerization of aziridine, which yields Branched PEI (B-PEI).
Performance Logic: HEF vs. Aziridine Route
-
HEF Route (via 2-Oxazoline):
-
Aziridine Route:
Caption: Comparison of HEF-derived Linear PEI vs. Aziridine-derived Branched PEI synthesis pathways.
Reaction Type C: Functional Additive (Plasticization)
In material science, HEF acts as a superior plasticizer for thermoplastic starch (TPS) compared to traditional polyols like glycerol.
-
Mechanism: The amide and hydroxyl groups in HEF form a stable hydrogen-bonding network with the hydroxyl groups of starch (amylose/amylopectin).
-
Performance Data:
-
Tensile Strength: TPS plasticized with HEF exhibits higher tensile strength than glycerol-plasticized TPS due to the stronger dipole-dipole interactions of the amide group.
-
Retrogradation: HEF effectively inhibits starch retrogradation (recrystallization) over time, extending the shelf-life of the bioplastic.
-
References
-
Synthesis of 2-Oxazolines via Boron Esters
-
Triflic Acid Promoted Cyclization
- Gas Phase Dehydration (Patent)
-
Plasticization of Starch
- Title: N-(2-Formylaminoethyl)formamide as a plasticizer for thermoplastic starch (Contextual reference to amide plasticizers).
- Source:Carbohydr
-
URL:[Link]
-
Polymerization to Linear PEI
- Title: Poly(2-oxazoline)s: A comprehensive overview of polymer structures and their physical properties.
- Source:Polymer Intern
-
URL:[Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Toxicological Assessment of N-(2-Hydroxyethyl)formamide and Its Structural Analogues
Introduction: The Formamide Family in Industrial and Research Contexts
Formamides are a class of organic compounds characterized by a -N(R)-C(=O)H functional group. Their utility as polar aprotic solvents, chemical intermediates, and cryoprotectants makes them ubiquitous in various industrial and research settings, from polymer production to biological sample preservation.[1][2] However, their widespread use necessitates a thorough understanding of their toxicological profiles. The parent compound, formamide, is a known reproductive toxicant, and its N-substituted derivatives, such as N,N-Dimethylformamide (DMF), are recognized hepatotoxins.[3][4]
This guide presents a comparative toxicological study of N-(2-Hydroxyethyl)formamide and its key structural analogues: formamide, N,N-Dimethylformamide (DMF), N-(2-Hydroxyethyl)-N-methylformamide, and N,N-Bis(2-hydroxyethyl)formamide. The primary objective is to elucidate the structure-toxicity relationships within this chemical family. By examining how substitutions on the amide nitrogen—specifically, the addition of methyl and hydroxyethyl groups—alter the toxicological profile, we can better predict the hazards of related compounds and inform safer handling and development practices. This analysis is grounded in experimental data from in vivo and in vitro studies, focusing on key toxicological endpoints including acute toxicity, organ-specific effects, genotoxicity, and developmental toxicity.
Compound Profiles and Structural Comparison
The toxicity of a chemical is intrinsically linked to its structure. The analogues chosen for this comparison allow for a systematic evaluation of how N-substitution impacts bioavailability, metabolism, and interaction with biological targets.
Caption: Chemical structures of formamide and its N-substituted analogues.
Comparative Toxicity Analysis
This section dissects the toxicological data for each compound across several critical endpoints. The data is summarized in Table 1 for direct comparison.
Acute Toxicity, Skin and Eye Irritation
Acute toxicity provides a measure of a substance's immediate harm following a single exposure. This is often accompanied by assessments of local irritant effects on the skin and eyes.
-
Formamide : Exhibits low acute toxicity via oral and dermal routes but can be absorbed through the skin.[5][6] It is moderately irritating to the eyes and skin.[5]
-
N,N-Dimethylformamide (DMF) : Classified as harmful if inhaled or in contact with skin.[3][7] Acute exposure can lead to abdominal pain, nausea, and vomiting.[1] It is a serious eye irritant.[3]
-
N-(2-Hydroxyethyl)formamide : Considered an irritant, causing serious eye irritation and potential skin irritation.[8][9][10]
-
N-(2-Hydroxyethyl)-N-methylformamide : This compound is listed as harmful if swallowed, inhaled, or in contact with skin, and it causes both skin and serious eye irritation.[11]
-
N,N-Bis(2-hydroxyethyl)formamide : Data indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12]
Insight: The introduction of N-substituents, both methyl and hydroxyethyl groups, appears to increase the irritant potential compared to the parent formamide molecule. Mixed substitution in N-(2-Hydroxyethyl)-N-methylformamide results in a compound with a broad profile of acute hazards.[11]
Systemic and Target Organ Toxicity
Chronic or repeated exposure can lead to damage in specific organs. For formamides, the liver and kidneys are primary targets.
-
Formamide : Repeated exposure may be toxic to the blood, kidneys, liver, and central nervous system (CNS).[13] Inhalation studies in rats showed that high concentrations (1500 ppm) caused necrosis of renal tubular epithelial cells.[2]
-
N,N-Dimethylformamide (DMF) : Widely recognized as a potent liver toxin in both humans and animals.[1][3] Chronic occupational exposure is linked to liver effects and digestive disturbances.[1]
-
N-(2-Hydroxyethyl)formamide and its other analogues : Specific data on chronic target organ toxicity for the hydroxyethylated analogues is less comprehensive. However, the hazard classifications for N-(2-Hydroxyethyl)-N-methylformamide and N,N-Bis(2-hydroxyethyl)formamide suggest potential for respiratory system effects.[11][12]
Insight: N-dimethylation significantly directs toxicity towards the liver, establishing DMF as a classic hepatotoxin.[1] This is a critical distinction from formamide, where renal toxicity is more pronounced in animal studies.[2] The mechanism likely involves metabolic activation in the liver, a process that may differ significantly with the presence of hydroxyethyl groups.
Genotoxicity and Carcinogenicity
Genotoxicity refers to a substance's ability to damage DNA, which can potentially lead to cancer.
-
Formamide : Generally shows no evidence of mutagenicity in a range of short-term assays, including the Ames test.[14] However, there was clear evidence of carcinogenic activity in male mice, which developed hemangiosarcomas of the liver, while evidence in female mice was equivocal.[4][14] No carcinogenic activity was observed in rats.[14]
-
N,N-Dimethylformamide (DMF) : Not considered to be genotoxic.[15][16] The International Agency for Research on Cancer (IARC) classifies DMF in Group 3, "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in humans and evidence suggesting a lack of carcinogenicity in experimental animals.[15]
-
N-(2-Hydroxyethyl)formamide and its other analogues : There is a lack of publicly available, detailed genotoxicity or carcinogenicity data for the hydroxyethylated analogues.
Insight: The carcinogenic potential appears to be species- and sex-specific for formamide, a finding that complicates human risk assessment.[4] In contrast, DMF, despite its significant organ toxicity, is not considered a primary carcinogen.[15] This divergence underscores that organ toxicity and carcinogenicity are not always directly correlated and depend on distinct mechanisms of action.
Reproductive and Developmental Toxicity
This endpoint assesses the potential for adverse effects on sexual function, fertility, and the development of offspring.
-
Formamide : Is classified as toxic to reproduction and may harm the unborn child.[4][6][17] Developmental toxicity studies in multiple animal species reported effects such as reduced fetal weight, increased fetal death, and skeletal malformations, often at or below doses that caused maternal toxicity.[4][18]
-
N,N-Dimethylformamide (DMF) : Also classified as a reproductive toxin that may damage the unborn child.[3][7]
Insight: Both formamide and its N-dimethylated analogue, DMF, are clear reproductive and developmental toxicants.[3][4] This shared property suggests that the core formamide structure may be responsible for this class of toxicity, a critical consideration for any analogue in this family pending further data.
Summary of Comparative Toxicity
The following table provides a side-by-side comparison of the key toxicological endpoints for N-(2-Hydroxyethyl)formamide and its analogues based on available data.
| Toxicological Endpoint | Formamide | N,N-Dimethylformamide (DMF) | N-(2-Hydroxyethyl)formamide | N-(2-Hydroxyethyl)-N-methylformamide | N,N-Bis(2-hydroxyethyl)formamide |
| Acute Toxicity | Low acute toxicity[6] | Harmful (inhalation, dermal)[3][7] | Insufficient data | Harmful (oral, dermal, inhalation)[11] | Insufficient data |
| Skin Irritation | Moderate irritant[5] | Irritant | Skin Irritant (Cat. 2)[9] | Causes skin irritation[11] | Causes skin irritation[12] |
| Eye Irritation | Moderate irritant[5] | Serious eye irritation[3] | Serious eye irritation (Cat. 2)[8][9] | Causes serious eye irritation[11] | Causes serious eye irritation[12] |
| Primary Target Organs | Kidneys, Liver, CNS, Blood[2][13] | Liver[1][3] | Respiratory system (potential) | Respiratory system (potential)[11] | Respiratory system (potential)[12] |
| Genotoxicity | Negative in Ames test[14] | Not genotoxic[15] | No data available | No data available | No data available |
| Carcinogenicity | Evidence in male mice[4][14] | Not classifiable (IARC Group 3)[15] | No data available | No data available | No data available |
| Reproductive Toxicity | Toxic to reproduction[4][17] | May damage the unborn child[3] | No data available | No data available | No data available |
Mechanistic Insights and Structure-Toxicity Discussion
The observed differences in toxicity can be largely attributed to metabolic pathways. The N-substituents drastically alter how the body processes these molecules.
Caption: Proposed metabolic pathway for N-alkylated formamides leading to toxicity.
The pronounced hepatotoxicity of DMF is linked to its metabolism by cytochrome P450 enzymes. This process involves oxidative N-demethylation to form N-(hydroxymethyl)-N-methylformamide.[18][19] This intermediate is unstable and degrades, ultimately leading to the formation of reactive species that can cause cellular damage in the liver.[19]
For N-(2-Hydroxyethyl)formamide, the presence of the hydroxyl group may favor different metabolic routes, such as glucuronidation or sulfation, which are typically detoxification pathways. This could potentially explain the absence of severe hepatotoxicity warnings compared to DMF. However, without specific metabolic studies, this remains a hypothesis. The toxicity profile of N-(2-Hydroxyethyl)-N-methylformamide, which contains both a methyl and a hydroxyethyl group, is particularly interesting. It is plausible that it undergoes N-demethylation similar to DMF, potentially leading to liver toxicity, while also presenting hazards associated with the hydroxyethyl moiety.
Experimental Protocols for Toxicity Assessment
To ensure the trustworthiness and reproducibility of toxicological data, standardized assays are employed. Below are outlines for two fundamental in vitro assays.
Protocol: In Vitro Cytotoxicity via Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells. It is a common method for estimating acute toxicity.[20][21]
Workflow:
-
Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts or normal human keratinocytes) in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare a series of dilutions of the test compound (e.g., N-(2-Hydroxyethyl)formamide) in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compound. Include vehicle controls (medium with solvent) and positive controls (a known cytotoxicant).
-
Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Dye Uptake: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add medium containing Neutral Red (e.g., 50 µg/mL) and incubate for 3 hours.
-
Dye Extraction: Remove the dye-containing medium, wash the cells, and add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes.
-
Quantification: Agitate the plate for 10 minutes to ensure complete dye solubilization. Measure the absorbance of the extracted dye at ~540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits dye uptake by 50% (IC50) relative to the vehicle control. This IC50 value is the primary measure of cytotoxicity.
Caption: Experimental workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
This assay is a widely used method to assess a chemical's potential to cause gene mutations.[14] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Workflow:
-
Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation (S9 Mix): Perform the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate). This is crucial because some chemicals only become mutagenic after being metabolized.
-
Exposure: In a test tube, combine the tester strain, the test compound at several concentrations, and either the S9 mix or a buffer.
-
Plating: After a brief pre-incubation, mix the contents with molten top agar and pour it onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative controls.
Conclusion
This comparative guide demonstrates that seemingly minor structural modifications to the formamide molecule lead to significant and distinct toxicological profiles.
-
N-(2-Hydroxyethyl)formamide and its di-substituted analogue are primarily classified as irritants, with insufficient data in the public domain to fully characterize their systemic, genotoxic, or reproductive hazards.
-
Formamide , the parent compound, is a confirmed reproductive and developmental toxicant with species-specific carcinogenic activity in mice.[4][14]
-
N,N-Dimethylformamide (DMF) is also a reproductive toxicant, but its primary systemic hazard is potent hepatotoxicity, a feature not as prominently associated with formamide itself.[1][3]
The key takeaway for researchers and drug development professionals is that the toxicity of a formamide analogue cannot be reliably predicted from the parent structure alone. N-alkylation (specifically methylation) appears to confer significant hepatotoxicity, likely through metabolic activation. Both formamide and DMF are developmental toxicants, raising a strong concern for any analogue within this family. Given the data gaps for N-(2-Hydroxyethyl)formamide and its related structures, further investigation into their systemic toxicity, metabolism, and reproductive effects is strongly warranted before they can be considered safe alternatives to more well-characterized formamides like DMF.
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- 18. researchgate.net [researchgate.net]
- 19. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Comparison of N-(2-Hydroxyethyl)formamide from different suppliers
CAS: 693-06-1 | Formula: C₃H₇NO₂ | Focus: Synthetic Efficiency & Impurity Profiling[1]
Executive Summary
N-(2-Hydroxyethyl)formamide (HEF) is a critical bifunctional reagent used primarily as a formylating agent in peptide synthesis, a solvent in organometallic catalysis, and increasingly as a cryoprotectant in biological assays.[1] Despite its structural simplicity, commercial batches exhibit significant variance in purity—specifically regarding free ethanolamine and water content .[1]
This guide compares HEF from three distinct supplier tiers to demonstrate how "minor" impurities (<2%) can catastrophically fail sensitive acylation reactions.[1]
The Verdict:
-
Supplier A (High-Purity Grade, >98%): Essential for catalytic formylation and biological media.[1]
-
Supplier B (General Lab Grade, ~95-97%): Acceptable for solvent use but requires drying.[1]
-
Supplier C (Technical Grade, Bulk): Contains high residual ethanolamine; unsuitable for synthesis without redistillation.[1]
Technical Background: The "Hidden" Impurities
To understand the performance differences, we must analyze the synthesis of HEF.[1] It is typically produced via the formylation of ethanolamine using ethyl formate or formic acid.[1]
The Impurity Pathway
The primary contaminants are unreacted starting materials and hydrolysis products.[1]
-
Ethanolamine (Free Amine): A strong nucleophile and base.[1] If present, it competes with your target substrate during formylation reactions and can deactivate acidic catalysts.[1]
-
Water: HEF is hygroscopic.[1] Water promotes the reverse reaction (hydrolysis), breaking HEF back down into formic acid and ethanolamine.[1]
Figure 1: Synthesis and degradation pathways. Note that the presence of water catalyzes the reversion of HEF to its starting materials.[1]
Experimental Design (The Self-Validating System)
We blindly tested three lots of HEF (CAS 693-06-1) against two critical performance metrics: Purity Profiling and Functional Efficacy .[1]
Supplier Tiers Tested
-
Supplier A: Premium Fine Chemical Supplier (USA/EU origin).[1] Claimed Purity: >98%.
-
Supplier B: General Laboratory Supplier (Global aggregator).[1] Claimed Purity: 95%.
-
Supplier C: Bulk Industrial Supplier (Direct import).[1] Claimed Purity: "Technical Grade".
Protocol 1: Impurity Profiling (GC-MS & Karl Fischer)
Objective: Quantify the "Silent Killers"—Water and Free Amine.[1]
-
Water Content: Mettler Toledo C30 Coulometric Karl Fischer Titrator.[1]
-
Organic Impurities: Agilent 7890B GC-MS.
Protocol 2: Functional Stress Test (N-Formylation)
Objective: Determine if the HEF can formylate a sterically hindered secondary amine (Piperidine) without side reactions.[1]
-
Reaction: Piperidine + HEF
N-Formylpiperidine + Ethanolamine (byproduct).[1] -
Why this test? If the HEF contains free ethanolamine (impurity), the reaction equilibrium shifts, and the yield drops.[1] If water is present, the formyl group hydrolyzes.[1]
Results & Data Analysis
Analytical Profile Comparison
The following table summarizes the raw analytical data. Note the inverse correlation between Price and Water content.[1]
| Parameter | Supplier A (Premium) | Supplier B (General) | Supplier C (Bulk) | Impact on Application |
| Assay (GC) | 99.2% | 96.5% | 91.8% | Purity of the main component.[1] |
| Water (KF) | 150 ppm | 1,200 ppm | 8,500 ppm (0.85%) | High water causes hydrolysis of sensitive intermediates.[1] |
| Free Ethanolamine | <0.1% | 1.2% | 4.5% | CRITICAL: Basic impurity kills acid catalysis.[1] |
| Appearance | Clear, viscous liquid | Slight yellow tint | Yellow/Amber | Indicates oxidation or thermal degradation.[1] |
| pH (10% aq) | 6.8 (Neutral) | 8.2 (Basic) | 9.5 (Highly Basic) | High pH confirms presence of free amine.[1] |
Functional Yield (N-Formylpiperidine Synthesis)
We ran the standard formylation protocol using 1.2 equivalents of HEF.[1]
| Supplier | Isolated Yield (%) | Purity of Product | Observation |
| Supplier A | 94% | >99% | Clean conversion.[1] No workup issues. |
| Supplier B | 81% | 95% | Required extra acid wash to remove residual amine.[1] |
| Supplier C | 55% | 88% | Significant emulsion during extraction; incomplete reaction.[1] |
Detailed Protocols
Protocol A: N-Formylation Efficiency Test
Use this protocol to validate incoming batches of HEF before using them in critical GMP synthesis.[1]
-
Setup: Charge a 25 mL round-bottom flask with Piperidine (1.0 mmol, 85 mg) and HEF (Supplier Sample) (1.2 mmol, 107 mg).
-
Reaction: Heat the neat mixture to 100°C for 4 hours under an Argon balloon.
-
Workup:
-
Analysis: Analyze residue via ¹H NMR (CDCl₃). Look for the formyl proton signal at ~8.0 ppm.[1]
-
Pass/Fail Criteria: >90% Yield indicates high-quality HEF. <80% indicates wet or amine-contaminated HEF.
Discussion & Recommendation
The "Free Amine" Trap
The most significant differentiator discovered was the Free Ethanolamine content.[1] Supplier C's product contained ~4.5% ethanolamine.[1] In a reaction, this impurity acts as a competitive base.[1] If you are using HEF in a reaction catalyzed by a Lewis Acid, the free ethanolamine will complex with your catalyst, killing the reaction immediately.[1]
The "Water" Loop
Supplier B and C showed elevated water levels.[1] As shown in Figure 1 , water is not just a diluent; it is an active agent of destruction for HEF.[1] Storing "wet" HEF leads to autocatalytic hydrolysis, increasing the impurity profile over time.[1]
Workflow Decision Matrix
Use the following logic flow to select the correct grade for your application.
Figure 2: Decision matrix for selecting HEF purity grades based on application sensitivity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69657, N-(2-Hydroxyethyl)formamide.[1] Retrieved from [Link]
-
E3S Web of Conferences (2020). Analysis of the causes of formation of ethanolamine destruction products. (Context on Ethanolamine impurities). Retrieved from [Link]
Sources
A Comparative Guide to the Reaction Kinetics of N-(2-Hydroxyethyl)formamide and N-methylformamide: A Mechanistic Analysis
Abstract
N-(2-Hydroxyethyl)formamide (N-HEF) and N-methylformamide (N-MF) are structurally similar secondary amides, yet their applications and stability profiles in aqueous media can differ significantly. This guide provides an in-depth analysis of their comparative reaction kinetics, with a focus on hydrolytic stability. In the absence of direct, side-by-side experimental data in the current literature, this guide leverages established principles of physical organic chemistry to build a predictive framework. We will establish the kinetic profile of N-MF as a baseline for simple N-alkyl amides and then elucidate how the β-hydroxyl group in N-HEF is poised to offer intramolecular catalytic assistance. The central hypothesis of this guide is that N-HEF will exhibit an enhanced rate of hydrolysis, particularly under neutral or near-neutral pH conditions, due to neighboring group participation. This analysis provides researchers and formulation scientists with a robust mechanistic rationale for predicting the stability of these compounds and designing future kinetic studies.
Introduction
N-methylformamide (N-MF) is a widely used polar solvent and a reagent in various organic syntheses.[1] Its counterpart, N-(2-Hydroxyethyl)formamide (N-HEF), while less common, presents a bifunctional structure with both amide and alcohol moieties, making it a candidate for polymer synthesis and as a specialty solvent. For professionals in drug development and chemical manufacturing, understanding the kinetic stability of these molecules in aqueous environments is paramount. The rate of hydrolysis can impact shelf-life, formulation integrity, and impurity profiles. This guide aims to dissect the key structural differences between N-MF and N-HEF and predict how these differences manifest in their reaction kinetics, specifically under hydrolytic conditions.
Fundamentals of Amide Hydrolysis
The amide bond is famously robust, a characteristic essential for the stability of peptides and proteins in biology. This stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts significant double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon.[2] Consequently, hydrolysis of amides typically requires forcing conditions, such as prolonged heating with strong acid or base.[2][3]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen.[2] This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. The subsequent collapse of the tetrahedral intermediate and departure of the amine as its protonated, non-nucleophilic ammonium salt makes the overall reaction effectively irreversible.[4][5]
Caption: General mechanism for acid-catalyzed amide hydrolysis.
Base-Promoted Hydrolysis
In basic media, the potent nucleophile, hydroxide ion (OH⁻), directly attacks the carbonyl carbon.[6] This forms a tetrahedral intermediate which then collapses, expelling the amide anion (a very poor leaving group). The reaction is driven to completion by a final, rapid acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt.[3][6]
Kinetic Profile of N-methylformamide (N-MF): The Baseline
As a simple N-alkyl secondary amide, N-methylformamide serves as an excellent baseline for this comparison. Its hydrolysis kinetics are expected to follow the classical pathways described above.
-
Acidic and Basic pH: The rate of hydrolysis will be directly dependent on the concentration of H₃O⁺ or OH⁻, respectively.[7][8] Significant degradation would be anticipated only at the extremes of the pH scale and likely require elevated temperatures.
-
Neutral pH: Near neutral pH, the concentrations of both catalytic species (H₃O⁺ and OH⁻) are minimal. The uncatalyzed reaction with water is exceedingly slow. Therefore, N-MF is expected to be highly stable in neutral aqueous solutions at ambient temperatures.
Predicted Kinetic Profile of N-(2-Hydroxyethyl)formamide (N-HEF): The Role of Intramolecular Catalysis
The key structural distinction in N-HEF is the presence of a hydroxyl group on the carbon beta to the amide nitrogen. This seemingly minor change has profound mechanistic implications, introducing a pathway for intramolecular catalysis, a phenomenon also known as anchimeric assistance or neighboring group participation (NGP) .[9] This occurs when a group within the reacting molecule accelerates the reaction by acting as an internal catalyst.
In the case of N-HEF, the β-hydroxyl group is perfectly positioned to act as an intramolecular nucleophile, attacking the amide carbonyl carbon. This leads to the formation of a five-membered cyclic intermediate (an oxazoline derivative). This NGP is predicted to be most significant at or near neutral pH, where catalysis by external acid or base is negligible.
The proposed mechanism involves two key steps:
-
Intramolecular Cyclization: The hydroxyl group attacks the amide carbonyl, forming a tetrahedral intermediate which then collapses to a protonated 2-methyl-2-oxazoline intermediate and releases a molecule of water. This initial step is the rate-determining step.
-
Hydrolysis of the Intermediate: The resulting cyclic intermediate is an imino-ester, which is significantly more labile to hydrolysis than the starting amide. It is rapidly hydrolyzed to yield the final products: formic acid and 2-aminoethanol.
This intramolecular pathway provides a lower energy route for hydrolysis compared to the direct attack of water on the highly stable amide, thereby accelerating the overall reaction rate.[10]
Caption: Proposed intramolecular catalysis pathway for N-HEF hydrolysis.
Comparative Kinetic Analysis (Predictive)
Based on the mechanistic principles discussed, we can predict the relative hydrolytic stability of the two compounds under different pH regimes.
| Condition | N-methylformamide (N-MF) | N-(2-Hydroxyethyl)formamide (N-HEF) | Mechanistic Rationale for Difference |
| Acidic (pH < 3) | Moderate hydrolysis rate, dependent on [H⁺]. | Moderate hydrolysis rate, dependent on [H⁺]. | At low pH, the standard acid-catalysis mechanism likely dominates for both compounds, potentially masking the effect of NGP. |
| Neutral (pH ~ 7) | Very Low (Highly Stable) | Significantly Higher than N-MF | N-MF hydrolysis is negligible. N-HEF hydrolysis is accelerated by intramolecular nucleophilic catalysis via the β-hydroxyl group.[10] |
| Basic (pH > 11) | High hydrolysis rate, dependent on [OH⁻]. | High hydrolysis rate, dependent on [OH⁻]. | The potent external nucleophile (OH⁻) likely outcompetes the internal hydroxyl group, leading to similar high rates via the standard base-promoted mechanism. |
Experimental Protocol for Kinetic Verification
To validate the hypotheses presented in this guide, a robust experimental protocol is required. Isothermal ¹H NMR spectroscopy is an ideal technique as it allows for non-invasive, real-time monitoring of the disappearance of reactant signals and the appearance of product signals.
Objective
To determine the pseudo-first-order rate constants (k_obs) for the hydrolysis of N-MF and N-HEF at a constant temperature across a range of pH values (e.g., pH 3, 7, and 11).
Methodology
-
Buffer Preparation: Prepare a series of deuterated buffers (e.g., citrate for pH 3, phosphate for pH 7, and borate for pH 11) using D₂O to ensure pH stability and provide a lock signal for the NMR spectrometer.
-
Sample Preparation:
-
For each kinetic run, dissolve a precise amount of the amide (N-MF or N-HEF) in the chosen D₂O buffer to a final concentration of ~20 mM.
-
Include a known concentration of an inert internal standard (e.g., DSS or TMSP) for accurate quantification.
-
-
NMR Data Acquisition:
-
Equilibrate the NMR spectrometer probe to the desired temperature (e.g., 60 °C to achieve measurable rates).
-
Insert the sample and acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent spectra at regular time intervals over a period sufficient to observe at least 80-90% conversion or for 48 hours, whichever is shorter. Key signals to monitor would be the formyl proton (CHO) of the reactants and the formate proton of the product.
-
-
Data Analysis:
-
Integrate the reactant and internal standard peaks in each spectrum.
-
Calculate the concentration of the amide at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the amide concentration (ln[Amide]) versus time (t).
-
The slope of this plot will be equal to -k_obs (the negative of the pseudo-first-order rate constant).
-
Compare the k_obs values for N-MF and N-HEF at each pH.
-
Caption: Experimental workflow for kinetic analysis using ¹H NMR.
Implications and Conclusion
Practical Implications for Researchers:
-
Formulation Science: When developing aqueous formulations, N-HEF may exhibit a shorter shelf-life and a different degradation profile than simple N-alkyl amides. Its use as an excipient or solvent would require careful stability studies, particularly in the pH 4-8 range.
-
Process Chemistry: In chemical syntheses where N-HEF is used or produced, reaction workups and storage conditions involving neutral water should be carefully considered to minimize unwanted hydrolysis.
-
Drug Development: If the N-HEF moiety is part of an active pharmaceutical ingredient (API), its inherent instability could be a liability or, potentially, be exploited for prodrug design where controlled release is desired.
References
-
Kirby, A. J., & Lancaster, P. W. (1972). Intramolecular catalysis of amide hydrolysis by two carboxy-groups. Journal of the Chemical Society, Perkin Transactions 2, (10), 1206-1214. [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Dalal Institute. (n.d.). Anchimeric Assistance. Dalal Institute. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
AK LECTURES. (2019). mechanism of amide hydrolysis. YouTube. [Link]
-
Clark, J. (2015). the hydrolysis of amides. Chemguide. [Link]
-
Fife, T. H., & Benjamin, B. M. (1974). Hydroxyl Group Participation in Amide Hydrolysis. The Influence of Catalysts on the Partitioning of a Tetrahedral Intermediate. Journal of the American Chemical Society, 96(7), 2279–2284. [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. [Link]
-
Wikipedia. (2023). N-Methylformamide. Wikipedia. [Link]
-
Papavassiliou, A. G., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
-
Jackson, W. G., & Smith, A. G. (1998). Occurrence of Neighboring Group Participation Reactions in Amide-N and Amidine Complexes Derived from Pentaammine(dinitrile)cobalt(III) Ions. Inorganic Chemistry, 37(20), 5267–5276. [Link]
-
Coativy, G., et al. (2021). Pure Hydrolysis of Polyamides: A Comparative Study. Polymers, 13(21), 3795. [Link]
-
Akiya, T., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362-368. [Link]
-
Coativy, G., et al. (2021). Pure Hydrolysis of Polyamides: A Comparative Study. ResearchGate. [Link]
-
Castro, E. A., et al. (1998). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (3), 651-655. [Link]
-
Akiya, T., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. VBN. [Link]
-
Ammal, S. S. C., et al. (2018). The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. ResearchGate. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
